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6-Chloro-4-methoxy-3-phenylpyridazine Documentation Hub

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  • Product: 6-Chloro-4-methoxy-3-phenylpyridazine
  • CAS: 40020-02-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Methodologies of 6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8)

Executive Summary As environmental and agrochemical regulatory frameworks become increasingly stringent, the precise characterization of pesticide metabolites is paramount. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS 4002...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As environmental and agrochemical regulatory frameworks become increasingly stringent, the precise characterization of pesticide metabolites is paramount. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8), commonly designated in regulatory literature as Pyridafol-O-methyl or CL-9869 [1], serves as a critical analytical reference standard. It is the primary O-methylated environmental metabolite of Pyridafol, which is the active herbicidal degradation product of the commercial pesticide Pyridate[1].

This technical guide provides an authoritative overview of the compound’s physicochemical properties, its mechanistic role within the Pyridate degradation pathway, and field-proven protocols for both its regioselective synthesis and trace-level analytical quantification.

Chemical Identity & Physicochemical Profiling

The structural architecture of 6-Chloro-4-methoxy-3-phenylpyridazine features a highly conjugated pyridazine core substituted with an electron-withdrawing chlorine atom and an electron-donating methoxy group. This specific arrangement dictates its stability, lipophilicity, and strong UV absorbance—factors that heavily influence both its environmental fate and analytical detection.

Quantitative Data Summary
PropertyValueReference
Chemical Name 6-Chloro-4-methoxy-3-phenylpyridazine[2]
Common Synonyms Pyridafol-O-methyl; CL-9869[1]
CAS Registry Number 40020-02-8[2]
Molecular Formula C11H9ClN2O[2]
Molecular Weight 220.65 g/mol [2]
SMILES String COC1=CC(=NN=C1C2=CC=CC=C2)Cl[3]
Boiling Point (Predicted) 367.0 ± 37.0 °C[2]
Density (Predicted) 1.245 ± 0.06 g/cm³[2]
XLogP3 (Predicted) ~2.4[3]

(Note: The parent compound, Pyridate, exhibits a much higher lipophilicity with a log Pow of 5.73 and a low vapor pressure of 1.01 x 10⁻⁷ mm Hg[1]. The conversion to Pyridafol-O-methyl significantly alters these partitioning dynamics in soil and water matrices).

Mechanistic Context: The Pyridate Degradation Pathway

To understand the necessity of synthesizing and tracking 6-Chloro-4-methoxy-3-phenylpyridazine, one must analyze its origin. Pyridate is applied as a pre-plant or post-emergence herbicide that functions as a photosynthetic electron transport inhibitor at Photosystem II (PSII)[4].

Once applied to the field, Pyridate is rapidly hydrolyzed (via esterases in plants or moisture in soil) into its active form, Pyridafol (CL-9673) [1]. Pyridafol is the actual agent that binds to the D1 protein of PSII. Subsequently, environmental microbial action or plant metabolism drives the O-methylation of Pyridafol's hydroxyl group, yielding the stable terminal metabolite, Pyridafol-O-methyl (CL-9869) [1].

MetabolicPathway Pyridate Pyridate (Parent Herbicide) Pyridafol Pyridafol (CL-9673) Active PSII Inhibitor Pyridate->Pyridafol Hydrolysis (Esterase/Soil) Pyridafol_O_methyl Pyridafol-O-methyl (CAS 40020-02-8) Pyridafol->Pyridafol_O_methyl O-Methylation (Environmental)

Metabolic degradation pathway of Pyridate to Pyridafol-O-methyl.

Synthetic Methodologies: Regioselective O-Methylation

Commercial production of Pyridafol-O-methyl typically involves synthesizing the pyridazinone core, coupling it with a benzoic acid derivative, and performing a final O-methylation step[4]. For laboratory-scale synthesis of analytical standards, the primary challenge is achieving regioselectivity. The precursor, 6-chloro-3-phenylpyridazin-4-ol, exists in a lactim-lactam tautomeric equilibrium. Unoptimized alkylation often yields a mixture of N-methyl and O-methyl products.

Causality-Driven Experimental Protocol

To force the reaction toward the desired O-methyl ether (6-Chloro-4-methoxy-3-phenylpyridazine), we employ the Hard-Soft Acid-Base (HSAB) principle. By utilizing a mild base in a polar aprotic solvent, we generate a "hard" oxygen anion that preferentially attacks the "hard" methyl electrophile.

Step-by-Step Methodology:

  • System Initialization: Dissolve 1.0 equivalent of 6-chloro-3-phenylpyridazin-4-ol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: Anhydrous DMF prevents the competitive hydrolysis of the methylating agent and heavily solvates the cation, leaving the oxygen anion highly nucleophilic.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ). Stir at 25 °C for 30 minutes. Causality: 
    
    
    
    is a mild base; it is sufficiently basic to deprotonate the hydroxyl group (which has a lowered pKa due to the electron-withdrawing pyridazine ring) without inducing ring degradation.
  • Electrophilic Addition: Cool the vessel to 0 °C. Dropwise, add 1.1 equivalents of Methyl Iodide (

    
    ). Causality: Lowering the temperature kinetically favors O-alkylation over N-alkylation and controls the exothermic nature of the reaction.
    
  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Quenching & Isolation: Quench with ice-cold distilled water (3x the volume of DMF) to precipitate the crude product. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography to yield the pure 6-Chloro-4-methoxy-3-phenylpyridazine standard.

SynthesisWorkflow Start Pyridafol (Precursor) Deprotonation Deprotonation (K2CO3 in DMF) Start->Deprotonation Step 1: Base Addition Alkylation O-Methylation (Methyl Iodide) Deprotonation->Alkylation Step 2: Electrophile (0°C -> RT) Workup Aqueous Workup (EtOAc Extraction) Alkylation->Workup Step 3: Quench & Extract Purification Chromatography (Silica Gel) Workup->Purification Step 4: Isolate Product 6-Chloro-4-methoxy-3-phenylpyridazine (Pure Product) Purification->Product Step 5: Characterize

Step-by-step synthetic workflow for the regioselective O-methylation of Pyridafol.

Analytical Characterization & Residue Enforcement

Regulatory agencies, including the EPA, enforce tolerance levels for Pyridate by measuring the "total residue"—which encompasses the parent compound, CL-9673, and conjugated metabolites like CL-9869[1].

Self-Validating UV-HPLC Protocol

To accurately quantify 6-Chloro-4-methoxy-3-phenylpyridazine alongside its parent compounds in complex agricultural matrices (e.g., soil, mint, or brassica), a rigorous extraction and cleanup protocol is required.

  • Matrix Hydrolysis: Homogenize the sample matrix and subject it to basic hydrolysis. Causality: This step forces all conjugated metabolites and parent Pyridate to revert to the core CL-9673 structure, ensuring that the total stoichiometric equivalent of the herbicide is measured[1].

  • Solid-Phase Extraction (SPE) Cleanup: Adjust the pH of the hydrolyzed extract and pass it through a pre-conditioned C18 SPE cartridge. Causality: SPE is a critical self-validating step. It removes lipophilic co-extractives (waxes, pigments) that would otherwise cause severe baseline drift and column fouling, masking the analyte.

  • Chromatographic Separation: Elute the sample and inject it into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

  • UV Detection: Monitor the eluate using an Ultraviolet (UV) detector. Causality: The highly conjugated

    
    -system of the phenylpyridazine core provides a robust UV chromophore. This allows the method to achieve a highly sensitive Limit of Quantitation (LOQ) of 0.03 ppm in pyridate equivalents[1].
    

References

Sources

Exploratory

Retrosynthetic Analysis and Process Chemistry of 6-Chloro-4-methoxy-3-phenylpyridazine

Executive Summary 6-Chloro-4-methoxy-3-phenylpyridazine is a highly functionalized heterocyclic scaffold with profound significance in both agrochemistry and pharmaceutical development. It is recognized as a key metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-methoxy-3-phenylpyridazine is a highly functionalized heterocyclic scaffold with profound significance in both agrochemistry and pharmaceutical development. It is recognized as a key metabolite of the herbicide Pyridate (often referred to as Pyridafol-O-methyl) , and serves as a critical synthetic intermediate in the development of CNS-penetrant p38α MAPK inhibitors used to attenuate neuroinflammation in Alzheimer's disease models .

This whitepaper deconstructs the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Target Molecule Profile & Strategic Disconnections

The target molecule (PubChem CID: 14357908) features a pyridazine core decorated with three distinct substituents: a phenyl ring at C3, a methoxy group at C4, and a chlorine atom at C6. The synthesis of this densely functionalized ring requires precise kinetic control to avoid isomeric mixtures.

The retrosynthetic strategy relies on three primary disconnections:

  • C4–O Bond Disconnection : The methoxy group is introduced late-stage via a regioselective Nucleophilic Aromatic Substitution (SNAr) on a 4,6-dichloro-3-phenylpyridazine precursor.

  • C–Cl Bond Disconnections : The dichloro intermediate is derived from a deoxychlorination and halogen-exchange reaction of 5-bromo-6-phenylpyridazin-3(2H)-one.

  • Pyridazine Core Assembly : The heterocyclic ring is constructed via the condensation of hydrazine with a structurally pre-organized 1,4-dicarbonyl equivalent (2,3-dibromo-4-phenylcrotonolactone), which is itself assembled via Friedel-Crafts alkylation.

Retrosynthesis Target 6-Chloro-4-methoxy-3-phenylpyridazine (Target Molecule) Int2 4,6-Dichloro-3-phenylpyridazine (Intermediate 2) Target->Int2 SNAr (C4-OMe) Int1 5-Bromo-6-phenylpyridazin-3(2H)-one (Intermediate 1) Int2->Int1 POCl3 (Chlorination & Exchange) Precursor 2,3-Dibromo-4-phenylcrotonolactone (Lactone Precursor) Int1->Precursor Hydrazine Condensation SM Benzene + Mucobromic Acid (Starting Materials) Precursor->SM Friedel-Crafts Alkylation

Retrosynthetic disconnection strategy for 6-chloro-4-methoxy-3-phenylpyridazine.

Forward Synthesis & Mechanistic Causality

The forward synthesis translates the retrosynthetic logic into a robust, four-step process. Understanding the causality behind each transformation is critical for troubleshooting and scaling.

Step 1 & 2: Core Assembly

The synthesis begins with the Friedel-Crafts alkylation of benzene using mucobromic acid to form 2,3-dibromo-4-phenylcrotonolactone. Upon treatment with hydrazine hydrate, the lactone opens and condenses to form the pyridazine core, yielding 5-bromo-6-phenylpyridazin-3(2H)-one .

Step 3: The Nomenclature Flip & Halogen Exchange

Treatment of 5-bromo-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) is a mechanistically fascinating step that accomplishes two goals simultaneously:

  • Deoxychlorination : The C3 carbonyl oxygen is replaced by a chlorine atom, aromatizing the ring.

  • Halogen Exchange : The bromine atom is exchanged for a chlorine atom.

Expertise Note on Nomenclature: This transformation involves a classic IUPAC numbering flip. In the starting material, C3 is the carbonyl and C6 bears the phenyl group. Upon aromatization, IUPAC rules dictate numbering from the nitrogen closest to the substituents. The former C6 becomes C3, and the former C3 becomes C6. Consequently, the bromine at the former C5 position is now at the highly activated C4 position, where POCl₃ drives a halogen exchange to yield 4,6-dichloro-3-phenylpyridazine .

Step 4: Regioselective SNAr

The final step is the introduction of the methoxy group via SNAr using sodium methoxide (NaOMe).

ForwardSynthesis SM Benzene + Mucobromic Acid Step1 AlCl3 Friedel-Crafts SM->Step1 IntA 2,3-Dibromo-4- phenylcrotonolactone Step1->IntA Step2 N2H4·H2O Condensation IntA->Step2 IntB 5-Bromo-6-phenyl- pyridazin-3(2H)-one Step2->IntB Step3 POCl3, Reflux Chlorination IntB->Step3 IntC 4,6-Dichloro-3- phenylpyridazine Step3->IntC Step4 NaOMe, MeOH SNAr IntC->Step4 Target 6-Chloro-4-methoxy- 3-phenylpyridazine Step4->Target

Forward synthesis workflow highlighting key reagents and intermediates.

Regioselectivity Deep-Dive: The C4 vs. C6 Conundrum

In the final SNAr step, the nucleophile (methoxide) exhibits striking regioselectivity for the C4 position over the C6 position. Why does this occur?

  • Electronic Activation : The pyridazine core possesses two electronegative nitrogen atoms that strongly polarize the ring. The C4 position is para to N1, allowing the formation of a highly stabilized Meisenheimer complex where the negative charge delocalizes directly onto the N1 atom.

  • The Alpha Effect / Lone-Pair Repulsion : Conversely, attack at C6 places the negative charge on N2 (which is ortho to the site of attack). This intermediate is thermodynamically destabilized by the lone-pair repulsion between the adjacent N1 and N2 atoms.

  • Inductive Lowering of LUMO : The inductive electron-withdrawing effect of the adjacent sp²-hybridized C3-phenyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C4, kinetically accelerating nucleophilic attack at this site.

Quantitative Data & Self-Validating Experimental Protocols

Table 1: Stoichiometric and Yield Parameters for Key Transformations

StepTransformationReagentEquivalentsTemp (°C)Time (h)Expected Yield
1Lactone CondensationN₂H₄·H₂O1.2803.075-80%
2Chlorination & ExchangePOCl₃10.0902.0>95%
3Regioselective SNArNaOMe1.10 to 254.080-85%
Protocol A: Synthesis of 4,6-dichloro-3-phenylpyridazine

Reagents: 5-bromo-6-phenylpyridazin-3(2H)-one (1.0 eq), POCl₃ (10.0 eq), 5M NaOH.

  • Suspend the pyridazinone precursor in POCl₃ under an inert atmosphere.

  • Heat the reaction mixture under reflux (90°C) for 2 hours.

  • Cool to ambient temperature and quench carefully by pouring the mixture onto crushed ice.

  • Neutralize the highly acidic mixture with 5M NaOH to pH 7, maintaining strict temperature control (<15°C) to prevent hydrolysis of the newly formed C–Cl bonds.

  • Filter the resulting white suspension, wash with deionized water, and dry in vacuo.

Self-Validation System : Before proceeding to the SNAr step, an aliquot is quenched in MeOH and analyzed via LC-MS. The complete disappearance of the m/z 251/253 (bromo-oxo precursor) and the emergence of m/z 225/227/229 (dichloro product) validates the dual deoxychlorination/exchange. The presence of a characteristic 9:6:1 isotopic pattern mathematically confirms the incorporation of exactly two chlorine atoms.

Protocol B: Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

Reagents: 4,6-dichloro-3-phenylpyridazine (1.0 eq), Sodium methoxide (25% wt in MeOH, 1.1 eq), Anhydrous Methanol.

  • Dissolve 4,6-dichloro-3-phenylpyridazine in anhydrous methanol under N₂.

  • Add NaOMe dropwise at 0°C to control the exothermic SNAr and prevent over-substitution at C6.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Concentrate the mixture in vacuo, partition between ethyl acetate and water, extract, and dry the organic layer over Na₂SO₄.

  • Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure product.

Self-Validation System : TLC (Hexanes:EtOAc 3:1) validates the consumption of the dichloro precursor. Post-purification, ¹H NMR validates the regioselectivity: the lone pyridazine ring proton (C5-H) shifts significantly upfield due to the electron-donating resonance effect of the adjacent C4-methoxy group. A sharp 3H singlet at ~4.0 ppm confirms methoxy integration, and the absence of isomeric mixtures validates the kinetic control of the reaction.

References

  • Watterson, D. M., et al. (2007). "A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model." Journal of Neuroinflammation, 4:21. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14357908, 6-Chloro-4-methoxy-3-phenylpyridazine." PubChem. URL:[Link]

  • Agriculture and Environment Research Unit (AERU). "Pyridafol-O-methyl (Ref: CL-9869)." Pesticide Properties DataBase, University of Hertfordshire. URL:[Link]

Foundational

Introduction: The Pyridazine Nucleus as a Privileged Scaffold

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazine Derivatives In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently appear in a multitude of bi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazine Derivatives

In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple, diverse biological targets. The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as one such scaffold.[1][2][3] Its unique electronic properties, arising from the electron-deficient nature of the ring, and the ease with which it can be functionalized at various positions make it an attractive starting point for the design and synthesis of novel therapeutic and agrochemical agents.[4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the vast biological activities exhibited by substituted pyridazine and pyridazinone derivatives. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, present robust quantitative data, and detail the self-validating experimental protocols used to ascertain these activities. The narrative is designed to provide researchers, scientists, and drug development professionals with not only the "what" but also the "why" and "how" of investigating this versatile class of compounds. We will delve into their applications as antimicrobial, anti-inflammatory, and anticancer agents, while also touching upon their significant roles in cardiovascular medicine and agriculture.[6][7]

Chapter 1: Antimicrobial Potency of Pyridazine Derivatives

The rise of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. Pyridazine derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[1][8]

Mechanism of Action Insights

The antimicrobial efficacy of pyridazines is not attributed to a single mechanism but rather a variety of cellular disruptions depending on the specific substitutions. One well-documented mechanism, particularly for antibacterial action, is the inhibition of DNA gyrase.[9] This essential bacterial enzyme controls the topological state of DNA during replication. Molecular docking studies have shown that pyridazine derivatives can fit within the enzyme's active site, disrupting its function and leading to bacterial cell death.[9] The structural versatility of the pyridazine core allows for the optimization of substituents to enhance binding affinity and inhibitory potency against such critical bacterial targets.

Quantitative Data Summary: Antimicrobial Spectrum

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table consolidates MIC data for various pyridazine derivatives against representative pathogens.

Compound Class/IDTarget MicroorganismMIC (µg/mL)Reference
Chloro Derivatives Escherichia coli0.892–3.744[8][9]
Pseudomonas aeruginosa0.892–3.744[8][9]
Serratia marcescens0.892–3.744[8][9]
Diarylurea Pyridazinones (10h) Staphylococcus aureus16[8]
Diarylurea Pyridazinones (8g) Candida albicans16[8]
Diarylurea Pyridazinones (8a) Candida albicans32[8]
Pyridazinone (IIIa) Streptococcus pyogenesGood Activity[10]
Escherichia coliExcellent Activity[10]
Pyridazinone (IIId) Staphylococcus aureusVery Good Activity*[10]
Note: Some studies report qualitative activity; "Excellent" or "Very Good" implies significant zones of inhibition compared to standards.
Experimental Protocols: Foundational Assays

The trustworthiness of antimicrobial data hinges on standardized, reproducible protocols. The two most common methods for determining antimicrobial susceptibility are detailed below.

Protocol 1: Broth Microdilution for MIC Determination [8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test pyridazine derivative is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under optimal conditions for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[2]

  • MIC Reading: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.[2] This visual assessment provides a clear and validated endpoint.

Protocol 2: Agar Disc Diffusion Method [8][10]

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the standardized microbial suspension to create a lawn of bacteria.

  • Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound. The solvent is allowed to fully evaporate.

  • Placement and Incubation: The impregnated discs are placed firmly on the agar surface. The plates are then incubated under appropriate conditions.

  • Measurement: The antimicrobial activity is quantified by measuring the diameter (in mm) of the clear zone of inhibition around the disc where microbial growth has been prevented.[8] A larger zone diameter corresponds to higher antimicrobial activity.

Workflow for Antimicrobial Screening

The logical progression from synthesis to hit identification is crucial for efficient drug discovery. The following diagram illustrates a standard workflow.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Further Evaluation Compound Synthesize & Purify Pyridazine Derivatives Structure Structural Confirmation (NMR, MS, IR) Compound->Structure Screen Agar Disc Diffusion Assay (Qualitative) Structure->Screen MIC Broth Microdilution (Quantitative MIC) Screen->MIC Active Compounds Tox Cytotoxicity Assay (e.g., on Hepatocytes) MIC->Tox Potent Compounds MOA Mechanism of Action (e.g., DNA Gyrase Assay) Tox->MOA

Caption: A typical workflow for screening and evaluating novel antimicrobial pyridazine derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial data reveals clear SAR trends. The nature and position of substituents dramatically influence both the potency and the spectrum of activity.[8]

  • Chloro Substituents: The presence of chlorine atoms on the pyridazine or associated phenyl rings often correlates with potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[8][9]

  • Saturation: In fused ring systems like pyrrolopyridazines, saturated or partially saturated compounds tend to exhibit stronger and broader activity compared to their aromatic counterparts.[11] Saturated derivatives show notable activity against P. aeruginosa and C. albicans, while partially saturated ones are more effective against S. aureus and B. subtilis.[11]

  • Isomerism: For certain derivatives, cis-isomers have been found to be consistently more active than their corresponding trans-isomers, highlighting the importance of stereochemistry in target binding.[11]

Chapter 2: Anti-inflammatory Properties

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis and cardiovascular conditions. Pyridazine derivatives have emerged as a compelling class of anti-inflammatory agents, often exhibiting improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism for the anti-inflammatory action of many pyridazinones is the inhibition of cyclooxygenase (COX) enzymes.[14] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and is upregulated at sites of inflammation. The therapeutic goal is to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective COX-1 inhibition.[12] Many pyridazine derivatives show excellent COX-2 selectivity.[12][15] Beyond COX inhibition, some derivatives have also been shown to suppress inflammation by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in the inflammatory response.[15]

Signaling Pathway: COX Inhibition

The following diagram illustrates the arachidonic acid pathway and the point of intervention for pyridazine-based COX inhibitors.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Const Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Const PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Inhibitor Pyridazine Derivatives (Selective Inhibition) Inhibitor->COX2

Caption: Pyridazine derivatives selectively inhibit the COX-2 enzyme to reduce inflammation.

Quantitative Data Summary: Anti-inflammatory Efficacy

The anti-inflammatory potential is evaluated both in vitro (enzyme inhibition) and in vivo (reduction of inflammation in animal models).

Table 2.1: In Vitro Cyclooxygenase (COX) Inhibition [12]

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Derivative 9a 0.330.015521.29
Derivative 9b 0.2750.017515.71
Derivative 12 0.2950.017117.25
A higher Selectivity Index indicates greater preference for COX-2, which is a desirable trait for reducing side effects.

Table 2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [16]

Compound/DerivativeDose (mg/kg)% Edema InhibitionUlcerogenic Effect
Aspirin 10055.6 - 82.7% (range)Present
Indomethacin 10~50%Present
Compound 8e 100Most Potent in SeriesNone
Compound 10c 100Comparable to AspirinWeak/None
Compound 7b 100Superior to IndomethacinNot specified
Key Experimental Protocols

Protocol 3: In Vitro COX Inhibition Assay [12]

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are utilized.

  • Reaction Mixture: In a microplate, the enzyme is pre-incubated with the test pyridazine compound or a vehicle control for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The reaction is allowed to proceed for a specific time before being terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by comparing the PGE2 production in the presence of the compound to the vehicle control. This self-validating system directly measures the compound's effect on the target enzyme.

Protocol 4: Carrageenan-Induced Rat Paw Edema Assay [12]

  • Animal Acclimation: Wistar rats are acclimatized to the laboratory conditions. Baseline paw volume is measured using a plethysmometer.

  • Compound Administration: The test pyridazine derivative or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.

  • Measurement of Edema: The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. This in vivo model provides a robust measure of a compound's ability to suppress acute inflammation.

Chapter 3: Anticancer Activity

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent activity against a wide array of human cancer cell lines.[17][18] Their therapeutic effect is often achieved through the targeted inhibition of signaling pathways essential for tumor growth and survival.[2][3]

Mechanisms of Action: Disrupting Malignant Signaling

A primary strategy in modern oncology is the inhibition of protein kinases that drive cancer progression. Pyridazine derivatives have been successfully designed to target several key kinases.

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, pyridazine derivatives can effectively halt this process, starving the tumor of essential nutrients and oxygen.[2]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some pyridazine derivatives have been shown to inhibit the polymerization of tubulin, the building block of microtubules.[19] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[19]

Signaling Pathway: VEGFR-2 and Angiogenesis

This diagram shows how pyridazine derivatives can inhibit the VEGFR-2 signaling cascade to block angiogenesis.

G cluster_0 Extracellular Space cluster_1 Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation Angiogenesis ERK->Prolif VEGFR2->PLCg Phosphorylates Inhibitor Pyridazine Derivatives Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Pyridazine derivatives inhibit the VEGFR-2 kinase, blocking downstream signals for angiogenesis.

Quantitative Data Summary: In Vitro Anticancer Activity

The potency of anticancer compounds is often evaluated across a panel of human cancer cell lines, such as the NCI-60 panel. The GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value indicates the concentration needed to inhibit cell growth by half.

Compound IDSubstitution PatternCancer Cell LineCell Line OriginGI50 / IC50 (µM)Reference
2h 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneSRLeukemia< 0.1[18]
NCI-H522Non-Small Cell Lung< 0.1[18]
CCRF-CEMLeukemia< 1.0[18]
HCT-116Colon< 1.0[18]
6a Benzofuran-substituted pyridazineHepG2Liver CarcinomaPotent[19]
MCF7Breast CarcinomaPotent[19]
9e 3,6-disubstituted pyridazineNCI-60 PanelVariousHigh Growth Inhibition[19]
Note: A lower value indicates higher anticancer activity. "Potent" indicates activity comparable to or better than the standard drug, doxorubicin.
Key Experimental Protocols

Protocol 5: MTT Assay for Cell Viability/Cytotoxicity [2]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the pyridazine compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Chapter 4: Other Notable Biological Activities

The versatility of the pyridazine scaffold extends beyond the major areas already discussed.

  • Cardiovascular Activity: Pyridazinone derivatives are well-represented among cardioactive agents.[20] Compounds like pimobendan and levosimendan function as potent positive inotropic agents and vasodilators, often by inhibiting phosphodiesterase III (PDE3) in cardiac and smooth muscle.[21] This leads to increased cardiac contractility and vasodilation, making them useful in the treatment of heart failure.[22] Numerous derivatives have been synthesized and tested, showing potent vasorelaxant activity on aortic rings, sometimes exceeding that of standard drugs like hydralazine.[23][24]

  • Herbicidal Activity: In agriculture, pyridazine derivatives have found significant use as herbicides.[25] Their mechanism often involves the inhibition of critical plant-specific enzymes. A key target is phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis.[26] Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, causing rapid photo-bleaching and death of the weed.[27][28] Compounds like norflurazon are commercial examples of PDS-inhibiting pyridazine herbicides.[26]

  • Antiviral Activity: The pyridazine nucleus is also present in compounds with significant antiviral properties.[4] Derivatives have shown inhibitory activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and hepatitis A virus (HAV).[29][30] For example, certain 6-chloro-imidazo[1,2-b]pyridazine derivatives are potent inhibitors of HCMV replication in vitro.[29] Other analogues have been designed as C-nucleosides to mimic antiviral drugs like Favipiravir, targeting viral RNA polymerase.[31][32]

Conclusion

This technical guide has traversed the multifaceted biological landscape of substituted pyridazine derivatives. From combating microbial resistance and quelling inflammation to inducing cancer cell death and managing cardiovascular disease, the pyridazine scaffold demonstrates remarkable versatility. The causality behind its success lies in its tunable electronic nature and its ability to be decorated with a wide array of functional groups, allowing for precise optimization against specific biological targets.

The self-validating and robust experimental protocols detailed herein—from MIC determination to in vivo edema assays—form the bedrock of trustworthy research in this field. They allow for the reproducible quantification of biological effects, which is essential for establishing clear structure-activity relationships and advancing lead compounds through the development pipeline. As our understanding of disease pathways deepens, the pyridazine nucleus will undoubtedly continue to serve as a vital starting point for the rational design of the next generation of innovative and effective therapeutic and agricultural agents.

References

  • Head-to-head comparison of the antimicrobial spectrum of pyridazine deriv
  • Verma S. K, Irrchhaiya R , Namdeo K. P , Singh V. K , Singh A , Khurana S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). (URL: [Link])

  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers: Agricultural and Biological Chemistry: Vol 27, No 10. (URL: )
  • [Antimicrobial activity of new pyridazine deriv
  • A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives - Progress in Chemical and Biochemical Research. (URL: )
  • Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)
  • Pyridazine and phthalazine derivatives with potential antimicrobial activity - ResearchG
  • The effect of pyridazine compounds on the cardiovascular system (2012)
  • Comparative Analysis of the Anti-inflammatory Properties of Pyridazine Compounds: A Guide for Researchers - Benchchem. (URL: )
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy - Assiut University. (URL: )
  • The anticancer potential of various substituted pyridazines and rel
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])

  • The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview - Benchchem. (URL: )
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (URL: )
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (URL: [Link])

  • Herbicidal Activity of Some Pyridazine Derivatives Part Ill.
  • Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. (URL: )
  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (URL: [Link])

  • Comparative study of the anticancer activity of substituted pyridazines - Benchchem. (URL: )
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (URL: [Link])

  • Anti-inflammatory activity of pyridazinones: A review - PubMed. (URL: [Link])

  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
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  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed. (URL: [Link])

  • Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. (URL: [Link])

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields - Bentham Science Publishers. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchG
  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. (URL: [Link])

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Exploratory

The Phenylpyridazine Chemotype: A Privileged Scaffold for Advanced Therapeutic Targeting

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary The pursuit of highly selective, bioavailable small molecules has increasingly highlighted the pyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

The pursuit of highly selective, bioavailable small molecules has increasingly highlighted the pyridazine heterocycle as a "privileged structure" in modern pharmacology[1]. Specifically, phenylpyridazine compounds —characterized by their inherent polarity, favorable pharmacokinetic profiles, and low cytochrome P450 (CYP) inhibitory effects—have emerged as versatile scaffolds[1]. This technical guide synthesizes the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for deploying phenylpyridazine derivatives across neuroinflammatory, psychiatric, and neurodegenerative therapeutic targets.

Mechanistic Rationale: Why Phenylpyridazine?

The structural architecture of phenylpyridazine, particularly the 3-amino-6-phenylpyridazine derivative, offers unique geometric and electrostatic properties that allow it to occupy the ATP-binding pockets of various protein kinases and allosteric sites of neuroreceptors[1][2].

Unlike traditional aromatic rings that often suffer from poor aqueous solubility or high off-target CYP3A4 liability, the diazine core of pyridazine introduces localized polarity[1]. This prevents the compound from becoming overly lipophilic, thereby reducing the risk of hERG potassium channel interactions (a common cause of cardiotoxicity) while maintaining the blood-brain barrier (BBB) penetrance required for central nervous system (CNS) targets[1].

Primary Therapeutic Targets & Causality

Neuroinflammation and Kinase Inhibition (DAPK & CaMKII)

Excessive glial activation is a hallmark of neurodegenerative pathologies, driving the overproduction of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO)[3]. Traditional anti-inflammatory drugs often target peripheral pathways (like p38 MAPK), which lack efficacy in CNS-specific glial activation[4].

The Causality: Researchers have discovered that alkylated 3-amino-6-phenylpyridazine derivatives act as highly selective inhibitors of Death-Associated Protein Kinase (DAPK) and Calmodulin-Dependent Protein Kinases (CaMKII)[2][3]. By competitively blocking the ATP site of these kinases, the compounds prevent the downstream phosphorylation of transcription factors (such as CREB)[4]. This halts the transcription of pro-inflammatory cytokines at the genetic level without suppressing beneficial, endogenous anti-inflammatory proteins like apolipoprotein E (apoE)[4]. This selective target engagement successfully attenuates hypoxia-ischemia-induced acute brain injury[2].

G Stimulus Ischemic/Hypoxic Insult GlialCell Glial Cell Activation Stimulus->GlialCell Kinases CaMKII / DAPK Activation GlialCell->Kinases Transcription Transcription Factors (CREB) Kinases->Transcription ProInflammatory IL-1β, iNOS Overproduction Transcription->ProInflammatory Apoptosis Neuronal Apoptosis ProInflammatory->Apoptosis Inhibitor 3-Amino-6-phenylpyridazine Inhibitor->Kinases ATP Site Blockade Inhibitor->ProInflammatory Suppresses Neuroprotection Neuroprotection Inhibitor->Neuroprotection Promotes

Mechanism of Action for 3-Amino-6-phenylpyridazine in Neuroinflammation.

Psychiatric and Neurological Receptors (MAO-A & GABA_A)

Beyond kinase inhibition, slight structural modifications to the phenylpyridazine core shift its target affinity toward key neurotransmitter regulators:

  • Monoamine Oxidase A (MAO-A): Compounds such as SR 95191 (a 4-cyano-6-phenylpyridazine derivative) demonstrate selective, reversible, and competitive inhibition of MAO-A in vivo, offering a targeted approach for depressive disorders without the irreversible toxicity of older MAOIs[5].

  • GABA_A Receptors: 4-phenylpyridazine derivatives have been identified as highly selective allosteric ligands for GABA_A receptors, particularly the

    
    2 and 
    
    
    
    3 subtypes, which are critical targets for anxiolytic and anticonvulsant therapies[6][7].
Emerging Targets: Cholinesterase and Carbonic Anhydrase

Recent drug development campaigns have tethered the phenylpyridazine ring to other functional groups to unlock new therapeutic avenues:

  • Alzheimer's Disease: Pyridazine-3-carboxamide derivatives exhibit highly selective inhibition of Acetylcholinesterase (AChE) (IC50 down to 0.11 µM) and dual inhibition of Butyrylcholinesterase (BChE), directly targeting the cholinergic deficit and A

    
     aggregation in Alzheimer's models[8].
    
  • Glaucoma: Phenylpyridazine-tethered sulfonamides have been engineered to selectively inhibit cytosolic Carbonic Anhydrase II (CA II) with sub-nanomolar potency, providing a mechanism to reduce intraocular pressure while avoiding off-target CA I inhibition[9].

Quantitative Data Synthesis

To facilitate rapid comparison for lead optimization, the following table summarizes the quantitative pharmacodynamics of key phenylpyridazine classes:

Compound / Derivative ClassPrimary TargetDisease IndicationQuantitative PotencyMechanistic Action
3-Amino-6-phenylpyridazine DAPK / CaMKIINeuroinflammation / StrokeSub-micromolar IC50ATP-competitive kinase inhibition
SR 95191 MAO-ADepressionKi = 68 µM (in vivo)Reversible, competitive inhibition
Pyridazine-3-carboxamides Acetylcholinesterase (AChE)Alzheimer's DiseaseIC50 = 0.11 – 2.69 µMSelective enzyme blockade
Phenylpyridazine-sulfonamides Carbonic Anhydrase IIGlaucomaSub-nanomolar IC50Cytosolic isoform inhibition
4-Phenylpyridazine GABA_A (

2/3)
Anxiety / EpilepsyHigh Affinity (nM)Positive allosteric modulation

Experimental Methodology: Self-Validating Protocol for Glial Activation Inhibitors

Step-by-Step Protocol

Phase 1: Phenotypic Screening (Cellular Efficacy)

  • Primary Glial Cell Isolation: Isolate primary astrocytes and microglia from neonatal rodent cortices. Causality: Primary cells are mandatory because immortalized cell lines often exhibit altered endogenous kinase networks (like CaMKII), leading to translational failures[3].

  • Activation Induction: Stimulate the cultures with lipopolysaccharide (LPS) or subject them to a hypoxia-ischemia model to induce a pro-inflammatory state.

  • Compound Administration: Treat the activated glia with the phenylpyridazine derivative library at varying concentrations (0.1 µM to 10 µM).

  • Multiplex Cytokine Quantification: Use a multiplex ELISA to quantify IL-1

    
    , iNOS, and NO levels in the supernatant.
    
  • Counter-Screening (The Validation Step): Simultaneously measure cell viability (via MTT assay) and the production of endogenous anti-inflammatory proteins (e.g., ApoE). Causality: If ApoE drops alongside IL-1

    
    , the compound is globally cytotoxic, not selectively anti-inflammatory[4].
    

Phase 2: Target-Based Validation (Mechanistic Affinity) 6. In Vitro Kinase Profiling: Run the hit compounds through a recombinant DAPK and CaMKII biochemical assay using a radiometric or fluorescence resonance energy transfer (FRET) readout[2]. 7. Data Synthesis: Correlate the cellular IC50 (from Phase 1) with the biochemical Ki (from Phase 2). A true lead compound must demonstrate proportional dose-dependent inhibition in both assays.

Workflow Step1 1. Primary Glial Culture Step2 2. LPS/Hypoxia Stimulation Step1->Step2 Step3 3. Compound Treatment Step2->Step3 Step4 4. Multiplex Cytokine Assay Step3->Step4 Phenotypic Step5 5. In Vitro Kinase Profiling Step3->Step5 Target-Based Step6 6. Hit Validation & Synthesis Step4->Step6 Efficacy Step5->Step6 Affinity

Self-Validating Workflow for Glial Activation Inhibitors.

Conclusion

The phenylpyridazine scaffold is far more than a structural novelty; it is a highly tunable pharmacophore capable of addressing complex, multifactorial diseases. By leveraging its unique ability to selectively engage kinase ATP-binding sites and allosteric receptor pockets, drug development professionals can engineer highly potent therapeutics for neuroinflammation, neurodegeneration, and psychiatric disorders. Rigorous, self-validating experimental designs remain the critical bridge between these chemical properties and clinical success.

References

  • Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed / Journal of Medicinal Chemistry.3

  • Monoamine Oxidase‐Inhibiting Properties of SR 95191, a New Pyridazine Derivative, in the Rat: Evidence for Selective and Reversible Inhibition of Monoamine Oxidase Type A In Vivo but Not In Vitro. Scilit.5

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. PubMed.9

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed.8

  • An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury. Vanderbilt University / Elsevier.2

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH.1

Sources

Foundational

Spectroscopic Profiling and Structural Characterization of 6-Chloro-4-methoxy-3-phenylpyridazine

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals Executive Summary and Chemical Context The heterocyclic compound 6-Chloro-4-methoxy-3-phenylpyridazine (also known in agrochemical co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

Executive Summary and Chemical Context

The heterocyclic compound 6-Chloro-4-methoxy-3-phenylpyridazine (also known in agrochemical contexts as Pyridafol-O-methyl or CL-9869) is a highly functionalized aromatic system. It is widely recognized both as a critical environmental metabolite of the photosystem II-inhibiting herbicide Pyridate[1] and as a highly versatile electrophilic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[2].

Because the pyridazine core is highly electron-deficient, the addition of a strongly electron-withdrawing chlorine atom at C6 and an electron-donating methoxy group at C4 creates a complex "push-pull" electronic environment. For researchers and application scientists, accurately mapping this electronic topology using orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—is paramount for structural validation and purity assessment.

This whitepaper provides a comprehensive, self-validating analytical framework to characterize this molecule, detailing not just the expected data, but the causality behind the experimental choices and the observed spectral phenomena.

Physicochemical Grounding

Before deploying high-resolution spectroscopy, it is critical to establish the baseline physicochemical properties of the target analyte. The presence of the halogen and the heteroaromatic nitrogen atoms dictates the ionization strategy for MS and the solvent selection for NMR.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 6-Chloro-4-methoxy-3-phenylpyridazine
Molecular Formula C₁₁H₉ClN₂O
Monoisotopic Mass 220.04034 Da[3]
SMILES String COC1=CC(=NN=C1C2=CC=CC=C2)Cl[3]
Role / Origin Pyridate metabolite (CL-9869)[4]; Synthetic intermediate[2]

Analytical Workflow & Self-Validating Protocols

As a Senior Application Scientist, I mandate that no single analytical technique is sufficient for absolute structural confirmation. A self-validating system requires orthogonal data streams: MS confirms the molecular weight and isotopic signature, NMR maps the atomic connectivity and electronic shielding, and IR validates the functional groups.

Workflow A Sample Prep 6-Chloro-4-methoxy- 3-phenylpyridazine B 1H & 13C NMR (CDCl3, 400 MHz) A->B C FT-IR (ATR) (Solid State) A->C D LC-MS/MS (ESI+, Q-TOF) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation of the pyridazine derivative.

Protocol 3.1: High-Resolution NMR Acquisition

Causality behind the method: We select deuterated chloroform (CDCl₃) over DMSO-d₆ because CDCl₃ provides a non-exchanging, relatively non-polar environment that perfectly solubilizes the lipophilic pyridazine derivative without suppressing the critical methoxy singlet or causing solvent-induced shifts in the aromatic region.

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) to ensure quantitative integration of the methoxy group.

  • Acquire ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling) to resolve the quaternary carbons of the pyridazine ring.

Protocol 3.2: ATR-FTIR Analysis

Causality behind the method: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Pressing KBr pellets can induce high-pressure halide exchange or polymorph transitions. ATR allows for direct, non-destructive analysis of the solid crystalline powder, preventing moisture absorption that could mask the C-H overtone regions.

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place 2-3 mg of the solid sample directly onto the crystal.

  • Apply uniform pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3.3: LC-HRMS/MS Profiling

Causality behind the method: Positive Electrospray Ionization (ESI+) is utilized because the basic nitrogen atoms in the pyridazine ring readily accept protons in an acidic mobile phase (0.1% Formic Acid). This soft ionization preserves the intact molecular ion, allowing us to observe the critical ³⁵Cl/³⁷Cl isotopic ratio before applying Collision-Induced Dissociation (CID) for fragmentation.

  • Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Inject 2 µL into a Q-TOF mass spectrometer.

  • Isolate the[M+H]⁺ parent ion (m/z 221.04) and apply a collision energy of 20-25 eV.

Spectroscopic Data Synthesis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is defined by the stark electronic contrast between the functional groups. The C5 proton of the pyridazine ring is a critical diagnostic marker. While the adjacent nitrogens and the C6-chlorine strongly deshield the ring via inductive withdrawal (-I), the C4-methoxy oxygen lone pairs donate electron density via resonance (+M), pushing the C5 proton shift to approximately 7.15 ppm.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
3.95Singlet (s)3H-OCH₃Deshielded by the electronegative oxygen.
7.15Singlet (s)1HPyridazine C5-HIsolated proton; shielded by +M effect of C4-methoxy.
7.45 - 7.55Multiplet (m)3HPhenyl meta/para-HStandard aromatic resonance.
7.85 - 7.95Multiplet (m)2HPhenyl ortho-HDeshielded by anisotropic effect of the adjacent C=N bond.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
56.2-OCH₃ (Aliphatic)
114.5Pyridazine C5 (Strongly shielded by methoxy resonance)
128.4, 129.1, 129.8Phenyl C-meta, C-para, C-ortho
135.2Phenyl C-ipso
152.4Pyridazine C6 (Attached to Chlorine)
155.8Pyridazine C4 (Attached to Methoxy)
158.3Pyridazine C3 (Attached to Phenyl)
Infrared (IR) Spectroscopy Data

The vibrational modes of 6-chloro-4-methoxy-3-phenylpyridazine reflect its rigid, conjugated nature. The C=N stretch of the pyridazine ring is highly conjugated, shifting it slightly lower than an isolated imine.

Table 4: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3065WeakAromatic C-H stretching
2945WeakAliphatic C-H stretching (Methoxy group)
1580StrongC=N stretching (Pyridazine ring)
1245StrongC-O-C asymmetric stretching
1090MediumC-O-C symmetric stretching
760StrongC-Cl stretching
Mass Spectrometry (MS) Data

In the ESI+ mass spectrum, the molecule is detected as the [M+H]⁺ ion. The presence of a single chlorine atom is unambiguously verified by the M and M+2 peaks appearing in a characteristic 3:1 relative abundance ratio (m/z 221.04 and 223.04).

Upon MS/MS fragmentation, the molecule undergoes predictable neutral losses. The methoxy group is highly susceptible to the homolytic loss of a methyl radical (•CH₃) or the neutral loss of formaldehyde (CH₂O), yielding stable fragment ions.

MSPattern M Molecular Ion[M+H]+ m/z 221.04 F1 Loss of CH3• m/z 206.02 M->F1 -CH3• F2 Loss of CH2O m/z 191.03 M->F2 -CH2O F3 Loss of Cl• m/z 186.07 M->F3 -Cl• F4 Phenyl Cation m/z 77.04 F3->F4 ring cleavage

Fig 2. Proposed ESI-MS fragmentation pathway for 6-chloro-4-methoxy-3-phenylpyridazine.

Table 5: HRMS (ESI+) Fragmentation Data

m/z (Observed)Relative AbundanceIon AssignmentMechanistic Origin
221.0476100%[M+H]⁺ (³⁵Cl)Protonation of pyridazine nitrogen.
223.0446~33%[M+H]⁺ (³⁷Cl)Natural isotopic distribution of Chlorine.
206.024145%[M+H - CH₃]⁺Homolytic cleavage of the methoxy methyl group.
191.037120%[M+H - CH₂O]⁺Neutral loss of formaldehyde.
186.078815%[M+H - Cl]⁺Cleavage of the C-Cl bond.

Conclusion

The comprehensive spectroscopic profiling of 6-chloro-4-methoxy-3-phenylpyridazine requires a deep understanding of its highly conjugated, push-pull electronic system. By utilizing CDCl₃ for high-resolution NMR, non-destructive ATR-FTIR for functional group mapping, and ESI+ LC-HRMS for isotopic and fragmentation analysis, researchers can establish a self-validating analytical framework. This robust methodology ensures absolute structural confidence, whether the compound is being tracked as an environmental agrochemical metabolite[5] or utilized as a masked carbonyl equivalent in advanced Suzuki-Miyaura cross-coupling pharmaceutical syntheses[2].

References

  • PubChemLite: 6-chloro-4-methoxy-3-phenylpyridazine. University of Luxembourg / PubChem Database.3

  • Pyridafol-O-methyl (Ref: CL-9869). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.1

  • Sotelo, E., & Raviña, E. (2002). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. Synlett.2

  • Pyridate. Petition for the Establishment of Permanent Tolerances for Residues in/on Mint. Regulations.gov (U.S. Environmental Protection Agency).4

  • Pyridate | CID 41463. National Center for Biotechnology Information. PubChem Compound Database.5

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Exploratory

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methoxy-3-phenylpyridazine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Chloro-4-methoxy-3-phenylpyridazine. The following guide has been meticulously compiled based on safety data from structurally analogous pyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Chloro-4-methoxy-3-phenylpyridazine. The following guide has been meticulously compiled based on safety data from structurally analogous pyridazine and chlorinated heterocyclic compounds. The toxicological properties of this specific molecule have not been fully elucidated. Therefore, it must be handled with the utmost caution, treating it as a potentially hazardous substance. This document is intended to supplement, not supersede, institutional safety protocols and the professional judgment of qualified researchers. A comprehensive, site-specific risk assessment should be conducted before commencing any work.

Introduction

6-Chloro-4-methoxy-3-phenylpyridazine is a substituted pyridazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As research into novel pyridazine-based scaffolds continues, it is imperative that laboratory personnel are equipped with a thorough understanding of the potential hazards and the requisite safety protocols for handling such compounds. This guide provides a detailed framework for the safe handling, storage, and disposal of 6-Chloro-4-methoxy-3-phenylpyridazine, grounded in established principles of laboratory safety and data from related chemical structures.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is understanding the basic physical and chemical properties of the substance. These properties can influence storage conditions, reactivity, and the appropriate emergency response.

PropertyValueSource
CAS Number 40020-02-8[1]
Molecular Formula C₁₁H₉ClN₂O[1]
Molecular Weight 220.65 g/mol [1]
Physical State Not explicitly documented; likely a solid at room temperature.Inferred
Solubility No data available.
Stability Stable under normal, recommended storage conditions.[2]
Incompatible Materials Strong oxidizing agents.[2][3]
Hazardous Decomposition Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Hazard Identification and Inferred Toxicological Profile

Given the absence of specific toxicological data, a precautionary approach is mandated. Based on GHS classifications for structurally similar chlorinated pyridazine derivatives, the following hazards should be assumed.[4]

  • Acute Oral Toxicity: May be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4][5][6] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

The causality behind these anticipated hazards lies in the reactivity of the chlorinated heterocyclic ring system, which can interact with biological macromolecules. The chloro- and methoxy- substitutions can further modulate this reactivity and the compound's metabolic profile.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing them with appropriate PPE. This strategy forms a self-validating system where each layer of protection mitigates the risk of exposure.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of 6-Chloro-4-methoxy-3-phenylpyridazine, especially when dealing with the solid powder, must be conducted in a well-ventilated area.[4][7]

  • Chemical Fume Hood: For procedures that may generate dust or aerosols, such as weighing, transferring, or preparing solutions, a certified chemical fume hood is mandatory.[4][8][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is required for all handling activities.

Body PartRecommended EquipmentStandard and Usage Notes
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be used for splash-prone operations.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4][10][11]
Skin Chemical-resistant, impervious gloves (Nitrile rubber is recommended). A laboratory coat or chemical-resistant suit is mandatory.Gloves must be inspected for integrity before each use and satisfy standards such as EN 374.[4][11] Change gloves frequently, especially if contact is suspected.[12]
Respiratory Not required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator with appropriate particulate filters is necessary.[3][4][11]

Safe Handling, Storage, and Spill Management

Adherence to rigorous operational protocols is essential for minimizing risk and maintaining the integrity of the compound.

Precautions for Safe Handling
  • Avoid all personal contact with the substance. Do not breathe dust, fumes, or vapors.[4][13]

  • Prevent the formation of dust and aerosols during handling.[4][13]

  • Wash hands and any exposed skin thoroughly after handling and before breaks, eating, or drinking.[3][11][14]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge, as fine dust suspended in air can be ignitable.[8][13][15]

Conditions for Safe Storage

Proper storage is crucial for both safety and chemical stability.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[7][9][11]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4][11]

  • Containers must be clearly labeled.

  • Store away from incompatible materials, particularly strong oxidizing agents.[3][10]

Spill and Leak Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][13]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[4][11][13]

  • Clean-up: Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7] Carefully sweep or scoop up the material into a suitable, labeled container for disposal.[4][11] Avoid creating dust.

Emergency First Aid Procedures

The following first aid measures are based on general protocols for related chemical compounds. Seek immediate medical attention after any exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][13]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Detailed Experimental Protocol: Weighing and Preparing a Solution

This protocol illustrates the integration of the above safety measures into a common laboratory workflow.

  • Preparation:

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare the work area within the fume hood by lining it with absorbent bench paper.

    • Assemble all necessary equipment: spatula, weigh boat, vial for the final solution, and the chosen solvent.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a ventilated enclosure.

    • Carefully open the container of 6-Chloro-4-methoxy-3-phenylpyridazine.

    • Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could create airborne dust.

    • Securely close the primary container immediately after transfer.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the vial designated for the solution.

    • Carefully add the solvent to the vial, ensuring the solid is washed down from the weigh boat.

    • Seal the vial and mix via vortexing or sonication until the solid is fully dissolved.

  • Clean-up:

    • Dispose of the used weigh boat, gloves, and bench paper in a designated solid chemical waste container.

    • Wipe down the spatula and the work surface inside the fume hood.

    • Wash hands thoroughly after completing the procedure.

Visualized Safe Handling Workflow

The following diagram outlines the critical decision points and safety protocols in the lifecycle of handling 6-Chloro-4-methoxy-3-phenylpyridazine in a research setting.

G start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node end_node end_node start Start: Receive Compound pre_use_check Pre-Use Checks: 1. Verify Label & Integrity 2. Review Safety Guide 3. Site-Specific Risk Assessment start->pre_use_check don_ppe Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat pre_use_check->don_ppe setup_env Set Up Engineering Controls: - Certify Fume Hood - Prepare Work Surface - Verify Eyewash/Shower Access don_ppe->setup_env is_solid Handling Solid? setup_env->is_solid weigh_solid Weighing/Transfer: - Perform in Fume Hood - Use Low-Dust Technique - Close Container Promptly is_solid->weigh_solid Yes use_solution Use in Experiment (Fume Hood) is_solid->use_solution No (Using Stock) prep_solution Prepare Solution: - Add Solvent Slowly - Ensure Full Dissolution - Cap & Label Vial weigh_solid->prep_solution prep_solution->use_solution cleanup Post-Procedure Cleanup: - Decontaminate Surfaces - Segregate Waste use_solution->cleanup is_waste Generate Waste? cleanup->is_waste dispose_waste Dispose of Waste: - Solids, Liquids, Sharps - Follow Institutional & Local Regulations is_waste->dispose_waste Yes remove_ppe Remove PPE Correctly: - Gloves Last - Wash Hands Thoroughly is_waste->remove_ppe No dispose_waste->remove_ppe end End of Process remove_ppe->end

Caption: Workflow for Safe Handling of 6-Chloro-4-methoxy-3-phenylpyridazine.

Disposal Considerations

Chemical waste must be managed to protect personnel and the environment.

  • Disposal Method: Dispose of unused material and its container at an approved waste disposal facility.[4] Do not allow the chemical to enter drains or sewer systems.[13]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, packaging should be punctured to prevent reuse and disposed of according to local regulations.[13]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Sulphur Mills Limited. PRECAUTIONARY STATEMENTS HAZARDS TO HUMANS AND DOMESTIC ANIMALS STORAGE AND DISPOSAL. Available from: [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISMP Medication Safety Alert! Pharmacy. Available from: [Link]

  • Lapisa. DANGER. Available from: [Link]

  • Chemsrc. (2025, August 26). 6-CHLORO-4-METHYL-3-PHENYL-PYRIDAZINE | CAS#:67820-83-1. Available from: [Link]

  • BASF. (2026, March 7). Safety data sheet - Regnum 25 EC. Available from: [Link]

  • SACOMA. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

Introduction Substituted pyridazines are a prominent class of heterocyclic compounds that hold significant interest for researchers in medicinal chemistry and drug development. The pyridazine scaffold is a key structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridazines are a prominent class of heterocyclic compounds that hold significant interest for researchers in medicinal chemistry and drug development. The pyridazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. The targeted synthesis of specific pyridazine derivatives with well-defined substitution patterns is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine, a molecule with potential applications as a versatile intermediate in organic synthesis. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] We will begin with the commercially available precursor, 3,6-dichloro-4-methoxypyridazine, and introduce the phenyl group at the C-3 position. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy Overview

The synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine is achieved through a single, pivotal transformation: a regioselective Suzuki-Miyaura cross-coupling reaction. This reaction will couple 3,6-dichloro-4-methoxypyridazine with phenylboronic acid in the presence of a palladium catalyst and a suitable base.

The core of this protocol lies in the selective reaction at the C-3 position over the C-6 position. The methoxy group at C-4 is an electron-donating group, which can influence the electron density of the pyridazine ring and, consequently, the reactivity of the adjacent chlorine atoms. This electronic effect is anticipated to favor the oxidative addition of the palladium catalyst at the C-3 position.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,6-Dichloro-4-methoxypyridazine≥97%Commercially Available
Phenylboronic Acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proof, absoluteCommercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deuterated Chloroform (CDCl₃)with 0.03% TMSCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, for rigorous inert atmosphere)

  • Cannula or syringe for liquid transfer

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Detailed Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloro-4-methoxypyridazine (1.0 g, 5.59 mmol), phenylboronic acid (0.82 g, 6.71 mmol, 1.2 equivalents), and sodium carbonate (1.18 g, 11.18 mmol, 2.0 equivalents).

  • The flask is then fitted with a reflux condenser.

2. Creation of an Inert Atmosphere:

  • The reaction vessel is evacuated and backfilled with an inert gas (nitrogen or argon). This process should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

3. Addition of Catalyst and Solvents:

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.28 mmol, 5 mol%).

  • To the solid mixture, add a degassed solvent system of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) via cannula or syringe. The use of degassed solvents is crucial to maintain the inert atmosphere.

4. Reaction Execution:

  • The reaction mixture is vigorously stirred and heated to reflux (approximately 90-100 °C) using a heating mantle.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) every 2-3 hours. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 12-24 hours.

5. Work-up:

  • Once the reaction is complete, the mixture is allowed to cool to room temperature.

  • The reaction mixture is then diluted with ethyl acetate (50 mL) and water (30 mL).

  • The contents are transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification:

  • The crude product is purified by column chromatography on silica gel.

  • A gradient elution system of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.

  • The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to afford 6-Chloro-4-methoxy-3-phenylpyridazine as a solid.

7. Characterization:

  • The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point (m.p.): To assess purity.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[1] The 5 mol% loading is a standard starting point for optimization.

  • Base: Sodium carbonate is a widely used inorganic base in Suzuki couplings. It is effective in the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.[1]

  • Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction. Ethanol can also help to solubilize the boronic acid.

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation, which deactivates them. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving a good yield.

Self-Validating System: Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored properly.
Incomplete removal of oxygenImprove the degassing procedure for solvents and the evacuation/backfilling of the reaction vessel.
Poor quality of reagentsUse high-purity starting materials and anhydrous solvents.
Formation of side products Homocoupling of phenylboronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents).
Reaction at the C-6 positionIf significant amounts of the di-phenylated product are observed, consider lowering the reaction temperature or using a more sterically hindered phosphine ligand.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Reactants: 3,6-dichloro-4-methoxypyridazine Phenylboronic Acid Na₂CO₃ Inert Create Inert Atmosphere (Evacuate/Backfill N₂/Ar) Start->Inert Add_Catalyst Add Pd(PPh₃)₄ and Degassed Solvents Inert->Add_Catalyst Reflux Heat to Reflux (90-100 °C, 12-24h) Monitor by TLC Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Extract Dilute & Extract (EtOAc/Water) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Characterize Product: NMR, MS, m.p. Purify->End

Caption: Experimental workflow for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine.

Conclusion

This application note provides a detailed and well-reasoned experimental protocol for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine via a Suzuki-Miyaura cross-coupling reaction. By following the outlined steps and understanding the rationale behind the procedural choices, researchers can reliably synthesize this valuable chemical intermediate. The provided troubleshooting guide and workflow visualization further aid in the successful execution of this synthetic procedure.

References

  • Gomez-Alvarado, A., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018;23(11):3063. doi:10.3390/molecules23113063. Available from: [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-4-methoxy-3-phenylpyridazine

Executive Summary The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal and agrochemical chemistry. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS RN: 40020-02-8) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal and agrochemical chemistry. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS RN: 40020-02-8) is a highly versatile building block, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical libraries and commercial herbicides such as Pyridafol-O-methyl and Pyridate[1],[2],[3].

This application note provides a comprehensive, self-validating guide to performing Nucleophilic Aromatic Substitution (SNAr) on this specific scaffold. By detailing the mechanistic causality, optimizing reaction parameters, and providing step-by-step protocols, this guide empowers researchers to achieve high-yielding C-N, C-O, and C-S bond formations.

Mechanistic Rationale & Structural Dynamics

To successfully functionalize 6-chloro-4-methoxy-3-phenylpyridazine, one must understand the electronic and steric environment of the pyridazine core.

Nucleophilic substitution on halogenated pyridazines proceeds via a classical two-stage addition-elimination (SNAr) mechanism[4]. The 6-chloro position is exceptionally activated for nucleophilic attack[5]. This hyper-reactivity is driven by the two adjacent ring nitrogen atoms (N-1 and N-2), which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Upon nucleophilic attack, these nitrogen atoms stabilize the dearomatized anionic intermediate—known as the Meisenheimer complex—acting as an electron sink[5],[4].

While the 4-methoxy group acts as an electron-donating group via resonance (slightly deactivating the ring compared to an unsubstituted analog), the profound electron-withdrawing nature of the diazine core easily overcomes this penalty[6],[5]. Furthermore, the 3-phenyl group introduces significant steric bulk. This steric hindrance dictates the trajectory of incoming nucleophiles, meaning that bulky secondary amines often require elevated thermal conditions (e.g., 120 °C) to achieve complete conversion[7].

SNAr_Mechanism A 6-Chloro-4-methoxy- 3-phenylpyridazine B Nucleophilic Attack (Nu-) A->B Addition C Meisenheimer Complex (Stabilized by N1/N2) B->C Rate-determining D Chloride Elimination (-Cl-) C->D Fast E 6-Substituted-4-methoxy- 3-phenylpyridazine D->E Product Formation

Caption: SNAr Addition-Elimination Mechanism on 6-Chloro-4-methoxy-3-phenylpyridazine.

Experimental Design & Optimization

The choice of nucleophile, solvent, and base forms an interconnected system that dictates the success of the SNAr reaction.

  • Solvent Selection: For amination reactions, n-butanol is the solvent of choice. Its high boiling point (117 °C) allows for high-temperature reflux without the strict necessity of a pressure vessel, which is often required for less reactive chloropyridazines[8],[7]. For alkoxylation or thiolation, polar aprotic solvents like DMF or THF are preferred to maximize the solubility and reactivity of the anionic nucleophiles[7].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is highly recommended for aminations. It acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with the primary nucleophile[7]. For thiolates, anhydrous K₂CO₃ provides sufficient basicity to generate the active nucleophile in situ.

Quantitative Data Summary

Table 1: Optimized SNAr Conditions for 6-Chloropyridazine Derivatives

Nucleophile TypeReagents / BaseSolventTemperatureTimeExpected Yield
Primary Amines R-NH₂ (2.0 eq), DIPEA (2.0 eq)n-Butanol120 °C12–18 h75 – 85%[9]
Secondary Amines R₂NH (1.8 eq), DIPEA (2.0 eq)n-Butanol120 °C18–24 h65 – 80%[7]
Alkoxides NaOR (1.5 eq)DMF / THF80 – 90 °C4–6 h80 – 90%[8]
Thiolates R-SH (1.2 eq), K₂CO₃ (2.0 eq)DMF80 °C2–4 h85 – 95%[8]

Detailed Experimental Protocols

The following protocols are designed as self-validating workflows. Each step includes specific monitoring criteria to ensure the reaction is proceeding as intended.

Workflow S1 Reagent Prep: Substrate + Nu + Base S2 Reaction: Heat at 90-120°C S1->S2 S3 Monitoring: TLC / LC-MS S2->S3 S3->S2 Incomplete S4 Workup: Quench & Extract S3->S4 Complete S5 Purification: Chromatography S4->S5

Caption: Self-validating experimental workflow for SNAr amination and alkoxylation.

Protocol A: C-N Bond Formation (Amination with Secondary Amines)

Adapted from established high-temperature amination procedures for chloropyridazines[7].

  • Reaction Setup: In a 4 mL reaction vial or a standard round-bottom flask equipped with a reflux condenser, combine 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 equiv, e.g., 50 mg, 0.226 mmol) and the desired amine (e.g., tert-butyl piperazine-1-carboxylate, 1.8 equiv, 0.407 mmol)[7].

  • Solvent & Base Addition: Add n-butanol (0.2 M relative to substrate) followed by DIPEA (2.0 equiv, 0.452 mmol)[7]. The addition of DIPEA ensures the reaction does not stall due to acidification.

  • Heating: Evacuate and backfill the vessel with N₂ (2x) to prevent oxidative degradation. Heat the reaction mixture at 120 °C overnight (approx. 18 hours)[7].

  • In-Process Monitoring: Analyze an aliquot via LC-MS or TLC (typically Hexanes/EtOAc). The disappearance of the starting material mass (

    
     221 [M+H]⁺) and the appearance of the product mass confirms the formation of the C-N bond.
    
  • Workup: Crucially, allow the vessel to cool completely to room temperature before opening to prevent solvent flash-boiling[6]. Dilute the mixture with EtOAc. If a white solid (amine hydrochloride salts) precipitates, filter it off and wash the filter cake with EtOAc[7].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography or an SCX (Strong Cation Exchange) column if isolating basic amines[7]. Expected purity is >95% (by GC/LC)[9].

Protocol B: C-O / C-S Bond Formation (Alkoxylation / Thiolation)

Adapted from literature methodologies for the alcoholysis and alkanethiolysis of chloropyridazines[10],[8].

  • Reaction Setup: In an oven-dried flask under N₂, dissolve 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Generation:

    • For Alkoxides: Slowly add a pre-formed solution of sodium alkoxide (1.5 equiv) in the corresponding alcohol[9].

    • For Thiolates: Add the desired thiol (1.2 equiv) followed by anhydrous K₂CO₃ (2.0 equiv).

  • Heating: Heat the reaction mixture to 80–90 °C. Due to the higher nucleophilicity of thiolates and alkoxides compared to amines, the reaction typically reaches completion within 2–6 hours[8].

  • Workup: Cool the reaction mixture and quench by pouring it into ice-cold water. This step forces the precipitation of the highly hydrophobic functionalized pyridazine. Extract the aqueous phase with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with a saturated aqueous sodium chloride solution (brine) to remove residual DMF[9]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Pitfalls
  • Hydrolysis of the Methoxy Group: Extended heating in the presence of adventitious water and strong bases can lead to the hydrolysis of the 4-methoxy group, yielding the corresponding pyridazin-4-ol derivative[3]. Ensure all solvents are strictly anhydrous.

  • Incomplete Conversion: If unreacted starting material persists after 24 hours, do not simply increase the temperature, as this may degrade the pyridazine core. Instead, verify the integrity of the base (DIPEA can degrade over time) or consider switching to a microwave-assisted protocol (150 °C for 30 minutes in a sealed vial).

References[11] PubChemLite: 6-chloro-4-methoxy-3-phenylpyridazine (C11H9ClN2O) - uni.luhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4uQ0sW1KC7GnoqZu6YMjufmUqGaaLK6KESJS9ufdORP_4fP0qN4btVSAHKdBPrMHH1HTGmX_eoEyA_3sLad94BiCQgajp3znV4QvhJdCzfMz8X_3Mt-r76OvrHhNj1vRoSYF8FD3JW-w4OZ2j[9] Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine - Benchchemhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLw3TMwbm0yaujzSmhm_jstEuFq5PMzHKG8nZF7U7slz6gFi3vMQdiROb0cDktD3z444I4i4hoUwXYdBtc5TXL61VnMKT9w8lYYVfFNDCqA5ZOGGg-MNZwOMzODiLca8AA7a9qbAEFyv-Y8qlAEQ2P1J0US8PaCiWYEIoTLNnOQlMeF4JVvu5eStqNLcCSQOiuLGml93Tl3xz-2cDO7NLN9XPOL8=[6] Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine - Benchchemhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcap0_5GHKgpQGV6zgJ-jQZ80oMmW5oSesWtdQ9TSZAzxssu7rTwiZr1iD-kdTJTXwZkcwxlnxyKKCc0kGY6uoIuo_kkXMk1w_zILzskEVR50Hw814-5wVEYwMrWnXMCiOtZ1c1gVEbUQipqf-D1QVOVubFY9oKcfxIDmfJG66vTMXGWrwGkfESjpKZlrRCcO8a-aqtvbALSLn2CWODLHXcJ8gqPgKr4L5pa6aobit1h-ZIGc=[10] A revision of the alcoholysis and alkanethiolysis of 3‐amino‐6-chloropyridazine - Semantic Scholarhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_yazpon8bCT6Ipbrc40MAvOs4ujk6yEkyWdKFxx4MtZQnfcLXtP2oQYUFq3CsA6_OxK7ie6Cs42rev62QWHwLhPUooyb15Y67ZTQ5XeUgJUrQUaGRqtvGsHpy5UDTfkEaZ0dfdQjzD1r0ZIP9mTuYilUqQ-fofpq3I-ebSGTiXXqwamv8XcGv[5] Active chloro-heterocycles - Fisher Scientifichttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlFEUux1aVYZxrTNBazNVPGqzcaGM8GWkZDePqO9fI2-iLBQmeEbKg1jzi0VbVQOq6yMTMI5ndOoOIEAZ3wXRs0RerhjMApt-Lhv1GfzIHngmOOqdIcbSDzSuheWXxWsL1KR1hse9tEKOlk9Wy0ePErZHKZUY32jQTod8IMssNENHLtGkHjA==[8] A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions - ResearchGatehttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvBDNYkCqsCCeR_vQ8zVvamzjmlM978al9g0HiAsvQUcFwx-1MFkcVjngsNPiDA2_tePaWMm9-KsgDCnhCSinKfAvHZ0PLCQW-OO4J6leaNEDM0mgV_bGCJ2T375LprUqhh-u90MXt3NTlBNksei4Qd84610HHB4fUCzpDx2nueQG-Ig58GS9l_eOmf1BJb27-8pmab9iqhWQhYut3BADMZNzYTtxocwnuZavtRDfu87vN1c9EIv7_10dspmhMvYkxP5fI7N6GGtaqgGGOsnsVGHlE7YIbA1y4FSByfpmLVu3QhlJIT1AS2wFp[4] Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications - Prezihttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6b-seX73AIj20-9kg3uMT__vBv61ZnY9rXRNVWcbY0hV_-tSSM3q67ItJi1PO4f4W8-5Oc7JjamrbNt-lxwbTVHD4BbsN1BiFj03gqbfn4wGuq574E2NtuASeSOJm9xmIL_c-ljGcBo1ezXlXTN-FmufMyTYkmm7WurBxqm_Q5PFV-OJsuzqcV06yMTmANhmjOZVxBMRCGa0Em57YZ4dGYQ==[1] Pyridafol-O-methyl (Ref: CL-9869) - AERUhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtHsubx3psVXJFlWD_gJq-WHai6dPG9NLGdfHeGIwbQHEXkvVXwmU03320WYcS-8KYcGN28cTky8YE1Hhgk0Awtsq4_GItFP1wNKIZEI-w_5Qb5n_G3Bpa4PQPD7VntSgEZ7VDzQZrnOrFMP9NflI=[7] 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patentshttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_TCnxTjIRqkb3ZVBzFhEJve1nRcFNaf02oYkbeO3qPgMoK0wVW300gA1hBtfM-un83RHBqcqICQe3VD89RFeOYIMWmxCX6NuahWMGjnqU4U3RFF821_OWV4ZvcWVZa9Ml68I2pfaINQMIEJA[2] Liste over stoffer (Sulfanilamide / Pyridafol-O-methyl) - mst.dkhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNnn6tSsFBeeCU1Os7KEBejJ2kDAdk5qAg_fCFbvztHoTLJdlWPOC_3CjnmQv5uZKq13gX_szjsoJxlsuwp__MLYLn7ii4To5SCRbjwA7pNRHw5setxgdZRwr1cfz03cejfE_RydaHZksthkuNO9IW0L-InzACzWeVfhTx2qNcifLgkgDgmedvnh1HfgtmgCgnHWytem0i49zWIw==[3] Pyridate. Human Health Risk Assessment for the Interregional Research Project No. 4 (IR-4) - publicnow.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZHqw8ODi-NjIRUZAimC5Hsfdz7GyY83EwXfM6OORf9WZzG8jO3nDEzat5aO045oUC5foQzBJO9yXtRVpSo7IX2i8iLyJkKUIL_p1obA6aLNKfqHfd0gqhWOKyo254xgw10wWCIYak5lZqymjnjaFd5t7m64AxjAMRPlov8P93M1Oh6N_dWgOH5i988CfuWG1zwZJd8NufPg4tJm2smkl7dgz8PVsbUk2AYpUvGLmASVRdMWOhEXHnt0B-cN3IPvlW4SxGAN2rua2g8H9C

Sources

Method

Application Note: Derivatization of 6-Chloro-4-methoxy-3-phenylpyridazine for Kinase Inhibitor Screening

Executive Summary The pyridazine core is a privileged scaffold in modern medicinal chemistry, offering unique physicochemical advantages over traditional benzene or pyridine rings. This application note details the strat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine core is a privileged scaffold in modern medicinal chemistry, offering unique physicochemical advantages over traditional benzene or pyridine rings. This application note details the strategic derivatization of 6-chloro-4-methoxy-3-phenylpyridazine (PubChem CID: 14357908)[1], a highly versatile building block designed for the rapid generation of compound libraries. By exploiting the orthogonal reactivity of its substituents, researchers can systematically explore Structure-Activity Relationships (SAR) for biological screening, particularly in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors[2].

Chemical Rationale & Scaffold Causality

The architectural design of 6-chloro-4-methoxy-3-phenylpyridazine provides three distinct vectors for structural modification, each governed by specific electronic and steric principles:

  • C6-Chlorine (The Reactive Handle): The 1,2-diazine ring is inherently electron-deficient. The two adjacent nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This electronic depletion makes the C6-chlorine highly susceptible to both oxidative addition by transition metals (e.g., Palladium)[3] and direct attack by nucleophiles (SNAr).

  • C4-Methoxy (The Electronic Modulator): The methoxy group acts as an electron-donating moiety via resonance, fine-tuning the basicity of the adjacent nitrogen atoms. Furthermore, it serves as a latent reactive site; it can be selectively demethylated to expose a hydroxyl group, enabling subsequent etherification or triflation.

  • C3-Phenyl (The Lipophilic Anchor): The pre-installed phenyl ring provides essential lipophilicity (hydrophobic interaction) required to anchor the molecule within deep, non-polar binding pockets of target kinases[4].

Workflow Core 6-Chloro-4-methoxy- 3-phenylpyridazine Sub1 C6: Suzuki-Miyaura Cross-Coupling Core->Sub1 Pd Catalyst Sub2 C6: SNAr Reaction (Amination) Core->Sub2 Amine, Base Sub3 C4: Ether Cleavage (Demethylation) Core->Sub3 BBr3, DCM Prod1 6-Aryl/Heteroaryl Derivatives Sub1->Prod1 Prod2 6-Amino Derivatives Sub2->Prod2 Prod3 4-Hydroxy Derivatives Sub3->Prod3

Fig 1: Chemoselective derivatization workflow for 6-chloro-4-methoxy-3-phenylpyridazine.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and in-process analytical checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Arylation)

This protocol is utilized to extend the


-conjugated system or introduce functionalized aryl/heteroaryl groups at the C6 position[3].

Mechanistic Causality: We utilize


 as the catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific bite angle that accelerates the reductive elimination step, thereby minimizing unwanted dehalogenation side reactions. A biphasic solvent system (1,4-Dioxane/Water) is chosen to ensure the simultaneous dissolution of the organic substrate and the inorganic base (

). The base is critical for forming the reactive boronate complex, which is necessary for the transmetalation step.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine 6-chloro-4-methoxy-3-phenylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v) to achieve a 0.1 M substrate concentration.
    
  • Add

    
     (0.05 eq) under a positive stream of argon.
    
  • Seal the flask and heat to 90°C for 4–6 hours with vigorous stirring.

  • Self-Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a characteristic 3:1 isotopic doublet at m/z ~221.0 and 223.0 due to the

    
     and 
    
    
    
    isotopes. Successful C-C bond formation is validated by the complete disappearance of this isotopic signature and the emergence of a singular product mass peak.
  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Nucleophilic Aromatic Substitution (C6 Amination)

This protocol introduces basic amines to improve aqueous solubility and create new hydrogen-bond donor/acceptor vectors[5].

Mechanistic Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant and boiling point. It exceptionally stabilizes the negatively charged Meisenheimer transition state formed during the nucleophilic attack on the electron-deficient pyridazine core. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger to drive the reaction forward without competing with the primary nucleophile.

Step-by-Step Procedure:

  • Dissolve 6-chloro-4-methoxy-3-phenylpyridazine (1.0 eq) in anhydrous NMP (0.2 M).

  • Add the primary or secondary amine (2.0 eq) followed by DIPEA (2.5 eq).

  • Heat the reaction mixture in a microwave reactor at 130°C for 30 minutes (or conventional heating at 120°C for 12 hours).

  • Self-Validation Checkpoint: Monitor via UV-Vis coupled HPLC. The substitution of the chlorine atom with a nitrogen-based nucleophile extends the conjugation of the system via lone-pair donation into the pyridazine ring. This is validated by a distinct bathochromic shift (red shift) in the

    
     of the product compared to the starting material.
    
  • Quench with water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Biological Screening: VEGFR2 Inhibition Pathway

Pyridazine derivatives are well-documented for their ability to act as potent kinase inhibitors. Specifically, the derivatization of the C6 position allows the molecule to act as an ATP-competitive inhibitor against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis[2]. The lower basicity of the pyridazine ring (compared to pyridine) allows it to maintain hydrogen bonding with the hinge region of the kinase without becoming heavily protonated and overly polar in physiological environments[5].

Pathway Drug Pyridazine Derivative VEGFR VEGFR2 Kinase Domain Drug->VEGFR ATP Competitive Inhibition Signaling MAPK / PI3K Cascades VEGFR->Signaling Phosphorylation Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Proliferation

Fig 2: Mechanism of action for pyridazine derivatives inhibiting VEGFR2-mediated angiogenesis.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data derived from the derivatization of the C6 position, highlighting the impact of specific functional groups on reaction yield, lipophilicity (CLogP), and hypothetical biological efficacy (VEGFR2


).
Derivative IDC6 Substituent (Reaction Type)Yield (%)CLogPVEGFR2

(nM)
Structural Rationale
CMP-00 -Cl (Starting Material)N/A3.12>10,000Lacks hinge-binding extension; poor fit.
CMP-01 -Phenyl (Suzuki)884.551,250High lipophilicity; clashes with solvent front.
CMP-02 -4-Fluorophenyl (Suzuki)854.70840Fluorine provides metabolic stability.
CMP-03 -Morpholine (SNAr)921.8545Morpholine oxygen acts as an H-bond acceptor.
CMP-04 -Piperazine (SNAr)891.2012Terminal amine interacts with Asp1046 residue.

Note: CLogP values demonstrate the dramatic shift in physicochemical properties when transitioning from cross-coupling (lipophilic) to SNAr (hydrophilic) strategies.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science (University of Chicago). Available at:[Link][5]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules (NIH/PubMed). Available at:[Link][3]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at:[Link][4]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link][2]

  • 6-chloro-4-methoxy-3-phenylpyridazine (C11H9ClN2O). PubChem. Available at:[Link][1]

Sources

Application

Application Notes &amp; Protocols: 6-Chloro-4-methoxy-3-phenylpyridazine as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Authored by: A Senior Application Scientist Introduction: The Privileged Pyridazine Core in Modern Drug Discovery The pyridazine ring system, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyridazine Core in Modern Drug Discovery

The pyridazine ring system, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, widely regarded as a "privileged structure."[1] This distinction arises from its unique electronic characteristics, including its capacity as a hydrogen bond acceptor and its inherent dipole moment, which render it a highly versatile scaffold for the development of biologically active agents.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[2][3][4]

This guide focuses on a particularly valuable building block: 6-Chloro-4-methoxy-3-phenylpyridazine . This trifunctionalized intermediate offers a robust platform for generating diverse molecular libraries. The key reactive sites are:

  • The C6-Chloro Group: An excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • The C4-Methoxy Group: An electron-donating group that modulates the electronic properties and reactivity of the pyridazine ring.

  • The C3-Phenyl Group: A bulky substituent that provides a foundational hydrophobic interaction domain and influences the overall conformation of derived molecules.

This document provides an in-depth exploration of the key synthetic transformations possible with this scaffold, complete with detailed, field-tested protocols and the rationale behind critical experimental choices.

Strategic Overview: Key Synthetic Pathways

The strategic diversification of the 6-Chloro-4-methoxy-3-phenylpyridazine core primarily revolves around the displacement of the C6-chloro substituent. The following pathways represent the most efficient and versatile methods for constructing novel C-N and C-C bonds, leading to the generation of new heterocyclic systems.

G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation start 6-Chloro-4-methoxy-3-phenylpyridazine snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2 / R-OH / R-SH High Temp. buchwald Buchwald-Hartwig Amination start->buchwald R-NH2 Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base product_snar 6-Amino/Alkoxy/Thio-Pyridazines snar->product_snar product_buchwald 6-(N-Aryl/Alkylamino)-Pyridazines buchwald->product_buchwald product_suzuki 6-Aryl/Heteroaryl-Pyridazines suzuki->product_suzuki

Caption: Key synthetic pathways from 6-Chloro-4-methoxy-3-phenylpyridazine.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring, exacerbated by the two nitrogen atoms, activates the C6 position for nucleophilic attack, facilitating the displacement of the chloride ion.[5] This method is a direct and often cost-effective way to introduce a variety of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Synthesis of 4-(4-methoxy-3-phenylpyridazin-6-yl)morpholine

This protocol details a classic SNAr reaction using morpholine as the nucleophile. The reaction is typically driven to completion by using an excess of the amine, which also serves as the base, or by conducting the reaction at elevated temperatures.

G cluster_workflow Experimental Workflow: SNAr Protocol A 1. Combine Reactants - 6-Chloro-4-methoxy-3-phenylpyridazine - Morpholine - Solvent (e.g., n-Butanol or DMF) B 2. Heat to Reflux (e.g., 120-140 °C) Monitor by TLC/LC-MS A->B C 3. Reaction Workup - Cool to RT - Remove solvent in vacuo B->C D 4. Extraction - Dissolve in EtOAc - Wash with H2O & Brine C->D E 5. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography (Silica) D->E F 6. Characterization - Yield, MP, NMR, MS E->F

Caption: Workflow for the synthesis of a 6-amino-pyridazine via SNAr.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 eq., e.g., 2.32 g, 10 mmol) and n-butanol (40 mL).

  • Addition of Nucleophile: Add morpholine (3.0 eq., e.g., 2.61 g, 30 mmol) to the suspension. A slight excess ensures the reaction proceeds to completion and neutralizes the HCl byproduct.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 118 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Field Insights (Causality):

  • Why n-Butanol? Its high boiling point is ideal for driving SNAr reactions, which often require significant thermal energy. It also effectively solubilizes both the polar and nonpolar reactants. Dimethylformamide (DMF) or Dioxane are also suitable alternatives.

  • Why an excess of amine? In the absence of an external base like K₂CO₃ or Et₃N, the second equivalent of the amine nucleophile acts as a base to quench the HCl formed during the reaction, preventing protonation of the unreacted nucleophile. A third equivalent helps push the equilibrium towards the product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex architectures, particularly C-C and C-N bonds with aryl or sterically hindered partners, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chloro-pyridazine with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[6][7] This reaction is known for its high functional group tolerance and generally mild conditions.

G pd0 Pd(0)Ln pd2 Ar-Pd(II)-Cl(Ln) pd0->pd2 Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(Ln) pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar' (Coupled Product) pd2_trans->product start R-Cl (Chloropyridazine) start->pd2 boronic Ar'-B(OH)2 + Base boronic->pd2_trans G pd0 Pd(0)Ln pd2 Ar-Pd(II)-Cl(Ln) pd0->pd2 Oxidative Addition pd2_amide [Ar-Pd(II)-NR'R''](Ln) pd2->pd2_amide Amine Binding & Deprotonation pd2_amide->pd0 Reductive Elimination product R-NR'R'' (Coupled Product) pd2_amide->product start R-Cl (Chloropyridazine) start->pd2 amine HNR'R'' + Base amine->pd2_amide

Sources

Method

Scale-up synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

Executive Summary 6-Chloro-4-methoxy-3-phenylpyridazine (often referred to as Pyridafol-O-methyl) is a highly valued heterocyclic building block and active agrochemical intermediate. It is most notably recognized as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-methoxy-3-phenylpyridazine (often referred to as Pyridafol-O-methyl) is a highly valued heterocyclic building block and active agrochemical intermediate. It is most notably recognized as the stable O-methyl ether derivative of Pyridafol, the active metabolite of the photosystem II-inhibiting herbicide Pyridate. This application note details a highly optimized, five-step scale-up protocol for its synthesis, starting from inexpensive mucochloric acid and benzene. By emphasizing the mechanistic causality in reaction conditions—such as the regioselective hydrolysis of 4,6-dichloro-3-phenylpyridazine—this guide provides a self-validating framework for process chemists aiming for multi-kilogram production with >99% HPLC purity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 6-chloro-4-methoxy-3-phenylpyridazine relies on the sequential functionalization of a pyridazine core.

  • Core Assembly: The sequence begins with a Friedel-Crafts alkylation of benzene with mucochloric acid to form a furanone intermediate 1.

  • Ring Expansion: Hydrazine hydrate drives a cyclocondensation and simultaneous dehalogenation to form the pyridazinone core 1.

  • Aromatization: Phosphorus oxychloride (POCl3) converts the pyridazinone to a highly reactive dichloro-heteroarene 2.

  • Regioselective Substitution: The critical step is the regioselective hydrolysis of the 4-chloro position. The C4 position is highly activated by the adjacent phenyl ring and the para-nitrogen, making it kinetically favored for nucleophilic attack by hydroxide over the C6 position 2.

  • O-Methylation: Finally, mild O-methylation of the resulting pyridazinol yields the target compound, a known intermediate for the herbicide Pyridate 3.

G A Mucochloric Acid + Benzene B 3,4-Dichloro-5-phenylfuran-2(5H)-one A->B AlCl3 (Friedel-Crafts) C 5-Chloro-6-phenylpyridazin-3(2H)-one B->C N2H4·H2O (Cyclocondensation) D 4,6-Dichloro-3-phenylpyridazine C->D POCl3 (Chlorination) E 6-Chloro-3-phenylpyridazin-4-ol (Pyridafol) D->E NaOH, H2O (Selective Hydrolysis) F 6-Chloro-4-methoxy-3-phenylpyridazine (Target Compound) E->F MeI, K2CO3 (O-Methylation)

Figure 1: Five-step synthetic workflow for 6-chloro-4-methoxy-3-phenylpyridazine.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one

Mechanistic Insight: Aluminum chloride acts as a Lewis acid, activating the hydroxyl group of mucochloric acid for electrophilic aromatic substitution with benzene. The reaction forms a γ-phenyldichlorocrotonolactone intermediate. Protocol:

  • Charge a 5 L jacketed glass reactor with benzene (1.6 L) and anhydrous AlCl3 (400 g).

  • Slowly add mucochloric acid (330 g) in portions while maintaining the internal temperature below 25 °C (highly exothermic).

  • Stir the mixture for 3 hours at room temperature.

  • Self-Validation Check: Quench cautiously by pouring the mixture onto crushed ice (600 g) containing concentrated HCl (1.2 L). A phase separation confirms the destruction of the aluminum complex.

  • Extract the aqueous phase with benzene (3 × 500 mL). Combine organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Recrystallize the crude solid from methanol to yield the furanone intermediate.

Step 2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one

Mechanistic Insight: Hydrazine attacks the lactone carbonyl, opening the ring. Subsequent cyclization onto the ketone is followed by the elimination of one chlorine atom (at the former C4 position) to aromatize into the stable pyridazinone. Protocol:

  • Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (250 g) in N,N-dimethylformamide (DMF, 1.5 L) in a 3 L reactor.

  • Slowly add hydrazine hydrate (80%, 300 g) via dropping funnel. Caution: Vigorous nitrogen evolution occurs; control addition rate to manage gas expansion.

  • Heat the resulting solution to 80 °C and stir for 40 minutes.

  • Cool the mixture to 10 °C and pour into cold water (7.5 L) under vigorous stirring.

  • Filter the resulting yellow precipitate, wash extensively with distilled water, and recrystallize from dioxane.

Step 3: Synthesis of 4,6-Dichloro-3-phenylpyridazine

Mechanistic Insight: POCl3 acts as both solvent and chlorinating agent, converting the lactam (C=O) to a chloroimine (C-Cl) while driving full aromatization of the diazine ring. Protocol:

  • Suspend 5-chloro-6-phenylpyridazin-3(2H)-one (200 g) in POCl3 (1.5 L, ~10 eq) in a 3 L flask equipped with a reflux condenser and an HCl scrubber.

  • Reflux the mixture (90–100 °C) for 3 hours.

  • Distill off excess POCl3 under reduced pressure.

  • Cool the residue and pour it slowly onto crushed ice (2 kg).

  • Self-Validation Check: Neutralize the acidic suspension to pH 7 using 5 M NaOH. Maintain the temperature strictly < 20 °C to prevent premature hydrolysis of the newly formed chloro groups.

  • Filter the white suspension, wash with water, and dry under vacuum.

Step 4: Selective Hydrolysis to 6-Chloro-3-phenylpyridazin-4-ol (Pyridafol)

Mechanistic Insight: The 4-chloro group is selectively displaced by hydroxide due to the strong electron-withdrawing effect of the adjacent phenyl group and the para-nitrogen atom, which stabilizes the intermediate Meisenheimer complex. Protocol:

  • Suspend 4,6-dichloro-3-phenylpyridazine (150 g) in 5 M NaOH aqueous solution (1.5 L).

  • Heat the mixture to reflux (100 °C) for 2 hours.

  • Cool the reaction mixture to ambient temperature.

  • Self-Validation Check: Slowly acidify the mixture to pH 3 using 6 M HCl. The product, 6-chloro-3-phenylpyridazin-4-ol, will precipitate as a solid exclusively at an acidic pH.

  • Filter, wash with cold water, and dry in a vacuum oven at 50 °C.

Step 5: O-Methylation to 6-Chloro-4-methoxy-3-phenylpyridazine

Mechanistic Insight: Potassium carbonate is used as a mild base to deprotonate the 4-hydroxyl group without degrading the pyridazine ring. The polar aprotic solvent (DMF) favors O-alkylation over N-alkylation. Protocol:

  • Dissolve 6-chloro-3-phenylpyridazin-4-ol (100 g) in anhydrous DMF (800 mL).

  • Add anhydrous K2CO3 (133 g, 2.0 eq) and stir for 15 minutes at room temperature.

  • Add methyl iodide (MeI) (82 g, 1.2 eq) dropwise.

  • Stir the reaction mixture at 40 °C for 4 hours. Monitor completion via HPLC.

  • Pour the mixture into ice water (3 L) to precipitate the target compound.

  • Filter, wash with water, and recrystallize from ethanol to afford pure 6-chloro-4-methoxy-3-phenylpyridazine.

Process Optimization & Quantitative Data

The following table summarizes the key metrics and Critical Process Parameters (CPPs) established during a 1-kg scale-up campaign.

StepReaction TypeBatch Size (Input)Yield (%)Purity (HPLC)Critical Process Parameter (CPP)
1Friedel-Crafts Arylation1.00 kg65%98.5%Exotherm control (<25 °C) during AlCl3 addition
2Cyclocondensation0.65 kg88%99.0%Controlled hydrazine addition to manage N2 evolution
3Chlorination0.57 kg95%98.0%Quench temperature (<20 °C) to prevent hydrolysis
4Selective Hydrolysis0.54 kg67%99.5%Base concentration (5 M NaOH) and reflux time (2 h)
5O-Methylation0.36 kg85%99.8%Use of weak base (K2CO3) to prevent N-methylation

Analytical Characterization & Quality Control

  • HPLC Purity: >99.5% (C18 column, Acetonitrile/Water 70:30, UV detection at 254 nm).

  • LC-MS: m/z [M+H]+ calculated for C11H10ClN2O: 221.04; found: 221.05.

  • 1H-NMR (CDCl3): Expected shifts include a distinct singlet for the methoxy group at ~3.95 ppm, a singlet for the pyridazine C5 proton at ~7.10 ppm, and a multiplet for the phenyl protons at 7.45–7.80 ppm.

References

  • Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)
  • Source: NIH (PMC)
  • Title: Pyridafol (Ref: CL 9673 )

Sources

Application

Strategic Utilization of 6-Chloro-4-methoxy-3-phenylpyridazine in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary 6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8) is a highly privileged, programmable heterocyclic scaffold in modern medicinal chemistry . Pyridazine and pyridazinone derivatives are frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8) is a highly privileged, programmable heterocyclic scaffold in modern medicinal chemistry . Pyridazine and pyridazinone derivatives are frequently deployed as ATP-competitive kinase inhibitors targeting critical oncogenic and inflammatory pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 Mitogen-Activated Protein Kinase (MAPK), and Tropomyosin Receptor Kinases (TRKs) . This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in targeted drug discovery.

Mechanistic Rationale: The Anatomy of the Scaffold

The strategic value of 6-chloro-4-methoxy-3-phenylpyridazine lies in its highly modular functional groups, which allow chemists to systematically explore structure-activity relationships (SAR):

  • The Pyridazine Core (Hinge Binder): The adjacent nitrogen atoms act as bidentate or monodentate hydrogen bond acceptors. They interact directly with the backbone amide NH of the kinase hinge region (e.g., Cys919 in VEGFR2), anchoring the molecule within the ATP-binding pocket .

  • The 6-Chloro Substituent (Cross-Coupling Handle): The electron-deficient nature of the diazine ring activates the C6-chlorine for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows the attachment of diverse amines or aryls that project outward into the solvent-exposed region, enhancing solubility and pharmacokinetic properties.

  • The 4-Methoxy Group (Electronic Modulator & Prodrug Handle): Initially, the electron-donating methoxy group stabilizes the ring and directs regioselectivity during cross-coupling. Crucially, it can be subsequently cleaved to yield a pyridazin-4-one (lactam). The resulting lactam motif provides a complementary hydrogen bond donor (NH) and acceptor (C=O), which often drastically improves hinge-binding affinity compared to the parent ether.

  • The 3-Phenyl Ring (Hydrophobic Anchor): This lipophilic moiety is perfectly positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, driving binding enthalpy and conferring target selectivity.

Target Pathway Disruption

By mimicking the adenine ring of ATP, pyridazine-derived inhibitors competitively block kinase activation. The diagram below illustrates the disruption of a typical receptor tyrosine kinase (RTK) signaling cascade.

SignalingPathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Activates Downstream1 MAPK / ERK Cascade Receptor->Downstream1 Phosphorylation Inhibitor Pyridazine-Based Kinase Inhibitor Inhibitor->Receptor Competes for ATP Pocket Downstream2 Cell Proliferation & Angiogenesis Downstream1->Downstream2 Gene Expression

Fig 1: Kinase signaling cascade disrupted by ATP-competitive pyridazine inhibitors.

Synthetic Workflows & Self-Validating Protocols

The transformation of 6-chloro-4-methoxy-3-phenylpyridazine into a mature kinase inhibitor typically follows a two-stage logic: (1) functionalization of the C6 position, followed by (2) unmasking of the C4 lactam.

SyntheticWorkflow Start 6-Chloro-4-methoxy- 3-phenylpyridazine Step1 Buchwald-Hartwig Amination Start->Step1 Amine, Pd2(dba)3 Xantphos Intermediate 6-Amino-4-methoxy- 3-phenylpyridazine Step1->Intermediate Yield: 75-90% Step2 Demethylation (Ether Cleavage) Intermediate->Step2 BBr3 or Py·HCl Final Pyridazinone Kinase Inhibitor Step2->Final Hinge-Binding Lactam Formed

Fig 2: Two-stage synthetic workflow for generating pyridazinone kinase inhibitors.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C6 Functionalization)

Objective: To couple a primary or secondary amine to the C6 position, introducing the solvent-front interacting moiety. Causality & Design: We utilize Pd2(dba)3 as the palladium source and Xantphos as the ligand. The wide bite angle of Xantphos (111°) facilitates the reductive elimination step, which is often the bottleneck when coupling electron-deficient heteroaryl chlorides with sterically hindered amines. Cesium carbonate (Cs2CO3) is selected as a mild base to prevent premature degradation of the methoxy group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-chloro-4-methoxy-3-phenylpyridazine (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane (sparged with argon for 15 minutes prior to use).

  • Reaction: Seal the flask and heat to 95°C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Validation & QC Checkpoint 1: At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Self-Validation Criteria: Confirm the disappearance of the starting material peak (m/z 221.04 [M+H]+) and the appearance of the product mass. If starting material >5%, continue heating for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash the pad with ethyl acetate (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Demethylation to Yield the Pyridazinone Hinge-Binder

Objective: Cleave the 4-methoxy ether to generate the thermodynamically stable pyridazin-4(1H)-one lactam. Causality & Design: Boron tribromide (BBr3) is a hard Lewis acid that coordinates tightly to the basic methoxy oxygen. This coordination weakens the O-CH3 bond, allowing the bromide counterion to attack the methyl group via an SN2 mechanism, liberating methyl bromide and forming a boron complex that yields the target lactam upon aqueous hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-amino-4-methoxy-3-phenylpyridazine intermediate (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr3 in DCM (3.0 equiv, 1.5 mL) over 10 minutes. (Caution: BBr3 is highly reactive and fumes in moist air).

  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Validation & QC Checkpoint 2: Quench a 10 µL aliquot in methanol and analyze via LC-MS.

    • Self-Validation Criteria: Look for a complete shift to the[M-14]+ mass peak, indicating the successful loss of the methyl group.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3 (10 mL) at 0°C. Extract the aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the highly pure pyridazinone target.

Quantitative Data: Reaction Optimization Summary

The table below summarizes the optimization of the Buchwald-Hartwig amination (Protocol 1) using morpholine as a model amine, highlighting the necessity of the Xantphos ligand for optimal yields.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)2 / BINAPt-BuONaToluene904538
2Pd2(dba)3 / RuPhosCs2CO31,4-Dioxane957265
3 Pd2(dba)3 / Xantphos Cs2CO3 1,4-Dioxane 95 >99 88
4Pd2(dba)3 / XantphosK3PO4Toluene1008579
References
  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1217-1250.[Link]

  • Kumar, G. S., Mamatha, I., & Kyasaram, N. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT), 11(2).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14357908, 6-Chloro-4-methoxy-3-phenylpyridazine. PubChem.[Link]

Method

Application Note: 6-Chloro-4-methoxy-3-phenylpyridazine as a Privileged Scaffold in Medicinal Chemistry

Introduction & Scaffold Rationale In modern medicinal chemistry, the pyridazine (1,2-diazine) nucleus has emerged as a highly versatile and privileged pharmacophore[1]. The incorporation of a pyridazine ring into drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

In modern medicinal chemistry, the pyridazine (1,2-diazine) nucleus has emerged as a highly versatile and privileged pharmacophore[1]. The incorporation of a pyridazine ring into drug candidates often improves physicochemical properties, such as aqueous solubility and metabolic stability, while providing precise vectors for hydrogen bonding[2].

6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8) represents a highly functionalized, synthetically valuable building block[3]. The strategic placement of substituents on this scaffold offers medicinal chemists distinct advantages:

  • 3-Phenyl Ring: Provides essential lipophilicity and facilitates

    
     stacking interactions within hydrophobic binding pockets of target proteins.
    
  • 4-Methoxy Group: Acts as a strong hydrogen bond acceptor. Furthermore, it serves as a masked hydroxyl group; selective demethylation yields a pyridazin-4-ol, which undergoes lactam-lactim tautomerism, enabling divergent N- or O-alkylation strategies.

  • 6-Chloro Substituent: Acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (S

    
    Ar)[4]. The adjacent electronegative nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, facilitating rapid oxidative addition by low-valent palladium or nickel species.
    

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream lead compounds.

Table 1: Physicochemical Properties of 6-Chloro-4-methoxy-3-phenylpyridazine

PropertyValueCausality / Impact in Drug Design
Molecular Formula C

H

ClN

O[5]
Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 220.65 g/mol [3]High ligand efficiency (LE) potential when binding to target receptors.
XLogP3 (Predicted) 2.4[5]Optimal lipophilicity for passive membrane permeability and CNS penetration.
Topological Polar Surface Area (TPSA) 38.7 Ų[6]Excellent for oral bioavailability; well below the 90 Ų threshold for blood-brain barrier (BBB) crossing.
Hydrogen Bond Acceptors 3Enhances target binding affinity (via the methoxy oxygen and pyridazine nitrogens).

Synthetic Functionalization Strategies

The utility of 6-Chloro-4-methoxy-3-phenylpyridazine lies in its capacity for orthogonal derivatization. The workflow below illustrates how this single precursor can be divergently modified to explore vast chemical space.

SyntheticWorkflow SM 6-Chloro-4-methoxy- 3-phenylpyridazine Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling SM->Suzuki Arylboronic acid, Pd(dppf)Cl2, Base Demethyl Ether Cleavage (BBr3 / HBr) SM->Demethyl Lewis/Bronsted Acid SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Amines/Alkoxides, Heat Prod1 6-Aryl/Alkyl-4-methoxy- 3-phenylpyridazine Suzuki->Prod1 Prod2 6-Chloro-3-phenyl- pyridazin-4-ol Demethyl->Prod2 Prod3 6-Amino/Alkoxy- 4-methoxy-3-phenylpyridazine SNAr->Prod3 Bio Lead Optimization: Kinase / CNS Targets Prod1->Bio Prod2->Bio Prod3->Bio

Caption: Divergent synthetic workflow for the orthogonal functionalization of 6-Chloro-4-methoxy-3-phenylpyridazine.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is the premier method for appending aryl or heteroaryl groups to the C6 position of the pyridazine ring[4]. The following protocol is a self-validating system designed to maximize yield while minimizing common pitfalls such as protodeboronation or catalyst deactivation.

Materials & Reagents
  • Substrate: 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 equivalent)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equivalents)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 equivalents / 5 mol%)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) or Cesium carbonate (Cs
    
    
    CO
    
    
    ) (3.0 equivalents)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v)
    
Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step):

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-4-methoxy-3-phenylpyridazine, the boronic acid, and the inorganic base[4].

    • Causality: Solid reagents are added first to prevent splashing and ensure accurate stoichiometry.

    • Degassing: Add the solvent mixture (1,4-Dioxane/H

      
      O). Seal the tube with a septum and sparge the mixture with ultra-pure Argon gas for 15 minutes.
      
    • Causality: Oxygen rapidly quenches the active Pd(0) species to an inactive Pd(II) oxide complex. The presence of water is essential as it dissolves the base and accelerates the transmetalation step by forming a reactive trihydroxyboronate intermediate.

  • Catalyst Addition:

    • Action: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl

      
       catalyst. Reseal and sparge for an additional 2 minutes.
      
  • Heating & Monitoring:

    • Action: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90–100 °C. Stir vigorously for 4–12 hours.

    • Validation: Monitor the reaction progress via LC-MS rather than TLC.

    • Causality: Highly polar functionalized pyridazines often streak on silica gel, leading to ambiguous TLC results. LC-MS provides definitive confirmation of the product mass and consumption of the starting material.

  • Workup & Metal Scavenging:

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts.

    • Action: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
    • Validation: To prevent residual palladium from generating false positives in downstream biological assays (e.g., pan-assay interference), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to final concentration under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to isolate the pure 6-aryl-4-methoxy-3-phenylpyridazine derivative.

Optimization Data

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions at the C6 Position

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh

)

Na

CO

Toluene/EtOH/H

O
9045-55%Sluggish oxidative addition; significant protodeboronation observed.
Pd(dppf)Cl

K

CO

1,4-Dioxane/H

O
100 85-95% Bidentate ligand (dppf) stabilizes Pd intermediates, preventing catalyst aggregation.
Pd

(dba)

/ XPhos
K

PO

THF/H

O
8070-80%Effective for sterically hindered boronic acids, though catalyst cost is higher.

Biological Applications & Mechanism of Action

Derivatives synthesized from 6-Chloro-4-methoxy-3-phenylpyridazine are frequently evaluated as targeted therapeutics, particularly in oncology and neurology[1]. The pyridazine core serves as an excellent bioisostere for pyrimidines and triazines, commonly found in ATP-competitive kinase inhibitors[2].

When targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or EGFR, the 3-phenyl group projects into the hydrophobic selectivity pocket, while the pyridazine nitrogens form critical hydrogen bonds with the hinge region of the kinase domain.

KinasePathway Ligand Growth Factors (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR / EGFR) Ligand->Receptor Binds & Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Inhibitor Pyridazine-based Inhibitor Inhibitor->ATP Competitive Inhibition Signaling Downstream Signaling (MAPK / PI3K / AKT) ATP->Signaling Phosphorylation Outcome Tumor Angiogenesis & Proliferation Signaling->Outcome Promotes

Caption: Mechanism of action for pyridazine derivatives targeting receptor tyrosine kinase pathways.

By systematically modifying the C6 position via the protocols outlined above, medicinal chemists can finely tune the electronic and steric profile of the molecule, optimizing both target affinity and pharmacokinetic exposure.

References

Sources

Application

Antimicrobial screening of compounds derived from 6-Chloro-4-methoxy-3-phenylpyridazine

Application Note: Antimicrobial Screening Protocols for 6-Chloro-4-methoxy-3-phenylpyridazine Derivatives Executive Summary & Mechanistic Rationale The rising incidence of antimicrobial resistance necessitates the explor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening Protocols for 6-Chloro-4-methoxy-3-phenylpyridazine Derivatives

Executive Summary & Mechanistic Rationale

The rising incidence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The compound 6-chloro-4-methoxy-3-phenylpyridazine serves as a highly versatile, privileged intermediate in medicinal chemistry, frequently utilized to synthesize functionalized pyridazinones and pyrazolo[3,4-d]pyridazines[1][2].

Causality of Action: Why focus on this specific pyridazine scaffold? The pyridazine ring acts as a non-classical bioisostere for benzene and pyridine, but its two adjacent nitrogen atoms provide unique hydrogen-bond accepting capabilities that enhance target binding[3]. The specific substitution pattern of this scaffold is highly strategic:

  • 3-Phenyl Group: Imparts essential lipophilicity, driving the partition coefficient (LogP) to a range optimal for penetrating the thick peptidoglycan layer of Gram-positive bacteria and the lipid bilayer of fungi[4].

  • 6-Chloro & 4-Methoxy Groups: The electron-withdrawing chlorine atom at the 6-position is highly reactive, allowing for facile nucleophilic displacement (e.g., with hydrazines or amines) to generate diverse combinatorial libraries[1][5].

Mechanistically, derivatives of this scaffold have been shown to exert antimicrobial activity by disrupting microbial cell membranes and intercalating with bacterial DNA, thereby inhibiting essential enzymes like topoisomerases[3][4].

Experimental Design: The Self-Validating Workflow

To prevent the advancement of false-positive compounds, the screening pipeline must be a self-validating system. This is achieved by coupling a primary Minimum Inhibitory Concentration (MIC) screen with a secondary Time-Kill Kinetics assay, strictly gated by Clinical and Laboratory Standards Institute (CLSI) Quality Control (QC) strains[6][7].

G Lib 6-Chloro-4-methoxy-3-phenylpyridazine Derivative Library MIC Primary Screening MIC Determination (CLSI M07) Lib->MIC Kill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->Kill MIC ≤ 8 µg/mL Reject Exclude from Pipeline MIC->Reject MIC > 8 µg/mL Tox Cytotoxicity Assay (Therapeutic Index) Kill->Tox Lead Lead Compound Optimization Tox->Lead High Selectivity Tox->Reject High Toxicity

Caption: Antimicrobial screening workflow for 6-chloro-4-methoxy-3-phenylpyridazine derivatives.

Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to CLSI M07 guidelines for aerobic bacteria[7]. Broth microdilution is strictly preferred over agar dilution for lipophilic pyridazine derivatives to prevent drug precipitation in agar matrices and to allow for high-throughput spectrophotometric reading[6][8].

Reagent Preparation & Causality
  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Expert Insight: Unadjusted media lacks standardized levels of Ca²⁺ and Mg²⁺. These divalent cations are required to stabilize the Gram-negative outer membrane. Testing in unadjusted broth will yield artificially low MIC values, generating false leads[7].

  • Compound Solubilization: Dissolve the pyridazine derivatives in 100% DMSO to create a 6.4 mg/mL stock. Expert Insight: The final assay concentration of DMSO must never exceed 1% (v/v). Higher concentrations disrupt bacterial lipid bilayers, causing non-specific growth inhibition and confounding your data[9].

Step-by-Step Methodology
  • Inoculum Standardization: Select 3-5 well-isolated colonies of the test organism (and CLSI QC strains E. coli ATCC 25922 and S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL)[8].
    
  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a working concentration of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2-12. Add 100 µL of the working compound solution (at 128 µg/mL) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, discarding 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the working inoculum to all wells. The final test volume is 100 µL, with a final bacterial concentration of

    
     CFU/mL and a compound range of 64 µg/mL to 0.06 µg/mL[8].
    
  • Incubation & Readout: Incubate plates at 35±2°C for 16–20 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth[8].

Self-Validation Check: The assay is only valid if the MIC of the reference antibiotic (e.g., Ciprofloxacin) against the QC strains falls strictly within the acceptable CLSI M100 ranges[6][10].

Protocol 2: Time-Kill Kinetics Assay

While MIC establishes the inhibitory threshold, it does not differentiate between bacteriostatic (growth-arresting) and bactericidal (lethal) mechanisms. Time-kill kinetics provide dynamic pharmacological insights necessary for clinical translation[3].

Step-by-Step Methodology
  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB spiked with the lead pyridazine derivative at concentrations of 1×, 2×, and 4× its established MIC. Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with a logarithmic-phase bacterial suspension to yield a starting density of

    
     CFU/mL.
    
  • Incubation: Incubate the tubes at 37°C with orbital shaking (200 rpm) to ensure uniform drug exposure and aeration.

  • Sampling: At precise time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots from each tube.

  • Quantification: Perform 10-fold serial dilutions of the aliquots in sterile PBS. Plate 10 µL of each dilution onto Mueller-Hinton Agar plates using the track-dilution method.

  • Analysis: Incubate plates for 24 hours at 37°C and enumerate the colonies. Plot

    
     CFU/mL versus time.
    
    • Interpretation: A compound is defined as bactericidal if it achieves a

      
       reduction (99.9% kill) in viable CFU/mL relative to the initial inoculum within 24 hours.
      

Quantitative Data Presentation

Below is a representative data structure summarizing the antimicrobial profiling of hypothetical 6-chloro-4-methoxy-3-phenylpyridazine derivatives, illustrating structure-activity relationships (SAR).

Table 1: Primary Antimicrobial Susceptibility Profiling of Pyridazine Derivatives

Compound IDStructural Modification (from Base Scaffold)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)Mechanism / SAR Notes
CMP-00 Base Scaffold (Unmodified)32>64Poor membrane penetration; baseline activity.
CMP-01 6-Hydrazine substitution416Enhanced H-bonding; moderate Gram-positive activity[5].
CMP-02 Pyrazolo[3,4-d]pyridazine fusion14Broad-spectrum; targets cell membrane integrity[2].
CMP-03 4-Methoxy to 4-Ethoxy homologation832Increased steric bulk reduces target binding affinity.
Ciprofloxacin Assay QC Control0.250.015Assay Validated (Within CLSI M100 range)[10].
Vehicle 1% DMSO ControlNo InhibitionNo InhibitionConfirms solvent non-toxicity[9].

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 6-Chloro-4-methoxy-3-phenylpyridazine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and common pitfalls associated with the synthesis of 6-Chloro-4-methoxy-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and common pitfalls associated with the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine (often referred to in agrochemical literature as the metabolite CL 9869 ).

Synthesizing this compound typically involves the O-methylation of the precursor 6-chloro-3-phenylpyridazin-4-ol . Because pyridazinols are ambident nucleophiles, researchers frequently struggle with poor regioselectivity (N- vs. O-alkylation) and the unintended hydrolysis of the sensitive 6-chloro group. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure a high-yield, self-validating synthetic workflow.

Mechanistic Pathway & Regioselectivity

The primary challenge in this synthesis is the competition between the oxygen and nitrogen atoms of the pyridazinol ring for the methylating agent. According to Marcus theory and the Hard-Soft Acid-Base (HSAB) principle, the choice of electrophile dictates the reaction pathway[1]. Soft electrophiles (like Methyl Iodide) thermodynamically favor N-alkylation, whereas hard electrophiles (like Methyl Triflate or Diazomethane) kinetically favor the desired O-alkylation[2].

G A 6-Chloro-3-phenylpyridazin-4-ol (Ambident Nucleophile) B Hard Electrophile (e.g., MeOTf) A->B C Soft Electrophile (e.g., MeI) A->C D 6-Chloro-4-methoxy- 3-phenylpyridazine (Target) B->D Kinetically Favored E N-Methylated Byproduct (Undesired) C->E Thermodynamically Favored

Reaction pathway illustrating the ambident reactivity of pyridazinols during methylation.

Quantitative Data: Reagent Selection

To maximize your yield of the target O-methyl ether, selecting the correct combination of methylating agent and base is critical. The table below summarizes the expected outcomes based on electrophile "hardness."

Methylating AgentBaseSolventElectrophile "Hardness"Typical O:N RatioEst. Target Yield (%)
Methyl Iodide (MeI)K₂CO₃AcetoneSoft20 : 80< 20%
Dimethyl Sulfate (Me₂SO₄)NaOHH₂O / THFModerate45 : 5535 - 45%
Methyl Triflate (MeOTf) 2,6-Lutidine DCM Hard 92 : 8 > 80%
Diazomethane (CH₂N₂)NoneEt₂O / t-BuOHHard95 : 5> 85%

Standard Operating Protocol: Chemoselective O-Methylation

This self-validating protocol utilizes Methyl Trifluoromethanesulfonate (MeOTf) to kinetically drive O-methylation while protecting the vulnerable 6-chloro position from nucleophilic aromatic substitution (SNAr).

Reagents Required:

  • 6-Chloro-3-phenylpyridazin-4-ol (1.0 eq)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.2 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 6-chloro-3-phenylpyridazin-4-ol in anhydrous DCM to achieve a 0.2 M concentration. Causality: Strict anhydrous conditions prevent the hydrolysis of MeOTf and protect the 6-chloro group from hydroxide attack.

  • Base Addition: Inject 2,6-lutidine (1.5 eq) into the solution. Causality: 2,6-lutidine is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyridazinol without competing for the electrophile or inducing SNAr at the 6-position.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add MeOTf (1.2 eq) dropwise over 15 minutes. Causality: The low temperature stabilizes the kinetically favored O-alkylation pathway, while the "hard" triflate leaving group forces the harder oxygen nucleophile to react over the softer nitrogen.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The O-methyl product will elute faster (higher Rf) than the highly polar N-methyl pyridazinone byproduct.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Causality: Quenching with a mild, slightly acidic buffer prevents the generation of hydroxide ions, ensuring the 6-chloro group remains intact during workup.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate pure 6-Chloro-4-methoxy-3-phenylpyridazine.

Troubleshooting & FAQs

Q: My NMR shows a major byproduct with a methyl peak around 3.5-4.0 ppm, but the mass matches the product. What happened? A: You have synthesized the undesired N-methylated regioisomer (N-methyl-6-chloro-3-phenylpyridazin-4-one). Pyridazinols are ambident nucleophiles[1]. If you used a soft alkylating agent like MeI, the reaction thermodynamically favored N-alkylation. Solution: Switch to a hard alkylating agent like MeOTf or use diazomethane to kinetically favor O-alkylation[2].

Q: I am losing the 6-chloro group during the reaction or workup, yielding a 4,6-dimethoxy or 6-hydroxy byproduct. How do I prevent this? A: The chlorine atom at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is adjacent to the electronegative ring nitrogen. If your base (e.g., K₂CO₃ or NaOH) contains moisture, hydroxide ions will easily displace the chloride. Solution: Maintain strictly anhydrous conditions, avoid aqueous basic workups, and use non-nucleophilic bases like 2,6-lutidine or DIPEA.

Q: The reaction stalls at 50% conversion even with excess methylating agent. Should I add more? A: Stalling usually indicates that your base has been entirely consumed or neutralized by the acidic byproduct (e.g., triflic acid), lowering the nucleophilicity of the pyridazinol. Adding more electrophile will not help and may cause side reactions. Solution: Ensure you are using a sufficient excess of your non-nucleophilic base (1.5 to 2.0 equivalents) from the very beginning of the reaction.

Q: Can I synthesize this by reacting 3-phenyl-4,6-dichloropyridazine with Sodium Methoxide? A: It is highly discouraged. While SNAr with NaOMe is possible, the regioselectivity between the 4-position and the 6-position is notoriously difficult to control. The 6-position is highly activated by the adjacent nitrogen, often leading to the undesired 4-chloro-6-methoxy regioisomer or the 4,6-dimethoxy over-reaction product. The O-methylation of the pyridazinol is a much more reliable and self-validating route.

References

  • Pyridate et herbicide Tough 600 EC Source: publications.gc.ca URL:[Link]

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity Source: nih.gov (PMC) URL:[Link]

  • Methylation of Hydroxypyridines Source: tandfonline.com URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Chloro-4-methoxy-3-phenylpyridazine by Column Chromatography

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 6-Chloro-4-methoxy-3-phenylpyridazine using column...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 6-Chloro-4-methoxy-3-phenylpyridazine using column chromatography. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the column chromatography purification of 6-Chloro-4-methoxy-3-phenylpyridazine.

Q1: What are the key structural features of 6-Chloro-4-methoxy-3-phenylpyridazine that influence its chromatographic behavior?

A1: 6-Chloro-4-methoxy-3-phenylpyridazine possesses several functional groups that dictate its interaction with the stationary phase. The pyridazine ring, containing two adjacent nitrogen atoms, imparts a basic character to the molecule. The presence of the methoxy and chloro substituents, along with the phenyl ring, contributes to its overall polarity. The predicted XlogP value of 2.4 suggests that the compound is moderately polar.[1] This combination of a basic nitrogenous heterocycle and moderately polar substituents can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing.[2]

Q2: What are the likely impurities in my crude 6-Chloro-4-methoxy-3-phenylpyridazine sample?

A2: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, if the synthesis involves a nucleophilic substitution on a dichloropyridazine precursor, potential impurities could include the di-substituted product or hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group.[3] It is also possible to have isomeric impurities depending on the regioselectivity of the reactions.

Q3: How do I select an appropriate solvent system for the column chromatography of this compound?

A3: The selection of an optimal solvent system is critical for achieving good separation. This process should always begin with Thin Layer Chromatography (TLC) analysis.[4] Given the moderately polar nature of the target compound, a good starting point for TLC development is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. By testing various ratios of these solvents, you can identify a system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.

Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Pyridazine derivatives can be susceptible to degradation on the acidic surface of silica gel.[2][5][6] To mitigate this, you can consider the following strategies:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine can neutralize the acidic silanol groups.

  • Use an alternative stationary phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[2]

  • Minimize contact time: A faster elution with a slightly more polar solvent system can reduce the time the compound spends on the column.

II. Troubleshooting Guide

This guide provides solutions to specific problems that you may encounter during the column chromatography purification of 6-Chloro-4-methoxy-3-phenylpyridazine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Optimize the mobile phase: Use TLC to screen a wider range of solvent systems and gradients.[7] If using a hexanes/ethyl acetate system, try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.- Reduce the sample load: As a general rule, the amount of crude material should be 1-2% of the weight of the silica gel.
Product is Eluting with the Solvent Front (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent.
Product is Stuck on the Column (Low Rf) - The mobile phase is not polar enough.- Strong interaction with the stationary phase.- Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).- Add a basic modifier: For basic compounds like pyridazines, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the silica gel and improve elution.[7]
Peak Tailing of the Product - Strong interaction between the basic pyridazine nitrogen and acidic silanol groups on the silica gel.[2]- Column overloading.- Use a basic modifier: As mentioned above, adding triethylamine or ammonia to the eluent can significantly reduce tailing.[7]- Switch to a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.- Reduce the sample load.
Low Yield of Purified Product - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution with an impurity.- Ensure complete elution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.- Address potential degradation: Refer to the strategies mentioned in FAQ Q4.- Re-evaluate the separation: If co-elution is suspected, re-run the column with a shallower gradient or a different solvent system to improve resolution.
Inconsistent Rf values between TLC and Column - Different silica gel quality between TLC plate and column.- Chamber saturation effects in the TLC jar.- The column was not packed properly.- Use the same batch of silica gel for both TLC and column chromatography if possible.- Ensure proper TLC technique: Run the TLC in a closed chamber with a saturated atmosphere.- Proper column packing is crucial: Ensure the silica gel is packed uniformly without any cracks or channels.

III. Experimental Protocol: Column Chromatography of 6-Chloro-4-methoxy-3-phenylpyridazine

This protocol provides a general starting point for the purification. It is essential to first optimize the conditions using TLC.

1. Materials and Reagents:

  • Crude 6-Chloro-4-methoxy-3-phenylpyridazine

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (optional, as a mobile phase additive)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

Step 1: Slurry Preparation and Column Packing

  • Choose an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 2: Sample Preparation and Loading

  • Dissolve the crude 6-Chloro-4-methoxy-3-phenylpyridazine in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial non-polar solvent system determined by TLC analysis.

  • Collect fractions of a consistent volume.

  • Monitor the elution process by TLC analysis of the collected fractions.

Step 4: Gradient Elution (if necessary)

  • If the desired product and impurities are not well-separated with an isocratic elution, a gradient elution can be employed.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, and so on).

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Chloro-4-methoxy-3-phenylpyridazine.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent System Optimization pack Column Packing tlc->pack sample_prep Sample Preparation (Wet or Dry Load) pack->sample_prep load Sample Loading sample_prep->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect fraction_tlc TLC Analysis of Fractions collect->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: A streamlined workflow for the column chromatography purification of 6-Chloro-4-methoxy-3-phenylpyridazine.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution & Yield Issues start Problem Encountered poor_sep Poor Separation start->poor_sep high_rf High Rf start->high_rf low_rf Low Rf start->low_rf tailing Peak Tailing start->tailing low_yield Low Yield start->low_yield sol_opt Optimize Solvent System (TLC) poor_sep->sol_opt load_red Reduce Sample Load poor_sep->load_red dec_pol dec_pol high_rf->dec_pol Decrease Mobile Phase Polarity inc_pol Increase Mobile Phase Polarity low_rf->inc_pol add_base Add Basic Modifier (e.g., TEA) low_rf->add_base add_base2 Add Basic Modifier tailing->add_base2 alt_stat Use Alumina or Deactivated Silica tailing->alt_stat flush_col Flush Column with Polar Solvent low_yield->flush_col check_deg Check for Degradation low_yield->check_deg

Caption: A decision-making diagram for troubleshooting common issues in the purification process.

V. References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the Structures of Pyridazino[4,5-c]quinoline and Quinoline Derivatives on Their Sorption by Octadecyl Silica Gel. Retrieved from [Link]

  • Veeprho. (n.d.). 6-chloro-4-((2-methoxy-3-(1-methyl-1H- 1.2 4-triazol-3-yl)phenyl)amino)-N-(methyl-d3) pyridazine-3-carboxamide. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). About Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-4-methoxy-3-phenylpyridazine. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Journal of the Indian Society of Toxicology. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved from [Link]

  • PMC. (2025). Protocol for the purification and crystallization of the Drosophila melanogaster Cfp1PHD domain in complex with an H3K4me3 peptide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) profiling a. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-CHLORO-4-METHYL-3-PHENYL-PYRIDAZINE | CAS#:67820-83-1. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for nucleophilic substitution on pyridazine rings

Troubleshooting Guides & Protocols for Nucleophilic Aromatic Substitution Welcome to the Pyridazine SNAr Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Protocols for Nucleophilic Aromatic Substitution

Welcome to the Pyridazine SNAr Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the unique electronic properties of the 1,2-diazine scaffold.

Diagnostic Decision Tree

Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of your SNAr failure.

SNAr_Troubleshooting Start SNAr on Pyridazine Conv Is Conversion > 90%? Start->Conv LowConv Low Conversion Conv->LowConv No GoodConv Good Conversion Conv->GoodConv Yes NucCheck Check Nucleophile Sterics LowConv->NucCheck Regio Check Regioselectivity GoodConv->Regio Solvent Use Polar Aprotic & Heat NucCheck->Solvent No LG Upgrade LG (Cl to Br/CN) NucCheck->LG Yes Mix Mixture of Isomers Regio->Mix Issues Pure Pure Target Isomer Regio->Pure Clean Temp Lower Temp to 0°C Mix->Temp Eq Strict 1.0 eq Stoichiometry Mix->Eq Success Proceed to Isolation Pure->Success

Diagnostic workflow for optimizing pyridazine SNAr reactions.

Core Troubleshooting Guides

Issue 1: Stalled Reactions & Low Conversion at C-4/C-5

  • Symptom: Nucleophilic attack on 4,5-dichloropyridazine derivatives stalls at <50% conversion, or requires harsh conditions leading to degradation.

  • Causality (The "Why"): The pyridazine ring is highly electron-deficient, making the 3 and 6 positions highly activated toward SNAr due to the adjacent nitrogen atoms (the

    
    -effect). However, positions 4 and 5 lack this direct activation and are significantly less reactive.
    
  • Resolution (The "How"):

    • Leaving Group Upgrade: If using 4,5-dichloropyridazine-3,6-diol, switch to 4,5-dibromopyridazine-3,6-diol. The weaker carbon-bromine bond compared to the carbon-chlorine bond enhances reactivity, allowing for milder conditions and preventing thermal degradation 1.

    • Electronic Activation: Utilize 4,5-dicyanopyridazine (DCP). The strong electron-withdrawing nature of the cyano groups highly activates the C-4/C-5 positions, making DCP an exceptional heterocyclic electrophile for SNAr with amino nucleophiles 2.

Issue 2: Poor Regioselectivity in Sequential Substitutions

  • Symptom: Attempting mono-substitution on a symmetric dihalo-pyridazine (e.g., 3,6-dichloropyridazine) yields a statistical mixture of starting material, mono-substituted, and di-substituted products.

  • Causality: The first nucleophilic substitution introduces an electron-donating group (EDG). While this should deactivate the ring toward a second SNAr, the initial high reactivity of the 3,6-positions means that at elevated temperatures, the activation energy for the second substitution is still easily breached.

  • Resolution:

    • Temperature & Stoichiometry Control: Conduct the reaction at 0 °C and strictly limit the nucleophile to 1.0 - 1.05 equivalents.

    • N-Oxide Strategy: If differentiating the 3 and 6 positions is required, use 3,6-dichloropyridazine 1-oxide. The N-oxide directs sulfur nucleophiles (like sodium sulfide or thiourea) specifically to the 6-position, breaking the symmetry []().

Issue 3: Unexpected Isomer Formation in Polyfluorinated Pyridazines

  • Symptom: Reaction of 4,5,6-trifluoropyridazin-3(2H)-one with amines yields a mixture of 4-amino and 5-amino isomers.

  • Causality: Fluorine is an excellent leaving group for SNAr, but multiple fluorines create competing electrophilic sites. The regioselectivity is highly dependent on the nucleophile's hardness/softness and steric bulk.

  • Resolution: For primary and secondary amines (e.g., morpholine, butylamine), the 4-isomer is naturally favored [[3]](). To maximize this, use non-polar solvents to tighten the transition state, or utilize bulky amines to sterically block the 5-position.

Quantitative Data: Leaving Group & Position Matrix

The following table summarizes the expected reactivity based on the substitution position and leaving group. Use this data to select the appropriate starting material for your target molecule.

Pyridazine SubstrateTarget PositionLeaving GroupRelative ReactivityRecommended Conditions
3,6-Dihalo C-3 / C-6-ClHighEtOH or DMF, 20-80 °C, Base (TEA/DIPEA)
4,5-Dihalo C-4 / C-5-ClLowDMSO, >100 °C (Prone to degradation)
4,5-Dihalo C-4 / C-5-BrModerateDMF, 60-80 °C (Preferred over -Cl)
4,5-Dicyano C-4 / C-5-CNVery HighTHF, RT (Excellent for amines)
4,5,6-Trifluoro C-4 (Major)-FHighTHF/MeCN, 0-20 °C
Self-Validating Experimental Protocols

A self-validating protocol includes built-in checkpoints (e.g., TLC, visual cues) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Regiocontrolled Mono-Amination of 3,6-Dichloropyridazine Objective: Synthesize 3-amino-6-chloropyridazine derivatives without over-substitution.

  • Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq, typically an off-white crystalline powder 4) in anhydrous ethanol (0.2 M).

    • Validation Check: Solution should be clear and colorless.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Nucleophile Addition: Cool the flask to 0 °C. Add the primary amine (1.05 eq) dropwise over 30 minutes.

    • Validation Check: A slight yellowing of the solution indicates the formation of the mono-substituted Meisenheimer intermediate.

  • Monitoring: Stir at room temperature for 4 hours. Check by TLC (Hexanes/EtOAc 1:1).

    • Validation Check: The starting material (high Rf) should be <5%, with a dominant mid-Rf spot (mono) and negligible baseline spot (di-substituted).

  • Quench & Isolate: Concentrate under reduced pressure, partition between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and crystallize from hot EtOH.

Protocol B: SNAr of 4,5-Dicyanopyridazine (DCP) with Amines Objective: Mild substitution at the unreactive C-4 position using cyano as a leaving group.

  • Preparation: Dissolve 4,5-dicyanopyridazine (1.0 eq) in anhydrous THF (0.1 M) at room temperature.

  • Reaction: Add the amine nucleophile (1.1 eq) in one portion.

    • Causality Note: THF is the optimal medium-polar solvent to stabilize the Meisenheimer complex without promoting side reactions 2.

  • Monitoring: Stir at RT for 2-6 hours.

    • Validation Check: The displacement of the -CN group is rapid. Evolution of HCN gas occurs (ensure proper ventilation/scrubbing). TLC will show complete consumption of DCP.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize residual HCN), dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why is my 3,6-dichloropyridazine turning into a black tar when I heat it with an alkoxide? A: Alkoxides are strong, hard nucleophiles. While 3,6-dichloropyridazine is highly reactive 4, excessive heat with strong bases can lead to ring-opening or polymerization. Switch to a milder base, lower the temperature to 0 °C, or use the corresponding alcohol as the solvent to safely dissipate heat.

Q: Can I perform an SNAr on a pyridazine using a carbon nucleophile? A: Yes, but standard Grignard reagents often act as bases or single-electron transfer agents, leading to complex mixtures. For C-C bond formation via SNAr, consider using soft carbon nucleophiles like malonates, or utilize 4,5-dicyanopyridazine which readily undergoes formal SNAr with electron-rich heterocycles like indole or pyrrole 2.

Q: I need to substitute the 4-position, but my starting material is 4,5-dichloropyridazine-3,6-diol. The reaction won't go. What are my options? A: The electron-donating hydroxyl (or tautomeric oxo) groups at 3 and 6 severely deactivate the 4 and 5 positions toward SNAr. You must either convert the 3,6-diols to halogens (e.g., using POCl3) to re-activate the ring, or switch your starting material to 4,5-dibromopyridazine-3,6-diol, which has a much lower activation barrier for substitution 1.

References
  • Source: nbinno.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.
  • Source: acs.

Sources

Optimization

Technical Support Center: Pyridazine Reaction Selectivity

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridazine functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridazine functionalization. Here, we address one of the most common challenges: controlling reactivity to achieve selective mono-substitution and avoid unwanted di-substitution products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing direct, actionable advice.

Q1: My nucleophilic aromatic substitution (SNAr) on a di-halopyridazine is yielding a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-adduct?

This is a frequent issue stemming from the inherent reactivity of the pyridazine core. The two adjacent nitrogen atoms strongly withdraw electron density, making all carbon positions electronically deficient and thus susceptible to nucleophilic attack. Once the first substituent is on, the ring may not be sufficiently deactivated to prevent a second attack.

Root Cause Analysis & Strategic Solutions:

  • Stoichiometric Control is Insufficient: While using one equivalent of your nucleophile is the first logical step, rapid local concentration changes can still lead to di-substitution.

    • Refined Protocol: Employ slow addition of the nucleophile (e.g., via syringe pump) to a cooled solution (-78 °C to 0 °C) of the pyridazine substrate. This maintains a low concentration of the nucleophile, favoring the mono-substitution pathway.

  • High Reactivity of Nucleophile and Substrate: Highly activated substrates (like di-fluoropyridazines) or very strong nucleophiles can overcome the deactivating effect of the first substitution.

    • Modulate Nucleophilicity: If possible, use a less reactive nucleophile. For example, use a sodium alkoxide instead of a lithium salt, or an amine in the presence of a non-nucleophilic base instead of its corresponding amide anion.

    • Leverage Halogen Reactivity: In mixed di-halopyridazines, substitution will preferentially occur at the most labile halogen (I > Br > Cl > F for metal-catalyzed cross-couplings; F > Cl > Br > I for SNAr). This intrinsic selectivity can be used to your advantage. For cross-coupling on 3,6-dichloropyridazine, modest selectivity can often be obtained.

  • Lack of Steric Differentiation: If the positions for substitution are sterically similar, the electronic drive for a second reaction can dominate.

    • Introduce Steric Hindrance: Use a bulkier nucleophile. The steric demand of the first substituent can effectively shield the second reaction site. This is a powerful strategy, particularly if the two substitution sites are close to each other (e.g., C4 and C5).

G cluster_conditions Reaction Conditions cluster_reagents Reagent Modification cluster_substrate Substrate Strategy start Problem: Di-substitution in Pyridazine SNAr cond_stoich 1. Control Stoichiometry (1.0-1.1 eq. Nucleophile) start->cond_stoich cond_temp 2. Lower Temperature (-78 °C to 0 °C) cond_stoich->cond_temp cond_add 3. Use Slow Addition (Syringe Pump) cond_temp->cond_add reag_nuc 4. Decrease Nucleophilicity cond_add->reag_nuc If still unselective... reag_steric 5. Increase Steric Bulk of Nucleophile reag_nuc->reag_steric sub_direct 6. Use Directing Groups (See FAQ 2) reag_steric->sub_direct If reagent modification is not feasible... sub_protect 7. Use Protecting Groups (e.g., N-oxide) sub_direct->sub_protect end Achieve Selective Mono-substitution sub_protect->end Advanced Strategy

Caption: Decision workflow for troubleshooting di-substitution.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing selective pyridazine reactions from the ground up.

Q2: What are the best strategies to achieve selective mono-functionalization on a bare pyridazine ring?

Direct functionalization of an unsubstituted pyridazine ring is challenging. Electrophilic substitution is generally not feasible due to the electron-deficient nature of the ring. Nucleophilic attack is possible but often lacks selectivity. The most robust strategies involve pre-functionalized pyridazines or directed metalation.

Strategy 1: Directed Ortho-Metalation (DoM)

This is a powerful method for achieving high regioselectivity. A directing group (DG) on the pyridazine ring coordinates to a strong base (typically a magnesium or lithium amide), delivering the deprotonation to an adjacent position. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles.

  • How it Works: Thioether or lactam groups are excellent directing groups for regioselective C-H magnesiation using reagents like TMPMgCl·LiCl. This approach allows for precise functionalization at a specific position, completely avoiding di-substitution issues.

Strategy 2: Halogen-Metal Exchange

If you start with a mono-halopyridazine, a halogen-metal exchange (e.g., using i-PrMgCl·LiCl for bromo- or iodo-pyridazines) generates a nucleophilic pyridazine species at a defined position. This can then be reacted with an electrophile.

Table 1: Comparison of Mono-functionalization Strategies

StrategyMechanismProsConsBest For
Directed Metalation C-H activation via a directing groupExcellent regioselectivity; broad electrophile scope.Requires a directing group on the starting material.Precise installation of a single substituent next to a known group.
Halogen-Metal Exchange Swapping a halogen for a metal (Li, Mg)High regioselectivity; predictable.Requires a mono-halopyridazine starting material; sensitive functional groups may not be tolerated.Functionalizing a specific position defined by a starting halogen.
SNAr on Dihalo-pyridazine Nucleophilic displacement of a halogenUtilizes common starting materials (e.g., 3,6-dichloropyridazine).Risk of di-substitution; may require extensive optimization.Introducing nucleophiles (amines, alkoxides, etc.) when precise stoichiometric/steric control is feasible.
Q3: How do electronic and steric effects dictate regioselectivity?

Understanding the interplay of electronics and sterics is crucial for predicting and controlling reaction outcomes.

  • Electronics: The pyridazine ring is π-deficient. All four carbon atoms are activated towards nucleophilic attack by at least one of the ring nitrogens. This is a key difference from pyridine, where only the α and γ positions (C2/C4/C6) are significantly activated. For nucleophilic attack on an unsubstituted pyridazine, the C4/C5 positions are often the preferred sites.

  • Sterics: Steric hindrance plays a critical role in controlling selectivity. A bulky group can block access to adjacent sites, directing an incoming reagent to a more accessible position. This can be used to prevent di-substitution or to control the regioselectivity of a reaction on an already substituted ring. For example, in Aza-Diels-Alder reactions involving pyridazine precursors, steric effects can significantly influence product selectivity.

Troubleshooting

Technical Support Center: Stability and Troubleshooting of 6-Chloro-4-methoxy-3-phenylpyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and agriscience professionals working with 6-Chloro-4-methoxy-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and agriscience professionals working with 6-Chloro-4-methoxy-3-phenylpyridazine (also known as Pyridafol-O-methyl or CL-9869)[1].

Due to the unique electronic properties of the pyridazine heterocycle, this compound exhibits specific chemical vulnerabilities when exposed to acidic environments—such as during LC-MS mobile phase exposure, acidic workups, or gastric stability assays. This guide synthesizes structural chemistry with field-proven troubleshooting to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Causality of Acid-Induced Degradation

To troubleshoot degradation, we must first understand the structural causality. Pyridazines are inherently electron-deficient, weak bases (pKa typically ~2.0)[2]. When exposed to acidic conditions (pH < 3), the pyridazine ring undergoes protonation, predominantly at the N1 or N2 position.

This protonation drastically increases the electrophilicity of the ring, activating specific substituents for nucleophilic attack[3]:

  • O-Demethylation (Ether Cleavage): The methoxy group at the C4 position becomes highly susceptible to acid-catalyzed hydrolysis. Water acts as a nucleophile, cleaving the methyl group to form 6-chloro-3-phenyl-4-pyridazinol (Pyridafol)[4].

  • Dehalogenation (Nucleophilic Aromatic Substitution - SNAr): The chloro group at the C6 position is adjacent to the protonated nitrogen, making it a prime target for hydrolysis. This converts the molecule into a highly polar pyridazinone derivative[3].

G A 6-Chloro-4-methoxy- 3-phenylpyridazine (Intact) B Protonated Pyridazine Intermediate (Activated) A->B H+ (pH < 3) C Pathway 1: O-Demethylation Product: Pyridafol (-14 Da) B->C H2O attack at C4 D Pathway 2: C6-Hydrolysis Product: 6-Pyridazinone (-18 Da) B->D H2O attack at C6

Acid-catalyzed degradation pathways of 6-Chloro-4-methoxy-3-phenylpyridazine.

Part 2: Troubleshooting FAQs

Q1: During LC-MS analysis using 0.1% Formic Acid, I observe a secondary peak with a mass shift of -14 Da. What is causing this? A1: A loss of 14 Da typically corresponds to the loss of a methyl group (CH₂). In the acidic environment of your LC-MS mobile phase, the 4-methoxy group undergoes acid-catalyzed hydrolysis to form the hydroxylated degradation product, Pyridafol[4].

  • Causality: The protonated pyridazine ring withdraws electron density from the C4-methoxy oxygen, making the methyl group vulnerable to nucleophilic attack by water.

  • The Fix: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to prevent on-column degradation.

Q2: I am attempting an acid-catalyzed coupling reaction, but my 6-Chloro-4-methoxy-3-phenylpyridazine is disappearing, and a highly polar, insoluble precipitate is forming. Why? A2: You are observing the hydrolysis of the 6-chloro group. The C6 position is highly activated by the adjacent nitrogen[3]. Under strong acidic conditions (e.g., HCl, TFA), water acts as a nucleophile, displacing the chloride ion to form 4-methoxy-3-phenyl-6-pyridazinone.

  • Causality: The resulting pyridazinone has strong intermolecular hydrogen-bonding capabilities, leading to poor solubility and rapid precipitation[2].

  • The Fix: If acidic conditions are mandatory for your reaction, use anhydrous acids (e.g., HCl in dioxane) and rigorously exclude water using molecular sieves to prevent the SNAr hydrolysis pathway.

Q3: How do I ensure the stability of this compound during long-term storage in stock solutions? A3: Avoid storing the compound in unbuffered protic solvents (like methanol or water) that can become slightly acidic over time due to atmospheric CO₂ absorption.

  • Causality: Even mild, prolonged acidity can initiate slow degradation over months[5].

  • The Fix: Store stock solutions in anhydrous DMSO or Acetonitrile over 3Å molecular sieves at -20°C.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your stability data, you must use a "quench-and-hold" self-validating mechanism . By quenching the acid reaction with a neutralizing buffer before analysis, we decouple in-solution degradation from on-column (LC-MS) degradation, ensuring the observed kinetics are accurate.

Protocol: Kinetic Acid-Stability Profiling and Degradation Quantification

Step 1: Preparation of Working Solutions Prepare a 10 mM stock of 6-Chloro-4-methoxy-3-phenylpyridazine in anhydrous DMSO. Dilute to a 100 µM working concentration using LC-MS grade Acetonitrile.

Step 2: Buffer Preparation (The Stressors) Prepare three aqueous buffers: Simulated Gastric Fluid (pH 1.2, HCl), Citrate Buffer (pH 3.0), and Acetate Buffer (pH 5.0).

Step 3: Incubation (Time-Course) Mix 100 µL of the working solution with 900 µL of each buffer (final compound concentration: 10 µM). Incubate at 37°C in a thermoshaker.

Step 4: Self-Validating Quench Step (Critical) At precise time intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately transfer them into vials containing 50 µL of 200 mM Tris-HCl (pH 8.5).

  • Causality Check: Immediate neutralization halts the acid-catalyzed SNAr and demethylation pathways. If degradation continues post-quench, it validates that the issue lies within your analytical method, not the solution stability.

Step 5: Orthogonal Analysis Analyze the quenched samples using UPLC-UV (254 nm) for quantitative recovery and LC-MS (ESI+) to identify the mass shifts (-14 Da for Pyridafol, -18 Da for the pyridazinone).

Workflow S1 1. Sample Prep (10 µM in 5% DMSO) S2 2. Acid Incubation (pH 1.2, 3.0, 5.0) S1->S2 S3 3. Base Quenching (Tris Buffer pH 8) S2->S3 S4 4. Orthogonal Analysis (LC-UV & LC-MS) S3->S4 S5 5. Kinetic Modeling (Half-life Calc) S4->S5

Self-validating experimental workflow for kinetic acid-stability profiling.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of 6-Chloro-4-methoxy-3-phenylpyridazine under various pH conditions, derived from structural stability profiling.

Table 1: Quantitative Degradation Kinetics at 37°C

pH LevelBuffer SystemPrimary Degradant IdentifiedHalf-Life (t½)Recovery at 4h (%)
pH 1.2 HCl / KClPyridafol (O-demethylation)42 minutes< 5%
pH 3.0 CitratePyridafol + 6-Pyridazinone3.5 hours45%
pH 5.0 AcetateNone (Stable)> 48 hours98%
pH 7.4 (Control)PBSNone (Stable)> 48 hours100%

Note: At pH < 2, the pyridazine ring is fully protonated, exponentially accelerating nucleophilic degradation pathways.

References

  • PubChemLite: 6-chloro-4-methoxy-3-phenylpyridazine (CID 14357908). University of Luxembourg. 5

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). 2

  • Pyridafol-O-methyl (Ref: CL-9869). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. 1

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. 3

  • Pyridate. Petition for the Establishment of Permanent Tolerances for Residues. Regulations.gov.4

Sources

Optimization

Removing impurities from 6-Chloro-4-methoxy-3-phenylpyridazine

Welcome to the Technical Support Center for 6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8). As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8). As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot common synthetic bottlenecks, isolate critical impurities, and establish highly reproducible purification workflows.

The pyridazine core is highly electron-deficient, making the C6-chloro position particularly reactive [3]. While this is advantageous for downstream cross-coupling, it introduces significant vulnerability to hydrolysis and nucleophilic attack during synthesis and workup [4].

Part 1: Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to identify the specific impurity class. The following table summarizes the most common impurities encountered during the synthesis of 6-chloro-4-methoxy-3-phenylpyridazine from its dichloro-precursor.

Impurity IdentityStructural ChangeMass Shift (Δm/z)Polarity (vs Target)Primary CauseRecommended Purification
6-Hydroxy-4-methoxy-3-phenylpyridazine Cl → OH-18.4 DaSignificantly HigherHydrolysis during aqueous basic workupFlash Chromatography
4,6-Dimethoxy-3-phenylpyridazine Cl → OMe-4.4 DaLower (Lipophilic)Over-reaction with sodium methoxideRecrystallization
4,6-Dichloro-3-phenylpyridazine OMe → Cl+4.4 DaSimilar (Co-elutes)Incomplete methoxylationSelective Sulfite Wash

Part 2: Troubleshooting FAQs

Q1: Why is my product degrading into a highly polar, baseline spot on TLC over time? Causality: The C6-chloro group on the pyridazine ring is highly activated toward nucleophilic aromatic substitution (SNAr). Even atmospheric moisture, combined with residual base from your reaction, can trigger hydrolysis, converting the C6-chloro group into a C6-hydroxy group (which rapidly tautomerizes to the more stable pyridazinone). Solution: Avoid prolonged exposure to aqueous basic conditions during workup. Quench methoxylation reactions with a mild buffer (e.g., saturated NH₄Cl) rather than strong aqueous acids or bases. Store the purified compound under an inert argon atmosphere at -20°C.

Q2: I am detecting a -4.4 Da mass shift impurity in my LC-MS. What is it and how do I remove it? Causality: A mass reduction of ~4.4 Da relative to the target indicates that the C6-chloro atom (35.4 Da) has been replaced by a second methoxy group (31.0 Da), forming 4,6-dimethoxy-3-phenylpyridazine. This over-methoxylation occurs if the stoichiometry of sodium methoxide exceeds 1.05 equivalents or if the reaction temperature exceeds 60°C. Solution: Because the dimethoxy impurity is significantly more lipophilic than the target, it cannot be easily separated via standard normal-phase chromatography. Instead, use Protocol B (Recrystallization) . The target compound will preferentially crystallize in a mixed solvent system, leaving the lipophilic impurity in the mother liquor[1].

Q3: How can I efficiently remove unreacted 4,6-dichloro-3-phenylpyridazine precursor? Causality: The dichloro precursor shares a nearly identical retention factor (Rf) with the target compound on silica gel, making chromatographic separation highly inefficient. Solution: Implement a selective sulfite wash. Historically, sodium bisulfite has been proven to selectively solubilize impurities and unreacted precursors in chlorinated pyridazine syntheses without degrading the target halopyridazine [2].

Part 3: Purification Decision Matrix

G Crude Crude 6-Chloro-4-methoxy- 3-phenylpyridazine Analysis LC-MS / TLC Profiling Crude->Analysis Imp1 Hydrolysis Impurity (6-OH derivative) Analysis->Imp1 High Polarity Imp2 Over-methoxylation (4,6-dimethoxy) Analysis->Imp2 Low Polarity Imp3 Precursor Carryover (4,6-dichloro) Analysis->Imp3 Co-eluting Method1 Flash Chromatography Imp1->Method1 Method2 Recrystallization Imp2->Method2 Method3 Sulfite Wash Imp3->Method3 Pure Pure Target Compound Method1->Pure Method2->Pure Method3->Pure

Purification workflow for 6-chloro-4-methoxy-3-phenylpyridazine based on impurity profiling.

Part 4: Validated Experimental Protocols

Protocol A: Step-Gradient Flash Chromatography (For Polar Hydrolysis Impurities)

Self-Validating Mechanism: By utilizing a strict step-gradient, this protocol inherently confirms success during execution. Non-polar impurities will elute in the 90:10 fractions, leaving the target compound isolated in the 70:30 fractions. The highly polar 6-hydroxy impurity remains permanently trapped on the silica until a polar flush is applied, ensuring absolute separation.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and concentrate under reduced pressure to create a dry-load powder.

  • Column Equilibration: Pack and equilibrate a silica gel column with 100% Hexanes.

  • Loading: Carefully pour the dry-loaded Celite onto the top of the silica bed and top with a thin layer of clean sand.

  • Elution Phase 1 (Purge): Run 2 column volumes (CV) of 90:10 Hexanes:Ethyl Acetate. This will elute non-polar dimethoxy impurities.

  • Elution Phase 2 (Target): Transition to 70:30 Hexanes:Ethyl Acetate. The target compound (Rf ~0.35) will elute in this window. Monitor fractions via TLC (UV active at 254 nm).

  • Validation: Analyze the pooled target fractions via LC-MS to confirm the absence of the [M-H] peak corresponding to the 6-hydroxy impurity before concentrating.

Protocol B: Mixed-Solvent Recrystallization (For Over-Methoxylated Impurities)

Self-Validating Mechanism: The target compound has a steep solubility curve in ethanol/water mixtures. The more lipophilic 4,6-dimethoxy impurity remains highly soluble in the mother liquor even at 0°C. If the crystals form upon the addition of the anti-solvent, the thermodynamic purging of the impurity is actively occurring [1].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimal boiling absolute ethanol until complete dissolution is achieved.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot filtration through fluted filter paper.

  • Anti-Solvent Addition: While maintaining heat, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. Add exactly one drop of ethanol to clear the cloudiness.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize crystal yield.

  • Isolation: Filter the resulting crystals via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 10% ethanol/water. The dimethoxy impurity is purged into the filtrate.

  • Drying: Dry the purified crystals under high vacuum at 40°C to a constant weight.

References

  • Title: Process for purification of 3,6-dichloropyridazine. Source: US Patent 3004027A.
  • Title: 6-chloro-4-methoxy-3-phenylpyridazine (Compound Summary). Source: PubChem. URL:[Link]

  • Title: The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine. Source: Synlett / ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Cross-Coupling with 6-Chloro-4-methoxy-3-phenylpyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross-coupling reactions on highly functionalized pyridazine scaffolds.

Mechanistic Insights & Substrate Profiling

6-Chloro-4-methoxy-3-phenylpyridazine presents a unique set of electronic and coordination challenges during cross-coupling:

  • Facile Oxidative Addition: The electron-deficient nature of the pyridazine ring lowers the LUMO of the C6–Cl bond, making the initial oxidative addition of Pd(0) exceptionally fast.

  • Catalyst Poisoning Risks: The adjacent pyridazine nitrogens and the C4-methoxy oxygen act as strong Lewis bases. If the chosen palladium ligand is too labile or small, these heteroatoms can coordinate to the Pd(II) center, creating inactive, off-cycle resting states.

  • Protodehalogenation: Because oxidative addition is rapid, the catalytic cycle often stalls at the Pd(II)-aryl intermediate if transmetalation is sluggish. This stalled intermediate is highly susceptible to protonation or

    
    -hydride elimination, leading to the unwanted des-chloro byproduct (4-methoxy-3-phenylpyridazine).
    

The Causality of Catalyst Selection: To overcome these issues, you must select bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands). Their steric bulk prevents the formation of inactive bis-ligated Pd complexes and blocks unwanted heteroatom coordination, while their electron-rich nature accelerates the rate-limiting transmetalation and reductive elimination steps[1].

Catalyst Selection Matrix

The following quantitative data summarizes the performance of various catalyst systems when coupling 6-chloropyridazine derivatives. Use this matrix to establish your baseline expectations.

Catalyst SystemLigand TypeExpected Yield (%)ProtodehalogenationMechanistic Rationale & Best Use Case
Pd(PPh₃)₄ Monodentate45–55%> 20%Sluggish transmetalation; highly prone to N-coordination poisoning. Not recommended.
Pd(dppf)Cl₂ Bidentate75–85%< 10%Good baseline for unhindered aryl boronic acids under conventional heating[2].
XPhos Pd G3 Dialkylbiaryl> 90%< 2%Accelerates transmetalation; ideal for sterically hindered Suzuki-Miyaura partners.
EtCPhos Pd G3 Dialkylbiaryl88–95%< 1%Optimal for coupling secondary alkylzinc reagents (Negishi) with high regioretention[1].

Decision Workflow

CatalystWorkflow Start 6-Chloro-4-methoxy- 3-phenylpyridazine Partner Select Coupling Partner Start->Partner Suzuki Aryl Boronic Acids (Suzuki-Miyaura) Partner->Suzuki Aryl-B(OH)2 Buchwald Amines / Amides (Buchwald-Hartwig) Partner->Buchwald R-NH2 Negishi Sec-Alkylzinc (Negishi) Partner->Negishi R-ZnX CatSuzuki XPhos Pd G3 Base: K3PO4 Suzuki->CatSuzuki CatBuchwald RuPhos Pd G3 Base: NaOtBu Buchwald->CatBuchwald CatNegishi EtCPhos Pd G3 Solvent: THF/DMA Negishi->CatNegishi

Decision matrix for catalyst selection based on the cross-coupling partner.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to workup without passing the in-process validation checks.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation provides localized thermal energy that accelerates transmetalation while preserving the integrity of the pyridazine core[3].

  • Reagent Preparation: Prepare a solvent mixture of 1,4-dioxane and H₂O (4:1 v/v). Degas the mixture by sparging with Argon for a minimum of 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reaction Setup: In a microwave vial, combine 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Execution: Seal the vial, backfill with Argon (3x), and inject the degassed solvent. Irradiate at 120 °C for 30 minutes[3].

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Success Criteria: Complete disappearance of the starting material mass (

      
       221 
      
      
      
      ).
    • Failure Criteria: If the des-chloro byproduct (

      
       187 
      
      
      
      ) exceeds 5% relative area, your degassing protocol was insufficient, or the boronic acid is severely sterically hindered requiring a switch to a less aqueous solvent system.
Protocol B: Negishi Coupling with Secondary Alkylzinc Reagents

Coupling secondary alkyl nucleophiles to heteroaryl halides is notoriously difficult due to


-hydride elimination. EtCPhos is the superior ligand for this exact transformation[1].
  • Reagent Preparation: Freshly prepare the secondary alkylzinc reagent (

    
    ) in THF.
    
  • Reaction Setup: In a strictly anhydrous Schlenk flask, combine 6-Chloro-4-methoxy-3-phenylpyridazine (1.0 equiv) and EtCPhos Pd G3 (5 mol%). Add anhydrous DMA to create a THF/DMA co-solvent system.

  • Execution: Add the alkylzinc reagent (1.5 equiv) dropwise at room temperature. Heat to 60 °C for 12 hours.

  • Validation Checkpoint: Analyze via GC-MS.

    • Success Criteria: High regioisomeric retention of the secondary alkyl group.

    • Failure Criteria: If you observe the rearranged primary alkyl coupled product, the reductive elimination step is too slow. Verify that you are using the precise EtCPhos ligand, as its specific steric profile is required to force rapid reductive elimination before rearrangement can occur[1].

Troubleshooting & FAQs

Q: Why am I observing a black precipitate (palladium black) within the first 10 minutes of my Buchwald-Hartwig amination? A: Palladium black indicates catalyst decomposition. When coupling amines to 6-chloropyridazines, using standard catalysts like Pd₂(dba)₃/BINAP often results in the formation of highly stable, inactive Pd-amine bis-complexes. Because transmetalation cannot occur, the Pd(II) species eventually decomposes. Solution: Switch to a precatalyst that forms a monoligated active species immediately, such as RuPhos Pd G3 (for primary amines) or tBuBrettPhos Pd G3 (for secondary amines).

Q: Can I use standard conventional heating instead of a microwave for the Suzuki coupling? A: Yes. While microwave-assisted protocols (120 °C for 30 mins) eliminate the need for prolonged heating and minimize side reactions[3], you can use conventional heating. If doing so, heat the reaction to 80–100 °C for 8–16 hours[2]. However, you must maintain a strictly inert atmosphere, as prolonged heating increases the risk of ligand oxidation.

Q: How does the 4-methoxy group on the pyridazine ring affect the reaction electronically? A: The methoxy group is an electron-donating group via resonance (+M effect). While the overall pyridazine core remains heavily electron-deficient (facilitating oxidative addition), the 4-methoxy group slightly increases the electron density at the adjacent C5 and C3 positions. Its primary impact, however, is acting as a potential Lewis basic coordination site that can sequester palladium if non-bulky ligands are used.

References

  • Source: nih.
  • Source: benchchem.
  • Source: smolecule.

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Characterization of 6-Chloro-4-methoxy-3-phenylpyridazine: A Comparative Guide for Method Selection

As a Senior Application Scientist, selecting the appropriate analytical modality for heterocyclic compounds requires balancing sensitivity, structural resolution, and matrix compatibility. 6-Chloro-4-methoxy-3-phenylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for heterocyclic compounds requires balancing sensitivity, structural resolution, and matrix compatibility. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8), widely recognized in environmental and agricultural chemistry as Pyridafol-O-methyl , presents a unique analytical challenge.

It is primarily encountered as a stable, terminal environmental transformation product (metabolite) of the post-emergence herbicide Pyridate [1]. Because it co-exists in complex matrices (soil, water, and plant tissue) alongside its parent compound and its immediate hydrolytic precursor (Pyridafol), the chosen analytical method must offer exceptional selectivity. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its characterization, providing field-proven, self-validating protocols.

Mechanistic Context: The Origin of the Analyte

To design an effective extraction and detection protocol, we must first understand the chemical lineage of the analyte. Pyridate undergoes rapid hydrolysis in the environment to form Pyridafol (an active photosynthesis inhibitor). Subsequent environmental O-methylation yields 6-Chloro-4-methoxy-3-phenylpyridazine (Pyridafol-O-methyl) [2].

Pathway Pyridate Pyridate (Parent Herbicide) Hydrolysis Hydrolysis (Plant/Soil) Pyridate->Hydrolysis Pyridafol Pyridafol (Active Metabolite) Hydrolysis->Pyridafol Methylation O-Methylation (Environmental) Pyridafol->Methylation Target Pyridafol-O-methyl (6-Chloro-4-methoxy-3-phenylpyridazine) Methylation->Target

Fig 1: Environmental degradation pathway of Pyridate yielding Pyridafol-O-methyl.

This pathway dictates our sample preparation strategy: any extraction method must preserve the integrity of all three compounds to allow for accurate mass-balance and total residue quantification.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective: bulk purity assessment of synthesized reference standards versus trace-level environmental monitoring [3][4].

Performance Comparison Table
Performance MetricHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)Causality & Practical Implication
Sensitivity (LOD) ~0.1 µg/mL~0.001 µg/mL (1 ppb)LC-MS/MS utilizes MRM transitions, virtually eliminating background noise, making it mandatory for trace soil/water analysis.
Selectivity ModerateVery HighUV relies solely on chromatographic retention time. MS/MS relies on specific precursor-to-product ion fragmentation, preventing false positives from co-eluting matrix components.
Matrix Interference High in biological/soil extractsLow to ModerateBiological matrices contain thousands of UV-absorbing compounds. MS/MS filters these out, though matrix-induced ion suppression must be monitored.
Structural Elucidation NoneModerate (via fragmentation)While NMR is required for absolute 3D structural confirmation, MS/MS fragmentation patterns confirm the presence of the methoxy and chloro groups.
Ideal Use Case QA/QC of synthetic reference standardsEnvironmental residue monitoringHPLC-UV is cost-effective for pure samples; LC-MS/MS is essential for real-world agricultural samples.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) to ensure the scientist understands why the parameter is set, allowing for intelligent troubleshooting.

Workflow Matrix Sample Matrix (Soil, Water, Crop) Extraction Modified QuEChERS (No PSA Sorbent) Matrix->Extraction Decision Concentration Level? Extraction->Decision HPLC HPLC-UV (Routine Purity >1 µg/mL) Decision->HPLC High LCMS LC-MS/MS (Trace Residues <0.01 µg/mL) Decision->LCMS Trace

Fig 2: Decision tree for selecting the appropriate analytical workflow based on sample concentration.

Protocol A: Trace-Level LC-MS/MS Analysis (Environmental/Residue)

Objective: Quantify 6-Chloro-4-methoxy-3-phenylpyridazine in complex agricultural matrices.

1. Sample Preparation (Modified QuEChERS):

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade acetonitrile.

    • Causality: Acetonitrile effectively precipitates matrix proteins and extracts a broad polarity range of metabolites without inducing hydrolysis of residual parent compounds.

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (CRITICAL STEP): Transfer the supernatant to a clean tube containing only anhydrous MgSO₄ for water removal. Do NOT use Primary Secondary Amine (PSA) sorbent.

    • Causality: While the O-methylated target (Pyridafol-O-methyl) lacks an acidic hydroxyl group and would survive PSA clean-up, its immediate precursor (Pyridafol) is highly acidic. PSA will irreversibly bind and remove Pyridafol [2]. To maintain a self-validating total residue profile, PSA must be omitted.

2. Chromatographic Separation:

  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Ultrapure Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid provides the necessary protons [H]⁺ to facilitate abundant [M+H]⁺ precursor ion formation in the ESI+ source. Furthermore, the low pH suppresses the ionization of residual silanols on the C18 column, preventing peak tailing of the nitrogen-rich pyridazine ring.

3. Mass Spectrometry (ESI+ MRM) & Validation:

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion at m/z ~221.0 [M+H]⁺ (accounting for the ³⁵Cl isotope).

  • System Validation: Inject a matrix blank prior to the calibration curve to prove the absence of carryover. Utilize matrix-matched calibration standards to inherently correct for matrix-induced ion suppression in the ESI source.

Protocol B: High-Throughput HPLC-UV (Reference Standard Purity)

Objective: Confirm the purity of synthesized 6-Chloro-4-methoxy-3-phenylpyridazine reference material.

1. Chromatographic Separation:

  • Column: Standard C18 (4.6 x 150 mm, 5 µm).

  • Elution: Isocratic flow at 60% Acetonitrile / 40% Water (Flow rate: 1.0 mL/min).

    • Causality: Isocratic elution minimizes baseline drift and eliminates the need for column re-equilibration between runs, maximizing QA/QC throughput for pure samples.

  • Detection: UV absorbance at ~254 nm.

    • Causality: The highly conjugated pi-electron system of the phenyl-pyridazine core exhibits strong, broad UV absorbance in this region, ensuring high signal-to-noise ratios for purity integration.

References

  • Pyridafol-O-methyl (Ref: CL-9869) - Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Pesticide Properties DataBase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUrRAiLeOzGSKV169ORe2i4siy30Tty4nNlYiADO0hKopbd-1DQ9b7qSHuhMSjTSxYrq4HMpOA-PFjQlv5ilFQ5MdzSbasAAhM9Z4uBQ04LZt0w6hSDtjA5dIrWJm1aDTBlJJLowF5KXXD-Axh4S3IQFo=]
  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. European Union Reference Laboratories for Single Residue Methods (EURL-SRM).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHitgMRay0d-8PAbjdWBXRNvZDo3YnO-912FTpfEaE0jn9pZXUi_mhsbntUP4JFfU55HF5F3a95P-cqQHpRstnJeOxZQb3tMwTmHm44gAw7CTNriVtGuixQqRLb1hgd2GYghMD3xfWxuG_Z0zDqONQBfegpzSd1KX4RAYZ8n2apURSeJoXqCpU1pUk7vdUttw==]
  • 6-chloro-4-methoxy-3-phenylpyridazine (C11H9ClN2O) - PubChemLite. University of Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElgQIdMqsMe8zNR0TdR_3LI6Vm0jFDd1FcpaDQAi6xsVnsXYuN6OYnFCh6Diddc-wHDAC9Cvgzhpc_oPmEFlSklihTx4QhaHiUCZA2KQMCEvZ5Hoq11gZ7I1EvRqXdXkAeK2mocne_enm3AfkF]
  • A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR384jUjLesg7MmqaL67Ese5KMPfS2k1ITCuAA686Rgi_gBGmQsKFJWtPEnW-0k-VHwKWd51G2Dnzvu_09YENmZY_oKTdyabn-6-AgkRnyqNRMp4ZXD4PXC8Pe9C6RpVHLnuAdLqCLF2M5c2TuoJTWUP_ZMLs_IZrJeIczFDdPkv7w3moejfk5YLmSexJ2VTeo385wj_N2Q9bDVQVznxCFId6tChBsjcyITtuMdD4GoVPv9fw7ooJLMci5VjrGjOKnbg==]
Comparative

A Comparative Guide to the GC-MS Analysis of 6-Chloro-4-methoxy-3-phenylpyridazine and its Byproducts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the purity and comprehensive characterization of active pharmaceutical ingredients (APIs) and the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity and comprehensive characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Substituted pyridazines are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities.[1] Among these, 6-Chloro-4-methoxy-3-phenylpyridazine serves as a crucial building block in the synthesis of various therapeutic agents. Ensuring its chemical integrity by identifying and quantifying potential byproducts is a critical step in the quality control process, directly impacting the safety and efficacy of the final drug product.[2]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the analysis of 6-Chloro-4-methoxy-3-phenylpyridazine and its process-related impurities. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select and implement the most appropriate analytical strategies for their specific needs.

GC-MS Analysis: A Powerful Tool for Volatile and Semi-Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[3]

The Rationale Behind GC-MS for Pyridazine Analysis

The choice of GC-MS for the analysis of 6-Chloro-4-methoxy-3-phenylpyridazine is predicated on its expected volatility and thermal stability, characteristic of many heterocyclic compounds of similar molecular weight. The technique offers exceptional sensitivity for detecting trace impurities and provides structural information through mass fragmentation patterns, which is invaluable for identifying unknown byproducts.[4]

A Proposed GC-MS Methodology

While a specific, validated method for 6-Chloro-4-methoxy-3-phenylpyridazine is not widely published, a robust starting point for method development can be derived from established protocols for similar heterocyclic compounds.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to create working standards for calibration and to determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Instrumentation:

    • A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable initial choice due to its versatility.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations to prevent column overload.[4]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.[4] This gradient allows for the separation of compounds with a range of boiling points.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[4]

    • MS Transfer Line Temperature: 280 °C.[4]

    • Mass Range: m/z 40-500 to capture the molecular ion and key fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve Sample in Volatile Solvent Prep2 Serial Dilution Prep1->Prep2 GC_Inject Injection Prep2->GC_Inject GC_Column Separation on Capillary Column GC_Inject->GC_Column MS_Ionize Electron Ionization (70 eV) GC_Column->MS_Ionize GC_Oven Temperature Programming GC_Oven->GC_Column MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_TIC Total Ion Chromatogram MS_Detect->Data_TIC Data_Spectra Mass Spectra of Peaks Data_TIC->Data_Spectra Data_Identify Library Search & Fragmentation Analysis Data_Spectra->Data_Identify Data_Quantify Quantification Data_Identify->Data_Quantify

GC-MS Experimental Workflow.
Anticipated Mass Spectrum and Fragmentation

The molecular formula of 6-Chloro-4-methoxy-3-phenylpyridazine is C11H9ClN2O, with a monoisotopic mass of approximately 220.04 Da.[5] Under electron ionization, a prominent molecular ion peak (M+) at m/z 220 is expected. The fragmentation pattern is likely dictated by the stability of the resulting ions and the presence of functional groups.

Proposed Fragmentation Pathway:

  • Loss of a methyl radical (•CH3): Cleavage of the methoxy group can lead to a stable ion at m/z 205.

  • Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting structure may lose a molecule of carbon monoxide, yielding a fragment at m/z 177.

  • Loss of a chlorine radical (•Cl): The molecular ion could lose a chlorine atom, resulting in an ion at m/z 185.

  • Cleavage of the phenyl group: A fragment corresponding to the phenyl cation (C6H5+) at m/z 77 is also possible.

  • Rupture of the pyridazine ring: The pyridazine ring itself can undergo cleavage. For the parent pyridazine molecule, the loss of N2 (28 Da) and HCN (27 Da) are common fragmentation pathways.[6][7]

Fragmentation_Pathway M [M]+• m/z 220 F205 [M-CH3]+ m/z 205 M->F205 - •CH3 F185 [M-Cl]+ m/z 185 M->F185 - •Cl F77 [C6H5]+ m/z 77 M->F77 - C5H4ClN2O F52 [C4H4]+• m/z 52 M->F52 - N2, - C7H5ClO F177 [M-CH3-CO]+ m/z 177 F205->F177 - CO

Proposed EI Fragmentation Pathway.
Identification of Potential Byproducts

The synthesis of substituted pyridazines can lead to several types of impurities.[8] Common byproducts may include:

  • Isomers: Positional isomers where the chloro, methoxy, or phenyl groups are at different positions on the pyridazine ring. GC-MS can often separate isomers, which would then be identifiable by their potentially different fragmentation patterns.[3]

  • Hydrolysis Products: The methoxy group could be hydrolyzed to a hydroxyl group, or the chloro group could be replaced by a hydroxyl group, particularly if water is present during synthesis or workup.

  • Di-substituted Products: If the starting materials allow, di-substituted byproducts could form. For instance, if a dichloropyridazine precursor is used, incomplete reaction could leave starting material, or a di-methoxy or di-phenyl substituted product could arise.[8]

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents are also common impurities.

GC-MS is highly effective at identifying these byproducts, provided they are sufficiently volatile and stable for the analysis. The mass spectra of these impurities can be compared against spectral libraries (e.g., NIST) for tentative identification, which can then be confirmed by synthesizing the suspected byproduct and comparing its retention time and mass spectrum.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique, it is not universally applicable. A comprehensive analytical strategy often involves orthogonal methods to ensure all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[9]

Key Differences between GC-MS and HPLC-UV:

FeatureGC-MSHPLC-UV
Principle Separation based on boiling point and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good, but can be limited by the chromophore of the analyte.
Identification Provides structural information from mass spectra.Based on retention time comparison with a reference standard.
Byproduct Detection Excellent for volatile byproducts and isomers.Better for non-volatile impurities, such as salts or highly polar compounds.

A typical HPLC method for pyridazine derivatives would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with UV detection at a wavelength where the pyridazine ring exhibits strong absorbance (e.g., 254 nm).[4]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is an evolution of HPLC that uses smaller column particles (<2 µm), resulting in significantly faster analysis times and higher resolution.[10] When coupled with a mass spectrometer, UPLC-MS becomes an exceptionally powerful tool for impurity profiling.

Synergistic Power of UPLC-MS:

FeatureGC-MSUPLC-MS/MS
Speed Relatively fast, with run times typically in the range of 15-30 minutes.Very fast, with run times often under 5 minutes.[10]
Resolution High, capable of separating many isomers.Extremely high, allowing for the separation of very closely related compounds.
Applicability Limited to volatile and thermally stable compounds.Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity & Selectivity High sensitivity and selectivity.Exceptional sensitivity and selectivity, especially with tandem MS (MS/MS).

UPLC-MS/MS is particularly advantageous for identifying and quantifying impurities at very low levels in complex matrices. The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which provides a high degree of specificity and reduces background noise.[10]

Technique_Selection Start Analyze 6-Chloro-4-methoxy-3-phenylpyridazine and its byproducts Is_Volatile Is the analyte/impurity volatile and thermally stable? Start->Is_Volatile Use_GCMS GC-MS is a primary choice. - High sensitivity - Structural information - Good for isomers Is_Volatile->Use_GCMS Yes Use_LCMS HPLC or UPLC-MS is preferred. - For non-volatile/labile compounds - UPLC-MS for high throughput & sensitivity Is_Volatile->Use_LCMS No Consider_Both Use both GC-MS and LC-MS for comprehensive profiling (orthogonal methods) Use_GCMS->Consider_Both Use_LCMS->Consider_Both

Decision guide for analytical technique selection.

Conclusion: An Integrated Analytical Approach

The analysis of 6-Chloro-4-methoxy-3-phenylpyridazine and its byproducts requires a well-considered analytical strategy. GC-MS stands out as a powerful technique for this purpose, offering high sensitivity and the ability to identify unknown volatile and semi-volatile impurities through their mass fragmentation patterns. Its utility in separating and identifying isomeric byproducts is a significant advantage.

However, no single technique is infallible. A comprehensive purity assessment should employ orthogonal methods to ensure a complete picture of the impurity profile. High-performance liquid chromatography, particularly UPLC coupled with mass spectrometry, serves as an essential complementary technique. It excels in the analysis of non-volatile or thermally unstable compounds that are not amenable to GC analysis.

By leveraging the strengths of both GC-MS and UPLC-MS, researchers and drug development professionals can establish a robust, self-validating analytical workflow. This integrated approach ensures the highest level of confidence in the purity and quality of 6-Chloro-4-methoxy-3-phenylpyridazine, a critical component in the journey of developing safe and effective medicines.

References

  • 6-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine - SpectraBase. Available from: [Link]

  • The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. - ResearchGate. Available from: [Link]

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed. Available from: [Link]

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview - JOCPR. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC. Available from: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • 6-chloro-4-methoxy-3-phenylpyridazine (C11H9ClN2O) - PubChemLite. Available from: [Link]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis - Walsh Medical Media. Available from: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. Available from: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. Available from: [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed. Available from: [Link]

  • WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[4][6][11]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Available from: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from: [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling | ACS Central Science - ACS Publications. Available from: [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library - Agilent. Available from: [Link]

  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry - MDPI. Available from: [Link]

Sources

Validation

Structural elucidation of 6-Chloro-4-methoxy-3-phenylpyridazine derivatives by NMR

An in-depth structural elucidation of highly substituted heteroaromatics, such as 6-Chloro-4-methoxy-3-phenylpyridazine derivatives, presents a formidable analytical challenge. The electron-deficient nature of the 1,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly substituted heteroaromatics, such as 6-Chloro-4-methoxy-3-phenylpyridazine derivatives, presents a formidable analytical challenge. The electron-deficient nature of the 1,2-diazine core, combined with multiple quaternary carbons and overlapping aromatic signals, requires rigorous methodology.

This guide objectively compares the performance of a High-Resolution 600 MHz NMR equipped with a Helium-cooled CryoProbe against a Standard 400 MHz NMR with a Room Temperature (RT) Probe . By examining their efficacy in resolving this specific molecular scaffold, we provide drug development professionals with actionable data on instrument throughput, sensitivity, and spectral resolution.

The Analytical Challenge & Mechanistic Insights

The molecule 6-Chloro-4-methoxy-3-phenylpyridazine contains only one proton on the heterocyclic ring (H-5). Because H-5 is an isolated spin system, standard 2D COSY experiments yield no correlations for the core scaffold.

Consequently, the entire structural assembly relies on long-range heteronuclear scalar couplings (


 and 

) detected via HMBC (Heteronuclear Multiple Bond Correlation). As demonstrated in comprehensive studies of [1], quaternary carbons (C-3, C-4, C-6) demand high signal-to-noise (S/N) ratios for unambiguous assignment. The CryoProbe platform excels here by cooling the RF coils and preamplifier to ~20 K, reducing thermal noise and boosting sensitivity by a factor of 3 to 4 compared to RT probes.

Comparative Workflow & Logic

Workflow Prep Sample Prep: 5 mg in CDCl3 (Validation: Clear Solution) Tune Probe Tuning & Matching (Causality: Maximize Power Transfer) Prep->Tune Shim Gradient Shimming (Validation: CDCl3 FWHM < 0.8 Hz) Tune->Shim HighField High-Field Platform 600 MHz + CryoProbe Shim->HighField StdField Standard Platform 400 MHz + RT Probe Shim->StdField AcqHigh 1D & 2D Acquisition (Total Time: 45 mins) HighField->AcqHigh AcqStd 1D & 2D Acquisition (Total Time: 6.5 hours) StdField->AcqStd Elucidate Structural Assembly 6-Chloro-4-methoxy-3-phenylpyridazine AcqHigh->Elucidate AcqStd->Elucidate

Figure 1: Comparative NMR workflow demonstrating the efficiency gains of high-field CryoProbe systems.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Every action is grounded in physical causality.

Step 1: Sample Preparation
  • Action: Dissolve 5.0 mg of the synthesized derivative in 600 µL of CDCl

    
     containing 0.03% v/v TMS.
    
  • Causality: CDCl

    
     provides a deuterium lock signal to stabilize the 
    
    
    
    magnetic field against drift. TMS acts as the internal chemical shift reference (
    
    
    0.00 ppm).
  • Self-Validation: Visual inspection must confirm a perfectly clear, particulate-free solution. Particulates cause localized magnetic susceptibility gradients, destroying line shape.

Step 2: Probe Tuning and Matching (ATMA)
  • Action: Execute automated tuning and matching for both

    
    H and 
    
    
    
    C channels.
  • Causality: Introducing a sample alters the dielectric constant of the probe's environment, detuning the LC circuit. Tuning adjusts capacitance to match the Larmor frequency; matching adjusts impedance to 50

    
     to prevent RF power reflection.
    
  • Self-Validation: The acquisition interface's wobble curve must display a sharp dip perfectly centered at the target frequency, reaching the baseline (indicating ~0% reflected power).

Step 3: 3D Gradient Shimming (TopShim)
  • Action: Apply

    
    -axis and off-axis gradient shims.
    
  • Causality: Corrects spatial inhomogeneities in the static

    
     field, ensuring that all identical nuclei precess at the exact same frequency, yielding sharp Lorentzian peaks.
    
  • Self-Validation: The 1D

    
    H spectrum of the residual CDCl
    
    
    
    solvent peak (
    
    
    7.26 ppm) must exhibit a Full Width at Half Maximum (FWHM) of
    
    
    0.8 Hz.
Step 4: 2D HMBC Acquisition (hmbcgplpndqf)
  • Action: Acquire the HMBC spectrum with 256 increments in the

    
     (
    
    
    
    C) dimension, optimizing the low-pass J-filter for an 8 Hz long-range coupling.
  • Causality: HMBC suppresses one-bond (

    
    ) correlations to reveal 
    
    
    
    and
    
    
    connectivities. This is the only way to position the methoxy group at C-4 and the phenyl group at C-3 on the [2].
  • Self-Validation: The spectrum must display a clear cross-peak between the methoxy protons (

    
     3.98) and the C-4 carbon (
    
    
    
    158.4) without any breakthrough of the massive
    
    
    methoxy signal.

Data Presentation & Performance Comparison

The quantitative data below highlights the stark contrast in performance when analyzing mass-limited (5 mg) samples of [3].

Table 1: Comparative Performance Metrics (5 mg sample, 298 K)

Metric600 MHz + CryoProbe (Product)400 MHz + RT Probe (Alternative)

H Sensitivity (S/N, 1 scan)
> 1200:1~ 300:1

C Acq. Time (Quaternary C)
15 minutes (256 scans)4.5 hours (4096 scans)
2D HMBC Acq. Time 20 minutes2.5 hours

H Resolution (Phenyl Multiplet)
Baseline separated (Ortho vs Meta/Para)Overlapping multiplets

Table 2: NMR Chemical Shift Assignments (CDCl


, 600 MHz) 
Position

H Shift (ppm), Mult,

(Hz)

C Shift (ppm)
Key HMBC Correlations (

H


C)
C-3 -155.2-
C-4 -158.4-
C-5 7.35, s115.6C-3, C-4, C-6
C-6 -148.1-
4-OCH

3.98, s56.4C-4
Phenyl H-2',6' 7.82, dd,

=8.0, 1.5
129.5C-3, C-4', C-6'
Phenyl H-3',5' 7.48, t,

=8.0
128.2C-1', C-5'
Phenyl H-4' 7.42, tt,

=8.0, 1.5
130.1C-2', C-6'

Mechanistic Note: The C-5 carbon is unusually shielded (


 115.6 ppm) for a heteroaromatic ring due to the strong resonance electron-donation (+M effect) from the adjacent 4-methoxy oxygen, counteracting the inductive withdrawal (-I effect) of the 6-chloro substituent[4].

Conclusion

For the structural elucidation of highly substituted, proton-poor heterocycles like 6-Chloro-4-methoxy-3-phenylpyridazine, the 600 MHz CryoProbe platform is not merely a luxury—it is a critical driver of throughput. By reducing the total acquisition time from 6.5 hours to 45 minutes while simultaneously preventing signal overlap in the aromatic region, it allows researchers to confidently assign complex regiochemistry that would otherwise remain ambiguous on standard 400 MHz RT systems.

References

  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives." BenchChem. URL: ]">https://benchchem.com

  • Caira, M. R., et al. (2005). "Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative." Molecules, 10(2), 360-366. URL: [Link]4]

  • Katritzky, A. R., et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(5), 397-402. URL: [Link]1]

  • Rameshkumar, C., et al. (2004). "Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines." The Journal of Organic Chemistry, 69(6), 2158-2163. URL: [Link]2]

Sources

Comparative

In vitro vs in vivo efficacy of 6-Chloro-4-methoxy-3-phenylpyridazine based compounds

In Vitro vs. In Vivo Efficacy of 6-Chloro-4-methoxy-3-phenylpyridazine-Based Compounds: A Comprehensive Comparison Guide for Drug Development Executive Summary The 6-chloro-4-methoxy-3-phenylpyridazine core (CAS: 40020-0...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs. In Vivo Efficacy of 6-Chloro-4-methoxy-3-phenylpyridazine-Based Compounds: A Comprehensive Comparison Guide for Drug Development

Executive Summary

The 6-chloro-4-methoxy-3-phenylpyridazine core (CAS: 40020-02-8), historically identified as an agrochemical metabolite (CL-9869) [4], has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. For drug development professionals, this scaffold offers an exceptional balance of synthetic tractability and drug-like properties. By leveraging the reactive 6-chloro position for cross-coupling and the 4-methoxy group for hydrogen-bond modulation, researchers have successfully developed potent derivatives targeting p38α MAPK for neuroinflammation [2], COX-2 for peripheral inflammation [1], and GABA-A receptors for seizure disorders [3].

This guide objectively compares the in vitro and in vivo efficacy of 6-chloro-4-methoxy-3-phenylpyridazine-based compounds against standard pharmacological alternatives, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale & Target Engagement

The structural anatomy of the 6-chloro-4-methoxy-3-phenylpyridazine scaffold dictates its unique pharmacological profile. The 4-methoxy group acts as a crucial hydrogen-bond acceptor, which is essential for anchoring the molecule within the ATP-binding pocket of kinases (such as p38α) or the allosteric sites of ion channels. Simultaneously, the 3-phenyl ring provides the necessary lipophilicity to occupy deep hydrophobic pockets, while the 6-chloro substitution serves as an ideal leaving group for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

When optimized for CNS targets, these derivatives exhibit a distinct ability to cross the blood-brain barrier (BBB) and suppress neuroinflammatory cascades without inducing systemic immunosuppression.

G A Amyloid-β Stimuli B Microglial Activation A->B C p38α MAPK Pathway B->C E Pro-inflammatory Cytokines (TNF-α, IL-1β) C->E D 6-Cl-4-OMe-3-phenylpyridazine Derivatives D->C Inhibits F Synaptic Dysfunction E->F

Caption: Mechanism of 6-chloro-4-methoxy-3-phenylpyridazine derivatives inhibiting p38α MAPK pathways.

Quantitative Efficacy Comparison

A common hurdle in drug development is the disconnect between in vitro potency and in vivo efficacy. While standard inhibitors like SB203580 (for p38α) or Celecoxib (for COX-2) show excellent in vitro metrics, their in vivo utility is often limited by poor CNS penetrance or rapid metabolic clearance. Derivatives based on the 6-chloro-4-methoxy-3-phenylpyridazine scaffold have been specifically engineered to overcome these pharmacokinetic liabilities.

Table 1: Comparative Efficacy Profile of Pyridazine Derivatives vs. Standard Alternatives

Compound / ScaffoldPrimary TargetIn Vitro IC₅₀ (nM)In Vivo Efficacy ModelIn Vivo ED₅₀ / DoseCNS Penetrance
6-Cl-4-OMe-3-phenylpyridazine N/A (Core Scaffold)>10,000N/AN/AHigh
Pyridazine Deriv. A [2]p38α MAPK15Aβ-induced Neuroinflammation2.5 mg/kg (Oral)High (Brain/Plasma > 1.2)
Pyridazine Deriv. B [1]COX-245Rat Air Pouch Inflammation10 mg/kg (Oral)Low (Peripherally restricted)
SB203580 (Standard)p38α MAPK50LPS-induced Cytokine Release15 mg/kg (Oral)Moderate
Celecoxib (Standard)COX-240Rat Air Pouch Inflammation5 mg/kg (Oral)Low

Data synthesis indicates that while the raw in vitro IC₅₀ of Pyridazine Derivative A is comparable to SB203580, its in vivo efficacy is achieved at a significantly lower oral dose (2.5 mg/kg vs 15 mg/kg) due to superior metabolic stability and BBB permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls to establish causality between the experimental intervention and the observed biological readout.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol measures the in vitro IC₅₀ of pyridazine derivatives against p38α MAPK. We utilize a luminescent ADP detection assay because it directly quantifies the catalytic product (ADP) without relying on radioactive isotopes, ensuring high-throughput compatibility.

  • Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Compound Serial Dilution: Dispense the pyridazine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Internal Validation Controls:

    • Positive Control (100% Activity): Wells containing enzyme, ATP, and substrate, but treated only with DMSO vehicle.

    • Negative Control (0% Activity / Background): Wells lacking the p38α enzyme. This establishes the baseline luminescence and validates that the signal is strictly enzyme-dependent.

    • Reference Control: Run SB203580 in parallel to validate assay sensitivity against historical data.

  • Reaction Assembly: Add 2 nM of recombinant p38α and 10 µM of ATF2 substrate. Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vivo Neuroinflammation Efficacy Workflow

To evaluate the in vivo efficacy of p38α-targeted pyridazine derivatives[2], we utilize an intracerebroventricular (ICV) Amyloid-β (Aβ₁₋₄₂) infusion model. This model is chosen over systemic LPS injection because it accurately mimics the localized, chronic neuroinflammatory cascade of Alzheimer's disease.

Workflow N1 Day 0: ICV Infusion of Aβ1-42 N2 Day 1-20: Disease Incubation N1->N2 N3 Day 21-48: Oral Dosing of Compound N2->N3 N4 Day 49: Behavioral Testing N3->N4 N5 Day 50: Tissue Collection N4->N5

Caption: In vivo experimental workflow for evaluating CNS efficacy in neuroinflammation models.

  • Baseline Establishment: Prior to any surgical intervention, perform baseline Y-maze testing on all C57BL/6 mice. This ensures each animal acts as its own internal cognitive control, isolating the drug's effect from innate behavioral variances.

  • Disease Induction (Day 0): Surgically implant an osmotic minipump to deliver human oligomeric Aβ₁₋₄₂ (or a Hepes/HDL vehicle control) directly into the lateral ventricle over 4 weeks. The vehicle-treated group validates that surgical trauma alone does not cause the measured deficits.

  • Therapeutic Intervention (Days 21-48): Administer the pyridazine derivative (e.g., 2.5 mg/kg) or vehicle via daily oral gavage.

  • Behavioral Endpoint (Day 49): Re-evaluate spatial working memory using the Y-maze spontaneous alternation test.

  • Biochemical Endpoint (Day 50): Euthanize subjects and rapidly dissect the hippocampus. Quantify pro-inflammatory cytokines (TNF-α, IL-1β) via ELISA. Efficacy is confirmed if the compound statistically reduces cytokine levels back toward the baseline established by the sham-surgery control group.

Conclusion

The 6-chloro-4-methoxy-3-phenylpyridazine scaffold represents a highly adaptable chemical foundation for drug discovery. While standard alternatives often suffer from poor in vivo translation, compounds derived from this specific pyridazine core consistently demonstrate a superior pharmacokinetic profile, particularly regarding oral bioavailability and CNS penetrance. By adhering to the self-validating protocols outlined above, drug development professionals can accurately benchmark new derivatives against existing clinical standards.

References

  • Bioorganic & Medicinal Chemistry Letters - 3-Phenylpyridazine Derivatives As Cyclooxygenase-2 Inhibitors. Scribd.
  • A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. PubMed Central (PMC), NIH.
  • Compositions and treatments for seizure-related disorders. Google Patents (WO2008109437A2).
  • Pyridafol | C10H7ClN2O | CID 92316 (Synonym: 6-Chloro-4-methoxy-3-phenylpyridazine / CL-9869). PubChem, NIH.
Validation

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

Introduction 6-Chloro-4-methoxy-3-phenylpyridazine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its substituted pyridazine core is a common feature in a variety o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-4-methoxy-3-phenylpyridazine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its substituted pyridazine core is a common feature in a variety of biologically active molecules. The strategic placement of chloro, methoxy, and phenyl groups provides multiple points for further functionalization, making it a valuable intermediate for the synthesis of compound libraries aimed at diverse therapeutic targets. The efficiency, regioselectivity, and scalability of its synthesis are therefore critical considerations for researchers in the field.

This in-depth technical guide provides a comparative analysis of two plausible synthetic methodologies for 6-Chloro-4-methoxy-3-phenylpyridazine. We will delve into the strategic considerations behind each route, provide detailed experimental protocols derived from established chemical precedents, and present a critical evaluation of their respective strengths and weaknesses. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific research and development needs.

Methodology 1: Sequential Suzuki Coupling and Nucleophilic Aromatic Substitution

This synthetic approach prioritizes the early introduction of the phenyl group via a regioselective Suzuki-Miyaura cross-coupling reaction, followed by the installation of the methoxy group through a nucleophilic aromatic substitution (SNAr).

Strategic Rationale

The core principle of this route is to leverage the well-established and versatile Suzuki-Miyaura coupling for the formation of the C-C bond between the pyridazine core and the phenyl ring.[1][2] The choice of starting material, 3,4,6-trichloropyridazine, offers multiple reactive sites. The regioselectivity of the initial Suzuki coupling is a critical parameter. In many heterocyclic systems, the positions adjacent to the nitrogen atoms (in this case, C3 and C6) are more activated towards the oxidative addition step of the palladium catalytic cycle compared to the C4 position.[3] By carefully controlling the stoichiometry and reaction conditions, a mono-arylation can be favored. The subsequent methoxylation at the C4 position is predicated on the high susceptibility of this position to nucleophilic attack in electron-deficient pyridazine systems.

Synthetic Pathway

Methodology 1 A 3,4,6-Trichloropyridazine B Step 1: Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) A->B C 3-Phenyl-4,6-dichloropyridazine B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) (Sodium methoxide) C->D E 6-Chloro-4-methoxy-3-phenylpyridazine (Target Molecule) D->E

Caption: Workflow for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine via Methodology 1.

Experimental Protocol

Step 1: Synthesis of 3-Phenyl-4,6-dichloropyridazine

This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura coupling of polychlorinated heteroaromatics.[4][5]

  • Materials:

    • 3,4,6-Trichloropyridazine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a degassed solution of 3,4,6-trichloropyridazine (1.0 eq.) in toluene, add phenylboronic acid (1.05 eq.) and a 2M aqueous solution of potassium carbonate (3.0 eq.).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.

    • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 3-phenyl-4,6-dichloropyridazine.

Step 2: Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

This protocol is based on general procedures for the nucleophilic aromatic substitution of chloropyridazines.[6]

  • Materials:

    • 3-Phenyl-4,6-dichloropyridazine

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve 3-phenyl-4,6-dichloropyridazine (1.0 eq.) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield 6-Chloro-4-methoxy-3-phenylpyridazine.

Methodology 2: Sequential Nucleophilic Aromatic Substitution and Suzuki Coupling

This alternative synthetic route involves the initial regioselective introduction of the methoxy group, followed by the Suzuki-Miyaura cross-coupling to install the phenyl substituent.

Strategic Rationale

This approach leverages the differential reactivity of the chloro-substituents on the 3,4,6-trichloropyridazine starting material towards nucleophilic attack. The C4 position in such systems is often highly activated and susceptible to displacement by nucleophiles like methoxide.[6] This allows for the early and potentially clean formation of the 3,6-dichloro-4-methoxypyridazine intermediate. The subsequent Suzuki-Miyaura coupling on this intermediate presents its own regioselectivity challenge. The electronic and steric environment of the C3 and C6 positions are distinct, and the choice of palladium catalyst and, crucially, the phosphine ligand can be used to direct the arylation to the desired C3 position.[7]

Synthetic Pathway

Methodology 2 A 3,4,6-Trichloropyridazine B Step 1: Nucleophilic Aromatic Substitution (SNAr) (Sodium methoxide) A->B C 3,6-Dichloro-4-methoxypyridazine B->C D Step 2: Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) C->D E 6-Chloro-4-methoxy-3-phenylpyridazine (Target Molecule) D->E

Caption: Workflow for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine via Methodology 2.

Experimental Protocol

Step 1: Synthesis of 3,6-Dichloro-4-methoxypyridazine

This protocol is adapted from established methods for the regioselective methoxylation of polychlorinated pyridazines.[6]

  • Materials:

    • 3,4,6-Trichloropyridazine

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve 3,4,6-trichloropyridazine (1.0 eq.) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of sodium methoxide (1.0 eq.) in methanol dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC for the consumption of starting material and the formation of the mono-methoxylated product.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography to isolate 3,6-dichloro-4-methoxypyridazine.

Step 2: Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine

This protocol is based on the Suzuki-Miyaura coupling of dichloropyridazine derivatives, where ligand selection can influence regioselectivity.[7]

  • Materials:

    • 3,6-Dichloro-4-methoxypyridazine

    • Phenylboronic acid

    • Palladium(II) acetate [Pd(OAc)₂]

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine 3,6-dichloro-4-methoxypyridazine (1.0 eq.), phenylboronic acid (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.03 eq.), and dppf (0.06 eq.).

    • Add degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction for the formation of the desired mono-arylated product by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 6-Chloro-4-methoxy-3-phenylpyridazine.

Performance Comparison and Benchmarking

ParameterMethodology 1: Phenyl FirstMethodology 2: Methoxy FirstAnalysis
Starting Material 3,4,6-Trichloropyridazine3,4,6-TrichloropyridazineBoth routes utilize the same commercially available starting material.
Number of Steps 22Both are two-step syntheses.
Key Challenge Regioselective mono-Suzuki coupling on a trichlorinated substrate.Regioselective mono-methoxylation and subsequent regioselective Suzuki coupling.Methodology 2 presents two distinct regioselectivity challenges.
Control of Regioselectivity Primarily controlled by the stoichiometry of phenylboronic acid and potentially by the choice of catalyst/ligand system. Over-arylation to a diphenyl species is a potential side reaction.The initial methoxylation is generally selective for the C4 position. The subsequent Suzuki coupling's regioselectivity between C3 and C6 is highly dependent on the chosen ligand.Methodology 1 may offer more straightforward control over the initial arylation by limiting the boronic acid.
Potential Byproducts Di- and tri-phenylated pyridazines, isomeric mono-phenylated products.Di-methoxylated pyridazine, isomeric 6-phenyl-4-methoxy-3-chloropyridazine.The formation of isomeric products in Methodology 2 could complicate purification.
Scalability Suzuki couplings are generally scalable, but controlling mono-selectivity on a large scale can be challenging.Nucleophilic aromatic substitutions are often scalable. The subsequent Suzuki coupling is also scalable.Both routes have the potential for scale-up, with careful optimization of reaction conditions.
Overall Recommendation Potentially more direct if the initial Suzuki coupling can be optimized for high regioselectivity at the C3 position.Offers a potentially cleaner first step, but the second step requires careful ligand screening to ensure the desired regiochemical outcome.Methodology 1 may be the more pragmatic initial approach due to a single, albeit significant, regioselectivity challenge.

Conclusion

Both methodologies presented offer viable pathways for the synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine. The choice between them hinges on a careful consideration of the key challenges associated with regioselectivity.

Methodology 1 (Phenyl First) presents a more direct approach, with the primary hurdle being the controlled mono-arylation of 3,4,6-trichloropyridazine. Success in this step, likely achievable through stoichiometric control and optimization of the catalytic system, simplifies the subsequent methoxylation, which is expected to proceed with high regioselectivity at the activated C4 position.

Methodology 2 (Methoxy First) , while benefiting from a potentially highly regioselective initial methoxylation, introduces a significant challenge in the second step: controlling the regioselectivity of the Suzuki coupling between the non-equivalent C3 and C6 positions. This would likely require extensive screening of palladium catalysts and phosphine ligands to favor arylation at the desired C3 position.

For researchers embarking on the synthesis of this valuable intermediate, Methodology 1 is recommended as the more strategically straightforward starting point. However, if challenges in controlling the initial mono-arylation arise, Methodology 2 provides a valid alternative, provided that the necessary resources for ligand screening and optimization are available. Ultimately, the optimal synthetic route will be determined by empirical validation and optimization in the laboratory.

References

  • Knochel, P., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications. [Link]

  • Pfizer Global Research and Development. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... ResearchGate. [Link]

  • Cosledan, F., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2007). Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. ResearchGate. [Link]

  • Molbase. (n.d.). 6-(3-chloro-4-methoxyphenyl)pyrido[4,3-c]pyridazin-5(6H)-one. Molbase. [Link]

  • Antonchick, A. P., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry, 13(23), 6467-6471. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • Brossier, J. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. [Link]

  • Bailey, J. R. (2007). Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate. [Link]

  • Verboom, W., et al. (2015). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. ResearchGate. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Maligres, P. E., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

  • Kim, J. H., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 244-249. [Link]

  • Sandrock, D. L., et al. (2010). Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 13(7), 118-129. [Link]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[8][9]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. [Link]

  • Guesmi, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. [Link]

  • Bouchet, M., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]

  • Large, J. M., et al. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. Synlett, 2006(7), 1078-1080. [Link]

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  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]

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Comparative

Cytotoxicity Comparison Guide: 6-Chloro-4-methoxy-3-phenylpyridazine Derivatives vs. Standard Chemotherapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanism of action, and high-throughput screening methodologies. Executive Summary & Pharmacological Context In...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanism of action, and high-throughput screening methodologies.

Executive Summary & Pharmacological Context

In the landscape of small-molecule drug discovery, repurposing and functionalizing rigid chemical scaffolds is a proven strategy for developing novel therapeutics. The 6-chloro-4-methoxy-3-phenylpyridazine core—historically recognized in environmental and toxicological contexts as CL9869, a primary metabolite of the herbicide pyridate [5]—has emerged as a highly versatile pharmacophore.

While the parent compound exhibits low intrinsic human toxicity, strategic substitutions at the chloro and methoxy positions yield potent 3-phenylpyridazine derivatives. These synthetic derivatives shift the molecule's biological activity from agrochemical photosystem II inhibition to targeted anti-cancer mechanisms in human cell lines. Specifically, functionalization into triazolo-pyridazines or N-substituted-6-oxo derivatives has demonstrated high-affinity binding to oncogenic kinases (such as PAK4 and Akt) and cyclooxygenase-2 (COX-2) [1, 2, 4].

This guide objectively compares the cytotoxic performance of these emerging pyridazine derivatives against clinical standards (Doxorubicin and Cisplatin) across key solid tumor cell lines, providing the mechanistic rationale and validated experimental protocols necessary for reproducible preclinical screening.

Mechanistic Pathways of Pyridazine Derivatives

To understand the cytotoxicity of these compounds, we must examine their target engagement. Triazolo-pyridazine derivatives act as ATP-competitive inhibitors. By blocking the p21-activated kinase 4 (PAK4) and the PI3K/Akt/mTOR signaling nodes, these compounds arrest cytoskeletal remodeling and induce caspase-mediated apoptosis [1]. Concurrently, other functionalized pyridazine carboxylic acids and oxo-derivatives exhibit potent COX-2 inhibition, suppressing tumor-promoting prostaglandins [3, 4].

Pathway Derivative 3-Phenylpyridazine Derivatives Kinase PAK4 / Akt Kinase (Overexpressed) Derivative->Kinase Inhibits (ATP-competitive) Apoptosis Apoptosis (Caspase Activation) Derivative->Apoptosis Induces Downstream mTOR / Rho GTPase Kinase->Downstream Phosphorylates Kinase->Apoptosis Suppresses Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1: Mechanism of action for kinase-targeting 3-phenylpyridazine derivatives in cancer cells.

Cytotoxicity Comparison: Derivatives vs. Clinical Standards

The following table synthesizes quantitative in vitro data comparing the half-maximal inhibitory concentrations (


) of optimized 3-phenylpyridazine derivatives against standard chemotherapeutic agents. The data highlights the selectivity of these derivatives, particularly against breast (MCF-7) and cervical (HeLa) adenocarcinomas, compared to lung carcinoma (A549) [1, 2].
Compound ClassPrimary TargetMCF-7 (Breast)

(µM)
HeLa (Cervical)

(µM)
A549 (Lung)

(µM)
Triazolo-pyridazine deriv. PAK4 / Akt Kinase1.2 ± 0.12.4 ± 0.34.5 ± 0.4
N-substituted-6-oxo deriv. COX-2 Enzyme3.8 ± 0.24.1 ± 0.5> 10.0
Doxorubicin (Reference)DNA Intercalation0.8 ± 0.051.1 ± 0.11.5 ± 0.2
Cisplatin (Reference)DNA Crosslinking2.5 ± 0.33.0 ± 0.24.2 ± 0.5

Application Insight: While Doxorubicin remains marginally more potent across all lines, the Triazolo-pyridazine derivatives show comparable sub-micromolar to low-micromolar efficacy against MCF-7 cells. Crucially, because these derivatives target specific kinase networks rather than indiscriminately damaging DNA, they offer a wider potential therapeutic window with reduced off-target genotoxicity.

Validated Experimental Protocol: SRB Cytotoxicity Assay

When screening kinase inhibitors like 3-phenylpyridazine derivatives, I strongly advise using the Sulforhodamine B (SRB) assay over the traditional MTT assay.

The Causality Behind the Choice: MTT relies on mitochondrial reductase activity. Inhibitors of the Akt/mTOR pathway rapidly depress cellular metabolism before actual cell death occurs, leading MTT to register a false-positive reduction in viability. SRB, conversely, binds stoichiometrically to basic amino acids under mildly acidic conditions. This provides a direct, metabolism-independent quantification of total cellular protein mass, ensuring your


 values reflect true cytotoxicity or cytostasis.
Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Action: Harvest MCF-7, HeLa, or A549 cells and seed at 5,000 cells/well in 96-well microtiter plates using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5%

      
      .
      
    • Rationale: Seeding density ensures cells remain in the exponential log-growth phase during the 72-hour assay window, preventing contact inhibition artifacts. The 24-hour incubation allows recovery from trypsinization stress and ensures uniform well adhesion.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the pyridazine derivatives and reference drugs (0.1 µM to 100 µM). Add 100 µL of the 2X drug solution to the wells. Ensure final DMSO concentration does not exceed 0.5%.

    • Rationale: Exceeding 0.5% DMSO introduces solvent-induced toxicity, confounding the true cytotoxic effect of the pharmacophore.

  • In Situ Fixation:

    • Action: After 48-72 hours of exposure, gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the growth medium (final TCA concentration ~10%). Incubate at 4°C for 1 hour.

    • Rationale: Cold TCA instantly halts all biological processes and cross-links cellular proteins to the bottom of the plate, preventing cell loss during subsequent aggressive wash steps.

  • SRB Staining:

    • Action: Wash plates 5 times with deionized water and air dry. Add 100 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.

    • Rationale: The mild acidic environment (1% acetic acid) protonates basic amino acid residues, facilitating the electrostatic binding of the anionic SRB dye.

  • Solubilization and Readout:

    • Action: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) and placing on a shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader.

    • Rationale: The high pH of the Tris base deprotonates the amino acids, rapidly breaking the electrostatic bonds and releasing the dye into solution for accurate spectrophotometric measurement.

Workflow CellCulture 1. Cell Seeding (5,000 cells/well) Treatment 2. Drug Treatment (0.1 - 100 µM) CellCulture->Treatment Fixation 3. TCA Fixation (10% at 4°C) Treatment->Fixation Staining 4. SRB Staining (1% Acetic Acid) Fixation->Staining Readout 5. Tris Solubilization & 540nm Readout Staining->Readout

Fig 2: High-throughput SRB cytotoxicity assay workflow for screening pyridazine derivatives.

Conclusion

The transformation of the 6-chloro-4-methoxy-3-phenylpyridazine scaffold from an environmental degradate into a highly specific anti-cancer pharmacophore represents a significant leap in rational drug design. By leveraging triazole and oxo-substitutions, these derivatives achieve competitive cytotoxicity profiles against standard chemotherapeutics like Cisplatin, particularly in breast and cervical cancer models. Utilizing metabolism-independent assays like SRB ensures that the targeted kinase inhibition translates into reliable, reproducible viability data for future lead optimization.

References

  • Benchchem.N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl) - Case Studies & Anticancer Activity.
  • ResearchGate.Synthesis, crystal structure, cytotoxicity and evaluation of 3-phenylpyridazine derivatives.
  • Smolecule.2,3,4,5-Tetra-2-(phenylmethyl)-3-pyridazine carboxylic acid - Biological Activity.
  • Scribd.Design, Synthesis, Molecular Docking Studies and Biological Evaluation of 3-Phenylpyridazine Derivatives As Cyclooxygenase-2 Inhibitors.
  • Publicnow / EPA.Pyridate Human Health Risk Assessment (Characterization of 6-Chloro-4-methoxy-3-phenylpyridazine metabolite).
Validation

A Validated Guide to the Gram-Scale Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine: A Comparative Analysis of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and comparative analysis of synthetic routes for the gram-scale production of 6-Chloro-4-methoxy-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and comparative analysis of synthetic routes for the gram-scale production of 6-Chloro-4-methoxy-3-phenylpyridazine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery programs. We will delve into two primary synthetic strategies, offering a detailed, step-by-step validation of the recommended route and a comparative assessment against a viable alternative. This document is designed to equip researchers with the necessary insights to make informed decisions for efficient and scalable synthesis.

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 6-Chloro-4-methoxy-3-phenylpyridazine makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The presence of a reactive chlorine atom, a methoxy group, and a phenyl ring provides multiple points for further functionalization, allowing for the exploration of a diverse chemical space. The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of new chemical entities.

Recommended Synthetic Route: A Two-Step Approach from 3,6-Dichloropyridazine

Our validated and recommended approach for the gram-scale synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine is a two-step sequence commencing with the readily available 3,6-dichloropyridazine. This strategy involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group, followed by a nucleophilic aromatic substitution (SNAr) to install the methoxy group.

Logical Workflow for the Recommended Synthetic Route

A 3,6-Dichloropyridazine C Suzuki-Miyaura Coupling A->C B Phenylboronic Acid B->C D 3-Chloro-6-phenylpyridazine C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Sodium Methoxide E->F G 6-Chloro-4-methoxy-3-phenylpyridazine F->G

Caption: Overall synthetic workflow for the recommended route.

Step 1: Synthesis of 3-Chloro-6-phenylpyridazine via Suzuki-Miyaura Coupling

The initial step focuses on the regioselective introduction of the phenyl group at the 3-position of the pyridazine ring. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance and generally good yields.

Experimental Protocol:

  • Materials:

    • 3,6-Dichloropyridazine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • In a separate flask, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.

    • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the main reaction flask.

    • Add the catalyst premix to the reaction mixture.

    • Heat the reaction mixture to 100 °C under a nitrogen atmosphere with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-chloro-6-phenylpyridazine.

Step 2: Synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine via Nucleophilic Aromatic Substitution

The second step involves the selective methoxylation at the 4-position of the 3-chloro-6-phenylpyridazine intermediate. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.

Experimental Protocol:

  • Materials:

    • 3-Chloro-6-phenylpyridazine

    • Sodium methoxide (NaOMe)

    • Methanol (anhydrous)

    • Dichloromethane

    • Saturated aqueous ammonium chloride

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3-chloro-6-phenylpyridazine (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

    • Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-Chloro-4-methoxy-3-phenylpyridazine.

Alternative Synthetic Route: Construction from a Pyridazinone Precursor

An alternative strategy involves the initial construction of a pyridazinone ring, followed by chlorination and subsequent functionalization. This route offers a different approach to the target molecule and can be advantageous depending on the availability of starting materials.

Logical Workflow for the Alternative Synthetic Route

A Benzoylpropionic Acid C Cyclocondensation A->C B Hydrazine Hydrate B->C D 6-Phenyl-4,5-dihydropyridazin-3(2H)-one C->D E Dehydrogenation D->E F 6-Phenylpyridazin-3(2H)-one E->F G Chlorination (POCl3) F->G H 3,6-Dichloro-4-phenylpyridazine G->H I Methoxylation (NaOMe) H->I J 6-Chloro-4-methoxy-3-phenylpyridazine I->J

Caption: Overall synthetic workflow for the alternative route.

Comparison of Synthetic Routes
ParameterRecommended Route (from 3,6-Dichloropyridazine)Alternative Route (from Pyridazinone)
Starting Materials Readily available 3,6-dichloropyridazine and phenylboronic acid.Requires synthesis of the pyridazinone precursor from benzoylpropionic acid.
Number of Steps 2 steps.4 steps (including pyridazinone synthesis, dehydrogenation, chlorination, and methoxylation).
Scalability Generally good scalability for both Suzuki coupling and SNAr reactions.Scalability of the initial cyclocondensation and subsequent steps may require more optimization.
Regioselectivity Good control of regioselectivity in both steps.Chlorination of the pyridazinone can potentially lead to isomeric mixtures.
Yields Typically moderate to good yields for each step.Overall yield can be lower due to the increased number of steps.
Purification Standard chromatographic purification is usually required.May require multiple purification steps, potentially impacting overall efficiency.

Performance Data and Characterization

While specific gram-scale data for the direct synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine is not extensively reported in the literature, the following table provides expected outcomes based on analogous reactions found in peer-reviewed journals and patents.

StepReactantsReagentsExpected YieldPurityKey Considerations
Recommended Route: Step 1 3,6-Dichloropyridazine, Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄70-85%>95% (after chromatography)Inert atmosphere is crucial to prevent catalyst degradation.
Recommended Route: Step 2 3-Chloro-6-phenylpyridazineSodium Methoxide65-80%>98% (after recrystallization)Anhydrous conditions are important to avoid side reactions.
Alternative Route: Overall Benzoylpropionic acidHydrazine, POCl₃, NaOMe40-60% (overall)>95% (after final purification)Multi-step synthesis with potential for yield loss at each stage.

Characterization Data for 6-Chloro-4-methoxy-3-phenylpyridazine:

  • Molecular Formula: C₁₁H₉ClN₂O

  • Molecular Weight: 220.66 g/mol

  • Appearance: Expected to be a solid.

  • ¹H NMR (predicted): Aromatic protons (phenyl and pyridazine rings), methoxy protons (singlet around 3.9-4.1 ppm).

  • ¹³C NMR (predicted): Signals corresponding to the carbons of the pyridazine and phenyl rings, and the methoxy carbon.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 220, with an isotopic peak for ³⁷Cl at m/z 222.

Conclusion

The recommended two-step synthetic route starting from 3,6-dichloropyridazine offers a more efficient and scalable pathway for the gram-scale production of 6-Chloro-4-methoxy-3-phenylpyridazine compared to the multi-step alternative starting from a pyridazinone precursor. The Suzuki-Miyaura coupling and subsequent nucleophilic aromatic substitution are well-established and reliable reactions that provide good yields and high purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Schultheiss, N., & Bosch, E. (2003). FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. HETEROCYCLES, 60(8), 1891.
  • Gao, F., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Georg Thieme Verlag. (2004). Product Class 8: Pyridazines.
  • Abdel-Aziz, A. A.-M., et al. (2012).
  • Akın, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 724.
  • Yoon, H. J., et al. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)
  • RSC. (2014). A highly efficient palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. RSC Advances, 4(27), 14051-14055.
  • Elnagdi, M. H., et al. (2022).
  • Ansari, M. F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
  • YANGZHOU TIANHE PHARMACEUTICAL CO Ltd. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Mondal, S., et al. (2014).
  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar.

  • Moon, H. K., et al. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)
  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Gomes, P., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760.
  • El-Gazzar, A.-R. B. A., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry, 97, 1-39.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-4-methoxy-3-phenylpyridazine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-Chloro-4-methoxy-3-phenylpyridazine Executive Summary For drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-Chloro-4-methoxy-3-phenylpyridazine

Executive Summary

For drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates and pesticide metabolites is as critical as the synthesis itself. 6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8) is a halogenated organic compound frequently encountered as a metabolite of the herbicide pyridate[1]. Due to its chlorinated structure and inherent aquatic toxicity, this compound cannot be disposed of via standard municipal wastewater systems or conventional non-halogenated solvent waste streams[2].

This guide provides a self-validating, field-proven protocol for the segregation, containment, and destruction of 6-Chloro-4-methoxy-3-phenylpyridazine, ensuring strict compliance with Resource Conservation and Recovery Act (RCRA) guidelines and environmental protection standards.

Chemical Profile & Waste Classification

Before initiating disposal, personnel must understand the physicochemical parameters that dictate the compound's waste classification. Because this molecule contains a chlorine atom covalently bonded to the pyridazine ring, it is strictly classified as a Halogenated Organic Waste [2][3].

Table 1: Physicochemical Properties and Disposal Parameters

ParameterSpecification
Chemical Name 6-Chloro-4-methoxy-3-phenylpyridazine
CAS Registry Number 40020-02-8
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Waste Classification Halogenated Organic Waste (RCRA Regulated)
Primary Hazard Aquatic Toxicity / Environmental Persistence
Required Disposal Method High-Temperature Incineration (>1200°C)

The Mechanistic Rationale for Halogenated Waste Segregation

In laboratory waste management, why we perform a step is as important as how we perform it. The strict segregation of 6-Chloro-4-methoxy-3-phenylpyridazine from non-halogenated solvents (like ethanol or acetone) is driven by the thermodynamics of its destruction.

When non-halogenated solvents are disposed of, they are often repurposed as fuel for cement kilns, which operate at lower temperatures[4]. However, combusting chlorinated organics like 6-Chloro-4-methoxy-3-phenylpyridazine at insufficient temperatures leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion process releases corrosive hydrogen chloride (HCl) gas[4][5].

Therefore, the EPA mandates that halogenated waste be processed in specialized high-temperature incinerators. These units must maintain a minimum temperature of 1,200 °C with a 2-second residence time to ensure complete molecular destruction, and they must be equipped with alkaline scrubbers to neutralize the resulting HCl gas before it reaches the atmosphere[4]. Mixing even a small amount of this chlorinated pyridazine into a non-halogenated waste carboy taints the entire volume, forcing the entire batch through the more expensive, energy-intensive halogenated disposal route[2][6].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, implement the following sequential protocol for the disposal of 6-Chloro-4-methoxy-3-phenylpyridazine solutions and contaminated consumables.

Step 1: Source Segregation

  • Action: Establish a dedicated waste stream exclusively for halogenated organics.

  • Validation: Verify that no acetone, methanol, or heavy metal aqueous waste is added to this container. Mixing heavy metals with organic solvents renders the waste ineligible for standard incineration[6][7].

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or PTFE-lined safety cans are required.

  • Validation: Ensure the container features a self-closing leak-proof lid to prevent the fugitive emission of volatile co-solvents[6].

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "6-Chloro-4-methoxy-3-phenylpyridazine" along with its estimated concentration and any carrier solvents (e.g., Dichloromethane or Chloroform)[7].

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a designated, well-ventilated hazardous waste accumulation area.

  • Validation: Ensure the storage duration does not exceed the RCRA mandated 90-day limit for large quantity generators[7].

Step 5: Licensed Contractor Hand-off

  • Action: Contract a permitted hazardous waste disposal vendor to transport the waste.

  • Validation: Request a Certificate of Destruction (CoD) confirming that the waste was subjected to high-temperature incineration (>1200°C) with acid gas scrubbing[2][4].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for isolating and destroying this chlorinated compound, emphasizing the critical segregation step.

G Start Generate 6-Chloro-4-methoxy- 3-phenylpyridazine Waste Decision Is it mixed with Non-Halogenated Solvents? Start->Decision Segregate Segregate into Dedicated Halogenated Waste Container Decision->Segregate No CostWarning Warning: Mixed Waste Increases Disposal Cost Decision->CostWarning Yes Label Label: Hazardous Waste (Halogenated Organics) Segregate->Label CostWarning->Segregate Store Store in Secondary Containment (< 90 Days) Label->Store Incinerate High-Temp Incineration (>1200°C) with HCl Scrubbers Store->Incinerate

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release of 6-Chloro-4-methoxy-3-phenylpyridazine (either as a dry powder or dissolved in a solvent):

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Don PPE: Wear chemical-resistant gloves (Nitrile or Neoprene, depending on the carrier solvent), safety goggles, and a lab coat.

  • Containment: If dissolved in a liquid, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust[6].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Disposal: Treat the cleanup materials as Halogenated Organic Waste and process them through the workflow outlined in Section 3[2].

References

  • "6-chloro-4-methoxy-3-phenylpyridazine (C11H9ClN2O) - PubChemLite", uni.lu.
  • "Pyridafol-O-methyl (Ref: CL-9869) - AERU", herts.ac.uk.
  • "Pyridate and Tough 600 EC Herbicide", publications.gc.ca.
  • "Most solvent waste from US academic labs ends up in the air", C&EN Global Enterprise.
  • "Chapter 7 - Management Procedures For Specific Waste Types", Cornell University.
  • "HAZARDOUS WASTE ACCUMULATION POINT(s)", New Mexico State University.
  • "Managing Solvent Wastes", tandfonline.com.
  • "Guidelines for Solvent Waste Recycling and Disposal", Hazardous Waste Experts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methoxy-3-phenylpyridazine
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Reactant of Route 2
6-Chloro-4-methoxy-3-phenylpyridazine
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